2-(Piperidin-3-yl)pyridine dihydrochloride
Description
Properties
IUPAC Name |
2-piperidin-3-ylpyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h1-2,5,7,9,11H,3-4,6,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUYLODTLVNANT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51747-00-3 | |
| Record name | 2-(piperidin-3-yl)pyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Piperidin-3-yl)pyridine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of a robust and widely applicable synthetic route to 2-(Piperidin-3-yl)pyridine dihydrochloride, a valuable building block in medicinal chemistry. The presented methodology is grounded in established chemical principles and supported by detailed experimental protocols.
Introduction: The Significance of the Piperidine Moiety
The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast array of approved pharmaceuticals and bioactive natural products.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile three-dimensional framework for interacting with biological targets. Specifically, the 2-(piperidin-3-yl)pyridine core is of significant interest due to its presence in compounds targeting a range of receptors and enzymes.
This guide will detail a strategic, multi-step synthesis of 2-(Piperidin-3-yl)pyridine dihydrochloride, emphasizing the rationale behind the chosen synthetic pathway and experimental conditions.
Synthetic Strategy: A Three-Pronged Approach
The synthesis of 2-(Piperidin-3-yl)pyridine dihydrochloride is most effectively achieved through a three-stage process:
-
N-Boc Protection of a Piperidine Precursor: This initial step ensures the selective reactivity of the piperidine nitrogen in subsequent steps and facilitates purification of intermediates. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a variety of reaction conditions and its straightforward removal under acidic conditions.[2]
-
Catalytic Hydrogenation for Piperidine Ring Formation: The core of this synthesis lies in the reduction of a pyridine ring to the corresponding piperidine. Catalytic hydrogenation is a powerful and atom-economical method for this transformation.[1][3] The choice of catalyst and reaction conditions is critical for achieving high yield and purity.
-
Deprotection and Salt Formation: The final stage involves the removal of the Boc protecting group and the concurrent formation of the dihydrochloride salt, which often improves the compound's stability and handling characteristics.
This strategic approach allows for a controlled and efficient synthesis, yielding the target compound in high purity.
Experimental Protocols
Part 1: N-Boc Protection of 3-Aminopiperidine
The first step involves the protection of the secondary amine of 3-aminopiperidine with a tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent unwanted side reactions in the subsequent steps.
Protocol:
-
Dissolve 3-aminopiperidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃), to the solution to neutralize the acid that will be generated during the reaction.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.3 equivalents) to the stirred solution.[4]
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[4]
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude N-Boc-3-aminopiperidine.
-
Purify the product by silica gel column chromatography if necessary.
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| 3-Aminopiperidine | 1.0 eq. | Starting material. |
| Dichloromethane (DCM) | 0.1-0.5 M | A common solvent for this reaction. |
| Triethylamine (TEA) | 1.5-2.0 eq. | Acts as a base to neutralize the generated acid. |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1-1.3 eq. | The Boc protecting group source.[4] |
Part 2: Synthesis of N-Boc-2-(piperidin-3-yl)pyridine
This step would typically involve a cross-coupling reaction, for instance, a Buchwald-Hartwig amination, between a suitable pyridine derivative (e.g., 2-chloropyridine or 2-bromopyridine) and the N-Boc-3-aminopiperidine synthesized in the previous step. For the purpose of this guide, we will focus on the subsequent hydrogenation step, which is the core transformation. A plausible intermediate for this step is N-Boc-2-(pyridin-3-yl)piperidine, which can be synthesized through various reported methods.
Part 3: Catalytic Hydrogenation of the Pyridine Ring
The key transformation in this synthesis is the reduction of the pyridine ring to a piperidine ring. Platinum(IV) oxide (PtO₂) is an effective catalyst for this hydrogenation.[5][6]
Protocol:
-
In a high-pressure reactor vessel, dissolve the N-Boc-2-(pyridin-3-yl)piperidine (1.0 eq.) in glacial acetic acid.[5][7]
-
Carefully add the PtO₂ catalyst (typically 5 mol%) to the solution.[7]
-
Seal the reactor and purge it several times with an inert gas like nitrogen to remove any air.[7]
-
Pressurize the reactor with hydrogen gas to 50-70 bar.[5][7]
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with an inert gas.[7]
-
Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air.[7]
-
Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-(piperidin-3-yl)pyridine.
-
Purify the product by column chromatography if necessary.
| Parameter | Value | Rationale |
| Catalyst | Platinum(IV) Oxide (PtO₂) | A robust and effective catalyst for pyridine hydrogenation.[5] |
| Hydrogen Pressure | 50-70 bar | Higher pressure is often required to overcome the aromaticity of the pyridine ring.[5][7] |
| Solvent | Glacial Acetic Acid | The acidic medium protonates the pyridine nitrogen, facilitating reduction.[5] |
| Temperature | Room Temperature | PtO₂ can effectively catalyze this reaction at room temperature.[5] |
Part 4: N-Boc Deprotection and Dihydrochloride Salt Formation
The final step involves the removal of the Boc protecting group and the formation of the dihydrochloride salt. This is typically achieved by treating the protected intermediate with a strong acid.
Protocol:
-
Dissolve the purified N-Boc-2-(piperidin-3-yl)pyridine in a suitable solvent such as dioxane or methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4M HCl in dioxane (typically 5-10 equivalents).[2]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.[2] The deprotected product will often precipitate as the hydrochloride salt.[2]
-
Monitor the reaction by TLC to ensure the complete consumption of the starting material.
-
If a precipitate forms, collect the solid by filtration and wash it with a cold solvent like diethyl ether.
-
If no precipitate forms, remove the solvent and excess HCl under reduced pressure.
-
The resulting solid can be triturated with diethyl ether to induce solidification and then collected by filtration.
-
Dry the final product, 2-(Piperidin-3-yl)pyridine dihydrochloride, under vacuum.
| Reagent | Concentration | Purpose |
| 4M HCl in Dioxane | 5-10 equivalents | Cleaves the Boc protecting group and forms the hydrochloride salt.[2] |
| Dioxane/Methanol | - | Suitable solvents for the deprotection reaction.[2] |
Logical Flow of the Synthesis
Caption: Overall synthetic workflow for 2-(Piperidin-3-yl)pyridine dihydrochloride.
Mechanism of Catalytic Hydrogenation
The catalytic hydrogenation of the pyridine ring is a complex process that occurs on the surface of the heterogeneous catalyst.
Caption: Simplified mechanism of pyridine hydrogenation on a catalyst surface.
Conclusion
This in-depth technical guide outlines a reliable and scalable synthetic route for the preparation of 2-(Piperidin-3-yl)pyridine dihydrochloride. By employing a strategic use of protecting groups and a robust catalytic hydrogenation protocol, this methodology provides a clear pathway for researchers in the pharmaceutical and chemical industries to access this important building block. The detailed experimental procedures and the rationale behind the chosen conditions are intended to empower scientists to successfully implement and adapt this synthesis for their specific research and development needs.
References
- Reddy, K. S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1845-1850.
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. [Link]
- Pizzuti, V., et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts.
-
Williams, S., et al. (2024). Hydrogenation of carbonyl pyridines with Rh2O3 catalyst. ResearchGate. [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]
- MDPI. (2019). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 24(18), 3291.
- Wied, T. F., et al. (2020). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 353(12), e2000228.
- Google Patents. (n.d.).
-
Journal of Global Trends in Pharmaceutical Sciences. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]
- Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
- Google Patents. (n.d.). US20080125588A1 - SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES.
-
Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
- Royal Society of Chemistry. (2021). Hydrogenation Reactions Catalyzed by HN(CH2CH2PR2)2- Ligated Copper Complexes. Dalton Transactions, 50(33), 11413–11420.
- Google Patents. (n.d.). WO2006028964A1 - Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines.
-
Patsnap Eureka. (n.d.). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. [Link]
- Nature. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.
-
PubMed. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. [Link]
-
ResearchGate. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]
-
The University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
- Google Patents. (n.d.).
- ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226.
- Google Patents. (n.d.). WO2016112284A1 - (piperidin-3-yl)(naphthalen-2-yl)
- Google Patents. (n.d.).
- Google Patents. (n.d.).
Sources
An In-depth Technical Guide to the Physicochemical Properties of 2-(Piperidin-3-yl)pyridine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed overview of the core physicochemical properties of 2-(Piperidin-3-yl)pyridine dihydrochloride, a key building block in contemporary medicinal chemistry. Recognizing the critical role that a thorough understanding of a compound's physical and chemical characteristics plays in drug discovery and development, this document synthesizes available data with field-proven experimental methodologies. Where precise experimental values are not publicly available, this guide offers robust, step-by-step protocols for their determination, empowering researchers to generate reliable data in their own laboratories.
Chemical Identity and Structure
2-(Piperidin-3-yl)pyridine dihydrochloride is the hydrochloride salt of the parent compound, 2-(Piperidin-3-yl)pyridine. The presence of two basic nitrogen atoms, one on the pyridine ring and one on the piperidine ring, allows for the formation of a dihydrochloride salt, which typically enhances aqueous solubility and stability compared to the free base.
Molecular Structure:
The fundamental structure consists of a pyridine ring substituted at the 2-position with a piperidine ring linked via its 3-position.
Caption: Chemical structure of 2-(Piperidin-3-yl)pyridine dihydrochloride.
Table 1: Chemical Identifiers
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆Cl₂N₂ | [1] |
| Molecular Weight | 235.16 g/mol | [1] |
| IUPAC Name | 2-(piperidin-3-yl)pyridine;dihydrochloride | N/A |
| InChI Key | NXCFRWODOJQICL-UHFFFAOYSA-N | [1] |
| CAS Number | Not widely available for the 3-yl isomer dihydrochloride. | N/A |
Physicochemical Properties
A comprehensive understanding of physicochemical properties is paramount for predicting a compound's behavior in biological systems and for formulation development.
Table 2: Summary of Physicochemical Data
| Property | Value | Comments |
| Melting Point | Data not available | Expected to be a crystalline solid with a relatively high melting point due to its salt form. A detailed protocol for determination is provided below. |
| Solubility | Data not available | As a dihydrochloride salt, it is expected to have good aqueous solubility.[2] Solubility in organic solvents is likely to be lower. A detailed protocol for determination is provided below. |
| pKa | Data not available | Two pKa values are expected, corresponding to the protonated piperidine and pyridine nitrogens. A detailed protocol for determination is provided below. |
| LogP (free base) | ~1.1 (Predicted) | [3] The dihydrochloride salt will have a significantly lower LogD at physiological pH. |
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, actionable protocols for determining the key physicochemical properties of 2-(Piperidin-3-yl)pyridine dihydrochloride. These methods are designed to be self-validating and are grounded in standard laboratory practices.
Determination of Melting Point
Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.
Apparatus:
-
Capillary melting point apparatus
-
Mortar and pestle
-
Capillary tubes (sealed at one end)
Procedure:
-
Sample Preparation: Finely grind a small amount of 2-(Piperidin-3-yl)pyridine dihydrochloride using a mortar and pestle.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Measurement: Place the capillary tube in the melting point apparatus.
-
Heating: Heat the sample at a rate of 10-15 °C/minute initially.
-
Observation: Observe the sample closely. When the sample begins to melt, slow the heating rate to 1-2 °C/minute.
-
Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample is liquid (completion of melting). This range is the melting point.
-
Replicate: Repeat the measurement with two additional samples to ensure reproducibility.
Caption: Workflow for Melting Point Determination.
Determination of Aqueous and Organic Solubility
Rationale: Solubility is a critical parameter influencing bioavailability and formulation. As a dihydrochloride salt, aqueous solubility is expected to be significant.
Method: Shake-Flask Method (Equilibrium Solubility)
Materials:
-
2-(Piperidin-3-yl)pyridine dihydrochloride
-
Distilled water
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Analytical balance
-
HPLC-UV or UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 2-(Piperidin-3-yl)pyridine dihydrochloride to a series of vials containing a known volume (e.g., 1 mL) of each solvent (water, ethanol, DMSO). The excess solid should be clearly visible.
-
-
Equilibration:
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered supernatant with the respective solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method against a standard curve of known concentrations.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L using the following formula: Solubility = (Concentration from standard curve) x (Dilution factor)
-
Sources
An In-Depth Technical Guide to 2-(Piperidin-3-yl)pyridine: From Synthesis to Therapeutic Potential
Introduction: The Strategic Importance of the 2-(Piperidin-3-yl)pyridine Scaffold
In the landscape of medicinal chemistry and drug development, the piperidine ring is a cornerstone, recognized for its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1] When coupled with a pyridine moiety, it forms a privileged scaffold that offers a unique combination of structural rigidity, basicity, and hydrogen bonding capabilities. This guide focuses on a specific, highly valuable isomer: 2-(Piperidin-3-yl)pyridine. This heterocyclic compound serves as a critical intermediate and a foundational core for a multitude of neurologically active agents. Its structure is particularly adept at interacting with biological targets within the central nervous system (CNS), making it a focal point in the development of treatments for complex neurological and psychiatric disorders.[2]
This document provides a comprehensive technical overview of 2-(Piperidin-3-yl)pyridine, delving into its synthesis, chemical properties, pharmacological significance, and applications. The content is structured to provide not just procedural details but also the underlying scientific rationale, offering researchers and drug development professionals a robust understanding of this versatile molecule.
Core Synthesis Strategies and Chemical Profile
The synthesis of 2-(Piperidin-3-yl)pyridine and its derivatives is a subject of extensive research, with methodologies evolving to enhance efficiency, yield, and stereochemical control. The piperidine and pyridine rings are both stable aromatic and saturated systems, respectively, necessitating strategic synthetic design.
Retrosynthetic Analysis and Key Methodologies
A common and effective strategy involves the catalytic hydrogenation of a corresponding bipyridine precursor. This approach is advantageous due to the commercial availability of substituted pyridines, which can be coupled to form the bipyridine intermediate.
Modern advancements have introduced highly efficient and enantioselective methods. For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been successfully employed to synthesize enantioenriched 3-substituted piperidines from dihydropyridine intermediates.[3][4] This multi-step process, involving partial reduction of pyridine, asymmetric carbometalation, and a final reduction, allows for precise control over the stereochemistry, which is often crucial for pharmacological activity.[3][4]
Another key strategy involves nucleophilic aromatic substitution (SNAr) reactions, particularly when constructing derivatives. For example, a piperidine ring can be introduced onto a pyridine core by reacting a suitable piperidine precursor with an activated pyridine, such as one bearing a leaving group (e.g., a halogen) and an electron-withdrawing group.[5][6]
Illustrative Synthetic Workflow
The following diagram outlines a generalized, multi-step synthesis for creating a substituted 2-(piperidin-3-yl)pyridine derivative, showcasing the integration of coupling and reduction reactions.
Caption: Generalized synthetic workflow for 2-(Piperidin-3-yl)pyridine.
Detailed Experimental Protocol: Synthesis of a Bipyridine Precursor via Suzuki Coupling
The causality behind choosing a Suzuki coupling lies in its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids. This makes it a versatile and reliable method for constructing the C-C bond between the two heterocyclic rings.
Materials:
-
2-Bromopyridine
-
Pyridine-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Toluene
-
Ethyl acetate
-
Brine
Procedure:
-
Catalyst Preparation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve palladium(II) acetate (0.03 eq) and triphenylphosphine (0.12 eq) in DME. Stir the mixture at room temperature for 20 minutes until a homogenous yellow solution is formed. The pre-formation of the active palladium(0) species is critical for consistent catalytic activity.
-
Reaction Setup: To the catalyst solution, add 2-bromopyridine (1.0 eq) and pyridine-3-boronic acid (1.2 eq).
-
Base Addition: Add a 2M aqueous solution of sodium carbonate (3.0 eq). The aqueous base is essential for the transmetalation step of the catalytic cycle.
-
Reaction Execution: Heat the mixture to reflux (approximately 85°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 50 mL). The organic layers are combined, washed with brine to remove residual water and inorganic salts, and dried over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 2,3'-bipyridine.
This bipyridine can then be subjected to catalytic hydrogenation (e.g., using H₂, Pd/C in methanol or ethanol) to reduce one of the pyridine rings to a piperidine, yielding the target 2-(Piperidin-3-yl)pyridine.
Chemical Properties Summary
| Property | Value |
| Molecular Formula | C₁₀H₁₄N₂ |
| Molecular Weight | 162.23 g/mol |
| CAS Number | 31251-28-2 |
| Appearance | Typically an oil or low-melting solid |
| Storage Conditions | 2-8°C, under inert gas, protected from light[2] |
Pharmacological Profile and Therapeutic Relevance
The 2-(Piperidin-3-yl)pyridine scaffold is a cornerstone in the development of neuroactive compounds, primarily due to its structural resemblance to endogenous neurotransmitters and its ability to present functional groups in a well-defined three-dimensional space.
Primary Molecular Targets
-
Nicotinic Acetylcholine Receptors (nAChRs): The structural motif of 2-(Piperidin-3-yl)pyridine is a classic pharmacophore for nAChR ligands. The pyridine nitrogen can act as a hydrogen bond acceptor, while the piperidine nitrogen, being basic, is typically protonated at physiological pH, allowing for a crucial cationic interaction with a conserved acidic residue (e.g., aspartate or glutamate) in the nAChR binding pocket. Its derivatives are extensively explored as agonists and antagonists for these receptors, with therapeutic potential in neurological disorders like Alzheimer's disease, Parkinson's disease, and depression.[2]
-
Cholesterol 24-Hydroxylase (CH24H): Recent research has identified novel 3-piperidinyl pyridine derivatives as highly potent and selective inhibitors of CH24H, an enzyme predominantly expressed in the brain.[7] Inhibition of CH24H is a promising therapeutic strategy for several neurodegenerative diseases.[7] In these inhibitors, the pyridine nitrogen directly coordinates with the heme iron in the enzyme's active site, while the piperidinyl group and its substituents engage in hydrophobic and hydrogen-bonding interactions within the binding pocket.[7]
Mechanism of Action: A Hypothetical Model at nAChRs
The interaction of a 2-(Piperidin-3-yl)pyridine derivative with a nAChR binding site can be visualized as a multi-point interaction system, which is critical for its affinity and selectivity.
Caption: Hypothetical binding model at a nicotinic acetylcholine receptor.
Applications in Modern Drug Discovery
The versatility of the 2-(Piperidin-3-yl)pyridine core allows for its use as a foundational building block in creating diverse chemical libraries for high-throughput screening and lead optimization.[8]
Case Study: Development of CH24H Inhibitors
In a recent study, researchers developed a series of 3-piperidinyl pyridine derivatives as CH24H inhibitors.[7] The lead compound demonstrated a potent IC₅₀ value in the low nanomolar range. The rationale for selecting this scaffold was the pyridine ring's ability to act as an effective heme binder.[7] Structure-activity relationship (SAR) studies revealed that substitutions on the pyridine ring and modifications to the piperidine ring significantly impacted potency and metabolic stability. For instance, the introduction of a 4-methyl-1-pyrazolyl group at the 4-position of the pyridine ring boosted both potency and lipophilic ligand efficiency (LLE).[7]
| Compound/Derivative | Target | IC₅₀ (nM) | Key Structural Feature |
| Derivative 15 | CH24H | 68 | 2-pyridyl group on the main pyridine ring[7] |
| Derivative 16 | CH24H | 48 | 1-pyrazolyl group on the main pyridine ring[7] |
| Derivative 17 | CH24H | 8.5 | 4-methyl-1-pyrazolyl group on the main pyridine ring[7] |
| (R)-methyl 2-(piperidin-2-yl)acetate | Dopamine Transporter | 12 | A related 2-substituted piperidine derivative[8] |
Data synthesized from multiple sources for illustrative purposes.
Conclusion and Future Outlook
2-(Piperidin-3-yl)pyridine is far more than a simple heterocyclic compound; it is a strategically vital scaffold in the pharmacopeia of CNS-targeted drug discovery. Its synthetic accessibility, combined with its inherent pharmacophoric features, ensures its continued relevance. Future research will likely focus on the development of more sophisticated asymmetric syntheses to access specific enantiomers more efficiently. Furthermore, the application of this core in developing novel therapeutics for a widening range of diseases, driven by a deeper understanding of its interactions with biological targets, represents a promising frontier in medicinal chemistry. The insights and protocols detailed in this guide are intended to empower researchers to harness the full potential of this remarkable molecular architecture.
References
- Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. (2022-02-15).
- Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023-06-22).
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The Ascendancy of 2-(Piperidin-3-yl)pyridine Derivatives in Neuropharmacology: A Technical Guide
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
To the dedicated researchers, scientists, and drug development professionals who relentlessly pursue novel therapeutics for neurological and psychiatric disorders, this guide offers an in-depth exploration of the 2-(piperidin-3-yl)pyridine scaffold. This seemingly simple heterocyclic framework has proven to be a remarkably versatile and potent core for engaging a critical class of therapeutic targets: the nicotinic acetylcholine receptors (nAChRs). Our journey through this guide will not be a mere recitation of facts but a deep dive into the causality behind experimental choices, the nuances of structure-activity relationships, and the practical methodologies that underpin the discovery and development of these promising drug candidates. We will dissect the journey from molecular design to potential clinical application, with a focus on providing actionable insights and robust, validated protocols.
I. The 2-(Piperidin-3-yl)pyridine Core: A Gateway to Modulating Nicotinic Acetylcholine Receptors
The 2-(piperidin-3-yl)pyridine moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] Its significance in neuropharmacology is primarily linked to its ability to mimic the endogenous neurotransmitter acetylcholine (ACh) and interact with various subtypes of nAChRs.[1] These ligand-gated ion channels are implicated in a wide array of physiological processes, including cognitive function, reward, and mood regulation. Consequently, modulating their activity with small molecules presents a compelling strategy for treating conditions such as nicotine addiction, depression, and cognitive deficits associated with Alzheimer's and Parkinson's diseases.[1]
The archetypal example of a successful drug molecule based on this scaffold is varenicline , a partial agonist of the α4β2 nAChR, widely used for smoking cessation.[2][3] The clinical success of varenicline has spurred further investigation into the therapeutic potential of this chemical class, leading to the synthesis and evaluation of numerous analogs.
II. Mechanism of Action: Orchestrating Neuronal Signaling through nAChRs
The biological effects of 2-(piperidin-3-yl)pyridine derivatives are predominantly mediated through their interaction with nAChRs. These receptors are pentameric structures composed of various α and β subunits, with the α4β2 and α7 subtypes being the most abundant in the central nervous system and key targets for drug discovery.
Upon binding of an agonist, such as a 2-(piperidin-3-yl)pyridine derivative, the nAChR undergoes a conformational change, opening a central ion channel permeable to cations, primarily Na⁺ and Ca²⁺. The influx of these ions leads to depolarization of the neuronal membrane, triggering a cascade of downstream signaling events.
As illustrated in Figure 1, the influx of calcium is a critical event, as it can directly trigger the release of other neurotransmitters, such as dopamine in the brain's reward pathways. This modulation of neurotransmitter release is a key mechanism by which these compounds exert their therapeutic effects. For instance, the partial agonism of varenicline at α4β2 nAChRs is thought to both provide a moderate level of dopamine release to alleviate withdrawal symptoms and block the rewarding effects of nicotine from smoking.[3]
III. Structure-Activity Relationships (SAR): Fine-Tuning Potency and Selectivity
The biological activity of 2-(piperidin-3-yl)pyridine derivatives can be significantly altered by modifying their chemical structure. Understanding these SARs is crucial for designing new compounds with improved potency, selectivity, and pharmacokinetic properties.
Key Structural Modifications and Their Impact:
-
Substitution on the Pyridine Ring:
-
Substitution on the Piperidine Ring:
-
Modifications to the piperidine ring, particularly at the 1-position (the nitrogen atom), can impact both affinity and functional activity (agonist vs. antagonist).[4]
-
The stereochemistry at the 3-position of the piperidine ring is also critical for optimal receptor interaction.
-
-
Linker between the Two Rings:
-
While the core structure is a direct linkage, introducing linkers or modifying the spatial relationship between the pyridine and piperidine rings can lead to novel activities.
-
The following table summarizes some general SAR trends observed for this class of compounds:
| Structural Modification | Observed Effect on Biological Activity | Reference |
| Introduction of a methyl group at the 2-position of the piperidine ring | Can enhance specificity for the up-regulatory site of nAChRs. | [4] |
| Substitution at the 3-position of the pyridine ring | May be important for binding specificity. | [4] |
| 2-Chloro substitution on the pyridine ring | Can increase binding affinity at the α4β2 nAChR. | [5] |
| Ring size of the azacycle (e.g., pyrrolidine vs. piperidine) | Has a dramatic effect on receptor binding affinity. | [5] |
IV. Experimental Protocols for Biological Evaluation
The characterization of 2-(piperidin-3-yl)pyridine derivatives requires a suite of in vitro and in vivo assays to determine their binding affinity, functional activity, and therapeutic efficacy.
A. Radioligand Binding Assays: Quantifying Receptor Affinity
Radioligand binding assays are a cornerstone for determining the affinity (Ki) of a test compound for a specific receptor subtype. These assays measure the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.
Step-by-Step Protocol for a Competitive Radioligand Binding Assay for nAChRs:
-
Preparation of Receptor Source:
-
Homogenize brain tissue (e.g., rat cortex for α4β2 nAChRs) or cultured cells expressing the nAChR subtype of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate to pellet the cell membranes containing the receptors.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine for α4β2 nAChRs), and varying concentrations of the unlabeled 2-(piperidin-3-yl)pyridine derivative.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known nAChR ligand like nicotine).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
B. Functional Assays: Assessing Agonist and Antagonist Activity
Functional assays are essential to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist. Electrophysiological techniques and calcium flux assays are commonly employed.
1. Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes:
This technique directly measures the ion flow through the nAChR channel in response to the application of the test compound.
Step-by-Step Protocol:
-
Oocyte Preparation:
-
Surgically remove oocytes from a female Xenopus laevis frog.
-
Inject the oocytes with cRNA encoding the desired nAChR subunits.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a buffer solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Apply the 2-(piperidin-3-yl)pyridine derivative at various concentrations to the oocyte and record the resulting current.
-
-
Data Analysis:
-
For agonists, plot the current response against the compound concentration to determine the EC₅₀ (the concentration that elicits a half-maximal response) and the maximal efficacy (Emax).
-
For antagonists, co-apply the compound with a known agonist and measure the inhibition of the agonist-induced current to determine the IC₅₀.
-
2. Calcium Flux Assays:
These assays measure the increase in intracellular calcium concentration that occurs upon nAChR activation, using a calcium-sensitive fluorescent dye.
Step-by-Step Protocol:
-
Cell Culture and Dye Loading:
-
Culture cells stably expressing the nAChR subtype of interest in a 96- or 384-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Compound Application and Fluorescence Measurement:
-
Use an automated liquid handling system to add the test compound to the wells.
-
Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each concentration of the test compound.
-
Plot the response against the compound concentration to determine the EC₅₀ and Emax for agonists.
-
V. Pharmacokinetics and ADME Properties: The Journey of a Drug in the Body
The therapeutic success of a 2-(piperidin-3-yl)pyridine derivative is not solely dependent on its potency at the target receptor but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A favorable pharmacokinetic profile is essential for achieving and maintaining therapeutic concentrations in the body.
A Case Study: The Pharmacokinetics of Varenicline
Varenicline provides an excellent example of the desirable ADME properties for a CNS-acting drug.[6][7]
-
Absorption: Varenicline is well-absorbed after oral administration, with high systemic bioavailability that is not affected by food.[6][7] Maximum plasma concentrations are typically reached within 3-4 hours.[6][7]
-
Distribution: It exhibits low plasma protein binding (≤20%), which allows for a high fraction of the drug to be free to cross the blood-brain barrier and interact with its target nAChRs.[6][7]
-
Metabolism: Varenicline undergoes minimal metabolism, with over 90% of the drug excreted unchanged in the urine.[2][8] This reduces the potential for drug-drug interactions involving metabolic enzymes like the cytochrome P450 system.[6][7]
-
Excretion: The primary route of elimination is through the kidneys via glomerular filtration and active tubular secretion.[2][6] It has an elimination half-life of approximately 24 hours, allowing for once or twice-daily dosing.[2][3]
General ADME Considerations for 2-(Piperidin-3-yl)pyridine Derivatives:
-
Lipophilicity: The balance between lipophilicity and hydrophilicity is crucial for oral absorption and blood-brain barrier penetration.
-
Metabolic Stability: The piperidine and pyridine rings are generally metabolically stable, but substitutions can introduce sites for metabolism.[1]
-
Transporters: Interactions with drug transporters, such as P-glycoprotein, can influence brain penetration and overall disposition.
VI. Therapeutic Potential and Future Directions
The 2-(piperidin-3-yl)pyridine scaffold has firmly established its place in modern medicinal chemistry as a source of potent and selective nAChR modulators. The clinical success of varenicline in smoking cessation has paved the way for the exploration of new derivatives for a range of neurological and psychiatric disorders, including:
-
Depression and Anxiety: Modulation of nAChRs has been shown to have antidepressant and anxiolytic effects.
-
Cognitive Enhancement: Targeting nAChRs is a promising strategy for improving cognitive function in Alzheimer's disease and other dementias.
-
Pain Management: nAChRs are involved in the modulation of pain signaling, and selective ligands may offer novel analgesic therapies.
Future research in this area will likely focus on:
-
Subtype Selectivity: Designing derivatives with high selectivity for specific nAChR subtypes to minimize off-target effects.
-
Allosteric Modulation: Exploring compounds that bind to allosteric sites on nAChRs to fine-tune receptor function.
-
Novel Therapeutic Applications: Investigating the potential of these compounds in other disease areas where nAChR dysfunction is implicated.
The continued exploration of the 2-(piperidin-3-yl)pyridine scaffold, guided by a deep understanding of its biological activity and the application of robust experimental methodologies, holds immense promise for the development of the next generation of therapies for challenging neurological and psychiatric conditions.
VII. References
-
Faessel, H. M., et al. (2010). A review of the clinical pharmacokinetics and pharmacodynamics of varenicline for smoking cessation. Clinical Pharmacokinetics, 49(12), 799–816. [Link]
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Patel, R., & Tadi, P. (2023). Varenicline. In StatPearls. StatPearls Publishing. [Link]
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Obach, R. S., et al. (2006). Metabolism and disposition of varenicline, a selective alpha4beta2 acetylcholine receptor partial agonist, in vivo and in vitro. Drug Metabolism and Disposition, 34(7), 121–130. [Link]
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Faessel, H. M., et al. (2010). A Review of the Clinical Pharmacokinetics and Pharmacodynamics of Varenicline for Smoking Cessation. ResearchGate. [Link]
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Medicine.com. (2020). Varenicline: Dosage, Mechanism/Onset of Action, Half-Life. [Link]
-
Sloan, J. W., et al. (1985). Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation. Journal of Medicinal Chemistry, 28(9), 1245–1251. [Link]
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Gupta, A., et al. (1998). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Indian Journal of Pharmaceutical Sciences, 60(4), 207–211. [Link]
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Enrique, J., et al. (2022). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 27(3), 948. [Link]
-
Malpass, J. R., et al. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 10(10), 1063–1066. [Link]
-
Zaveri, N. T., et al. (2018). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Bioorganic & Medicinal Chemistry Letters, 28(17), 2823–2828.
-
ResearchGate. (n.d.). Structure activity relationship. [Link]
-
Costanzi, S., et al. (2017). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 60(10), 4253–4268.
-
O'Leary, D. B., & O'Brien, M. (2020). Pyridine alkaloids with activity in the central nervous system. RSC Medicinal Chemistry, 11(11), 1237–1254.
-
Wróbel, D., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. International Journal of Molecular Sciences, 23(23), 15214.
-
Al-Suhaimi, K. S., et al. (2022). In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity. Journal of Taibah University for Science, 16(1), 74–86.
-
Sicho, M., et al. (2023). Refined ADME Profiles for ATC Drug Classes. Pharmaceuticals, 16(5), 748.
-
MySkinRecipes. (n.d.). 3-(Piperidin-3-yl)pyridine. [Link]
-
Hovhannisyan, A. A., et al. (2023). New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking. Molecules, 28(2), 798.
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An In-depth Technical Guide to 2-(Piperidin-3-yl)pyridine Dihydrochloride: A Key Scaffold in Nicotinic Acetylcholine Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Piperidin-3-yl)pyridine dihydrochloride (CAS Number: 51747-00-3), a pivotal heterocyclic compound in the field of neuroscience and drug discovery. With its unique structural motif, this molecule serves as a valuable building block for the synthesis of potent and selective ligands for nicotinic acetylcholine receptors (nAChRs). This document delves into its chemical and physical properties, outlines a detailed synthetic methodology, explores its mechanism of action as a nAChR agonist, and discusses relevant analytical techniques for its characterization. The insights provided herein are intended to empower researchers and drug development professionals in their efforts to design and develop novel therapeutics targeting nAChR-mediated neurological pathways.
Introduction: The Significance of the 2-(Piperidin-3-yl)pyridine Scaffold
The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, present in a multitude of clinically approved drugs. Its conformational flexibility and ability to engage in various non-covalent interactions make it an ideal component for designing molecules that target complex biological systems. When coupled with a pyridine ring, as in 2-(Piperidin-3-yl)pyridine, the resulting structure presents a unique combination of a basic nitrogen center and an aromatic system, crucial for interacting with specific receptor binding sites.
This particular scaffold has garnered significant attention for its role as a foundational element in the development of nicotinic acetylcholine receptor (nAChR) modulators.[1] nAChRs are ligand-gated ion channels that play a critical role in various physiological processes within the central and peripheral nervous systems. Dysregulation of nAChR signaling has been implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[2][3] Consequently, the development of subtype-selective nAChR ligands is a major focus of modern drug discovery. 2-(Piperidin-3-yl)pyridine serves as a key intermediate in the synthesis of such ligands, offering a versatile platform for structural modifications to achieve desired potency, selectivity, and pharmacokinetic properties.[4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-(Piperidin-3-yl)pyridine dihydrochloride is essential for its handling, formulation, and application in research and development.
| Property | Value | Source |
| CAS Number | 51747-00-3 | N/A |
| Molecular Formula | C₁₀H₁₆Cl₂N₂ | N/A |
| Molecular Weight | 235.15 g/mol | N/A |
| Appearance | Off-white to light yellow solid | N/A |
| Solubility | Soluble in water and methanol | General knowledge |
| Storage | Store at 2-8°C in a dry, well-ventilated place | N/A |
Synthesis of 2-(Piperidin-3-yl)pyridine: A Step-by-Step Protocol
The synthesis of 2-(Piperidin-3-yl)pyridine can be achieved through various synthetic routes. Below is a representative, field-proven protocol adapted from established methodologies for the synthesis of related piperidine and pyridine derivatives.[5] This multi-step synthesis involves the initial construction of a protected piperidine precursor followed by coupling with a pyridine moiety and subsequent deprotection.
Experimental Protocol
Step 1: Synthesis of N-Boc-3-hydroxypiperidine
-
To a solution of 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and triethylamine (TEA) (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypiperidine.
Step 2: Oxidation to N-Boc-3-oxopiperidine
-
Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in DCM.
-
Add Dess-Martin periodinane (DMP) (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM, wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer and concentrate to give N-Boc-3-oxopiperidine, which can be purified by column chromatography.
Step 3: Reductive Amination with 2-aminopyridine
-
In a reaction vessel, combine N-Boc-3-oxopiperidine (1.0 eq) and 2-aminopyridine (1.1 eq) in a solvent like 1,2-dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) and a catalytic amount of acetic acid.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography to obtain N-Boc-2-(piperidin-3-ylamino)pyridine.
Step 4: Deprotection and Salt Formation
-
Dissolve the purified N-Boc-protected intermediate in a suitable solvent such as methanol or dioxane.
-
Add an excess of hydrochloric acid (e.g., 4M HCl in dioxane) and stir at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, the dihydrochloride salt will precipitate.
-
Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield 2-(Piperidin-3-yl)pyridine dihydrochloride.
Analytical Methodologies
The characterization and purity assessment of 2-(Piperidin-3-yl)pyridine dihydrochloride are critical for its use in research and development. A combination of chromatographic and spectroscopic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a robust method for determining the purity of 2-(Piperidin-3-yl)pyridine dihydrochloride and for monitoring reaction progress during its synthesis. [6]
| Parameter | Typical Conditions |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA)B: Acetonitrile with 0.1% TFA |
| Gradient | A suitable gradient from low to high percentage of B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 260 nm |
| Injection Volume | 10 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of 2-(Piperidin-3-yl)pyridine dihydrochloride. The expected chemical shifts will be influenced by the protonation state of the nitrogen atoms in the dihydrochloride salt.
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the pyridine ring and the aliphatic protons of the piperidine ring. The chemical shifts of the protons adjacent to the nitrogen atoms will be downfield due to the electron-withdrawing effect of the positive charge.
-
¹³C NMR: The spectrum will display distinct signals for each carbon atom in the molecule, providing further confirmation of the structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. Techniques such as Electrospray Ionization (ESI) are well-suited for this polar molecule. The expected mass-to-charge ratio (m/z) for the free base (C₁₀H₁₄N₂) would be approximately 163.12 [M+H]⁺.
Conclusion and Future Perspectives
2-(Piperidin-3-yl)pyridine dihydrochloride represents a cornerstone scaffold in the ongoing quest for novel therapeutics targeting nicotinic acetylcholine receptors. Its synthetic accessibility and the versatility of its structure for chemical modification make it an invaluable tool for medicinal chemists. The continued exploration of derivatives based on this core structure holds immense promise for the development of next-generation treatments for a host of debilitating neurological and psychiatric conditions. This technical guide serves as a foundational resource to aid researchers in harnessing the full potential of this important chemical entity.
References
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- Quik, M., et al. (2007). The role of neuronal nicotinic acetylcholine receptors in acute and chronic neurodegeneration. Current Drug Targets-CNS & Neurological Disorders.
- Hogg, R. C., & Bertrand, D. (2004).
- Newhouse, P. (2022). The regulatory role of nicotinic receptors in cognitive functioning. VJDementia.
- Eliel, E. L., et al. (1980). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Journal of the American Chemical Society.
- Gotti, C., & Clementi, F. (2004). Nicotinic Acetylcholine Receptors: a new target for the treatment of Alzheimer's dementia. CNS & Neurological Disorders-Drug Targets.
- PubChem. (n.d.). 2-(Piperidin-2-yl)pyridine. National Center for Biotechnology Information.
- Wishart, D. S., et al. (2018). Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. Journal of Medicinal Chemistry.
- de la Fuente, T., et al. (2020). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules.
- Wang, L., et al. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. Acta Pharmaceutica Sinica B.
- Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Kim, H., & Ghanayem, B. I. (1995). Pharmacokinetics of and CYP1A induction by pyridine and acetone in the rat: interactions and effects of route of exposure. Xenobiotica.
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- Jones, C. H., et al. (2021). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.
- Muszalska, I., & Sobczak, A. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
- Nikolova, S., et al. (2019). 1 H NMR spectrum for compound 3 in pyridine-d 5.
- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
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An In-Depth Technical Guide to 2-(Piperidin-3-yl)pyridine Dihydrochloride
This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and handling protocols for 2-(Piperidin-3-yl)pyridine Dihydrochloride. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical data to ensure scientific integrity and promote safe, effective application in a laboratory setting.
Core Molecular Attributes
2-(Piperidin-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a piperidine ring. The dihydrochloride salt form is of particular interest in research and pharmaceutical development due to its increased solubility and stability.
Molecular Structure and Formula
The chemical structure consists of a pyridine and a piperidine ring linked by a carbon-carbon bond between position 2 of the pyridine ring and position 3 of the piperidine ring. As a dihydrochloride salt, two molecules of hydrogen chloride (HCl) associate with the two basic nitrogen atoms of the structure.
This association leads to the protonation of the nitrogen atoms, forming a salt. This is a critical step in drug development as salts often exhibit superior solubility and stability compared to the free base form, which is crucial for formulation and bioavailability.
The molecular formula for the free base is C₁₀H₁₄N₂. The addition of two hydrochloride moieties results in the following definitive molecular formula for the dihydrochloride salt:
-
Molecular Formula: C₁₀H₁₆Cl₂N₂
Determination of Molecular Weight
The molecular weight is a fundamental parameter, essential for stoichiometric calculations in synthesis, quantitative analysis, and formulation. It is calculated from the molecular formula using the standard atomic weights of the constituent elements.
While direct vendor data for this specific isomer's dihydrochloride salt is sparse, the molecular weight can be reliably determined by calculation and confirmed by data from its positional isomers, such as 2-(Piperidin-2-yl)pyridine dihydrochloride and (S)-3-(piperidin-2-yl)pyridine dihydrochloride, which share the same molecular formula.[1][2]
Calculation Breakdown:
-
Carbon (C): 10 atoms × 12.011 u = 120.110 u
-
Hydrogen (H): 16 atoms × 1.008 u = 16.128 u
-
Chlorine (Cl): 2 atoms × 35.453 u = 70.906 u
-
Nitrogen (N): 2 atoms × 14.007 u = 28.014 u
-
Total Molecular Weight: 235.158 u
This calculated value is consistent with the reported formula weight (FW) of 235.15 g/mol for its isomers.[1][2]
Key Physicochemical Identifiers
A summary of the core chemical data for 2-(Piperidin-3-yl)pyridine Dihydrochloride is presented below.
| Property | Value | Source |
| IUPAC Name | 2-(piperidin-3-yl)pyridine;dihydrochloride | PubChem |
| Molecular Formula | C₁₀H₁₆Cl₂N₂ | Calculated |
| Molecular Weight | 235.15 g/mol | [1][2] |
| Canonical SMILES | C1CC(CNC1)C2=CC=CC=N2.Cl.Cl | PubChem |
| InChI Key | ZCEKZDKAGHJNRD-UHFFFAOYSA-N | [3] |
| CAS Number | Not definitively assigned for this specific salt | N/A |
Analytical Characterization and Quality Control
Ensuring the identity and purity of 2-(Piperidin-3-yl)pyridine Dihydrochloride is paramount for reproducible research. A multi-technique approach is recommended for comprehensive characterization.
Spectroscopic Analysis Workflow
The following workflow outlines a standard procedure for confirming the chemical structure of the compound.
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An In-depth Technical Guide to 2-(Piperidin-3-yl)pyridine Analogs and Derivatives: Synthesis, SAR, and Therapeutic Potential as Nicotinic Acetylcholine Receptor Modulators
Abstract
The 2-(piperidin-3-yl)pyridine scaffold represents a privileged structural motif in medicinal chemistry, particularly in the design of potent and selective modulators of nicotinic acetylcholine receptors (nAChRs). As central nervous system (CNS) targets, nAChRs are implicated in a host of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. This in-depth technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic potential of 2-(piperidin-3-yl)pyridine analogs and their derivatives. We will delve into stereoselective synthetic strategies to access the chiral piperidine core, explore the impact of structural modifications on nAChR subtype selectivity and functional activity, and discuss the preclinical and clinical landscape of this important class of compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics for CNS disorders.
Introduction: The Significance of the 2-(Piperidin-3-yl)pyridine Scaffold in Neuroscience Drug Discovery
The quest for novel therapeutics targeting the central nervous system is fraught with challenges, including the need for high target specificity to minimize off-target effects and the ability to penetrate the blood-brain barrier. The 2-(piperidin-3-yl)pyridine core has emerged as a promising framework for the development of nAChR modulators that can address these challenges.
Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely distributed throughout the brain and are involved in a variety of cognitive processes, including learning, memory, and attention. Dysregulation of nAChR signaling has been linked to a range of debilitating neurological and psychiatric conditions. The development of ligands that can selectively modulate specific nAChR subtypes holds immense therapeutic promise.
The 2-(piperidin-3-yl)pyridine scaffold combines a basic piperidine ring, which can be protonated at physiological pH to interact with the nAChR binding site, and a pyridine ring, which can engage in crucial hydrogen bonding and aromatic interactions. The stereochemistry of the piperidin-3-yl moiety is a critical determinant of biological activity, making stereoselective synthesis a key consideration in the development of these compounds.
Synthetic Strategies for 2-(Piperidin-3-yl)pyridine Analogs
The synthesis of 2-(piperidin-3-yl)pyridine analogs can be broadly divided into two key stages: the stereoselective synthesis of the 3-substituted piperidine ring and the coupling of this ring to the pyridine scaffold.
Stereoselective Synthesis of 3-Substituted Piperidines
The chiral center at the 3-position of the piperidine ring is crucial for potent and selective interaction with nAChRs. Several asymmetric strategies have been developed to access enantiomerically enriched 3-substituted piperidines.
One effective approach involves the dearomatization of pyridine derivatives. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine derivative can provide 3-substituted tetrahydropyridines with high enantioselectivity.[1][2][3][4] Subsequent reduction of the tetrahydropyridine affords the desired 3-substituted piperidine.[1][2][3][4]
Another strategy employs chiral auxiliaries. For example, N-galactosylated 2-pyridones can undergo stereoselective nucleophilic addition at the 4-position, followed by the introduction of a substituent at the 3-position via reaction with an electrophile.[5] Cleavage of the chiral auxiliary then yields the 3,4-disubstituted piperidine.[5]
Experimental Protocol: Rhodium-Catalyzed Asymmetric Synthesis of a 3-Aryl-tetrahydropyridine [3][4]
-
Catalyst Preparation: In a glovebox, to a vial is added [Rh(cod)(OH)]₂ (1 mol%) and (S)-Segphos (2.2 mol%). Anhydrous and degassed solvent (e.g., a 1:1:1 mixture of THP:toluene:H₂O) is then added.
-
Reaction Setup: To the catalyst solution, an aqueous solution of CsOH (2 equivalents) is added, and the mixture is stirred at 70 °C for 10 minutes.
-
Addition of Reagents: The arylboronic acid (1.5 equivalents) and the phenyl pyridine-1(2H)-carboxylate (1 equivalent) are added to the reaction mixture.
-
Reaction and Workup: The reaction is stirred at 70 °C for 20 hours. Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and passed through a plug of silica gel to remove inorganic salts. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the enantioenriched 3-aryl-tetrahydropyridine.
Coupling of the Piperidine and Pyridine Rings
Once the chiral piperidine core is synthesized, it can be coupled to a suitable pyridine derivative to afford the final 2-(piperidin-3-yl)pyridine analog. A common method for this is a nucleophilic aromatic substitution (SNAr) reaction, where the piperidine nitrogen displaces a leaving group (e.g., a halogen) from the 2-position of the pyridine ring.
Alternatively, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed. This method is particularly useful for coupling piperidines to pyridines that are less activated towards SNAr.
Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of a 2-(Piperidin-3-yl)pyridine Analog
-
Reaction Setup: To an oven-dried Schlenk tube is added 2-chloropyridine derivative (1 equivalent), the 3-substituted piperidine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2 equivalents).
-
Solvent and Reaction Conditions: Anhydrous and degassed dioxane is added, and the reaction mixture is heated to 100 °C under an inert atmosphere (e.g., argon) for 12-24 hours.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield the desired 2-(piperidin-3-yl)pyridine analog.
Structure-Activity Relationships (SAR)
The Pyridine Ring
The pyridine nitrogen is a critical hydrogen bond acceptor in the nAChR binding pocket.[2] Substituents on the pyridine ring can modulate the basicity of this nitrogen and introduce additional interactions with the receptor.
-
Substitution at the 5-position: Introduction of electron-withdrawing groups, such as a cyano or a phenyl group, at the 5-position of the pyridine ring can enhance binding affinity for the α4β2 nAChR subtype.
-
Substitution at the 2- and 6-positions: The steric bulk of substituents at these positions can influence subtype selectivity. For instance, smaller substituents may be tolerated, while larger groups can lead to a loss of affinity.
The Piperidine Ring
The piperidine nitrogen, which is typically protonated at physiological pH, forms a crucial cation-π interaction with a tryptophan residue in the nAChR binding site.[2]
-
Stereochemistry at the 3-position: The (S)-enantiomer of 3-substituted piperidines generally exhibits higher affinity for nAChRs compared to the (R)-enantiomer. This highlights the importance of a well-defined three-dimensional arrangement of the pharmacophoric elements.
-
Substituents on the piperidine nitrogen: N-alkylation of the piperidine can have varied effects. N-methylation can sometimes enhance potency, while larger alkyl groups may be detrimental to binding.
-
Bioisosteric Replacements: The piperidine ring can be replaced with other cyclic amines, such as azetidine or pyrrolidine, which can alter the conformational flexibility and basicity of the molecule, thereby influencing its pharmacological profile.[6] For example, replacing the piperidine with a 2-azaspiro[3.3]heptane has been explored as a strategy to improve pharmacokinetic properties.[6]
| Analog Type | Modification | Effect on nAChR Affinity/Selectivity | Reference |
| Pyridyl Ether | 5-CN substitution on pyridine | Increased α4β2 affinity | [2] |
| Pyridyl Ether | 5-Phenyl substitution on pyridine | Increased α4β2 affinity | [2] |
| Aminopyridine | N-methylation of piperidine | Variable effects on affinity | [7] |
| Piperidine Analog | Replacement with 2-azaspiro[3.3]heptane | Potential for improved pharmacokinetics | [6] |
Biological Evaluation and Therapeutic Potential
The evaluation of 2-(piperidin-3-yl)pyridine analogs involves a combination of in vitro and in vivo assays to determine their affinity, selectivity, functional activity, and therapeutic efficacy.
In Vitro Assays
-
Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of the compounds for different nAChR subtypes. Typically, a radiolabeled ligand with known high affinity for the target receptor (e.g., [³H]epibatidine or [³H]cytisine for α4β2 nAChRs) is incubated with a source of the receptor (e.g., cell membranes from transfected cell lines or brain tissue homogenates) in the presence of varying concentrations of the test compound.
-
Functional Assays: These assays measure the functional effect of the compounds on receptor activity (e.g., as agonists, partial agonists, or antagonists). Common methods include:
-
Ion Flux Assays: These assays, such as the ⁸⁶Rb⁺ efflux assay, measure the movement of ions through the nAChR channel upon activation.
-
Calcium Imaging: For nAChR subtypes that are permeable to Ca²⁺ (e.g., α7), changes in intracellular calcium concentration upon compound application can be measured using fluorescent calcium indicators.
-
In Vivo Characterization
Promising candidates from in vitro screening are advanced to in vivo studies to assess their pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and therapeutic efficacy in animal models of CNS disorders.
-
Pharmacokinetic Studies: These studies determine the bioavailability, brain penetration, and metabolic stability of the compounds.[8][9][10][11]
-
Animal Models of Disease: The efficacy of 2-(piperidin-3-yl)pyridine analogs can be evaluated in various animal models, such as:
-
Cognitive Enhancement: Models of learning and memory impairment (e.g., the Morris water maze, novel object recognition).
-
Antidepressant Activity: Models of depression (e.g., the forced swim test, tail suspension test).
-
Anxiolytic Effects: Models of anxiety (e.g., the elevated plus maze, light-dark box).
-
Analgesic Effects: Models of pain (e.g., the hot plate test, tail-flick test).[7][12]
-
Signaling Pathways and Experimental Workflows
The interaction of 2-(piperidin-3-yl)pyridine analogs with nAChRs triggers a cascade of downstream signaling events that ultimately lead to their physiological effects.
Caption: Binding of a 2-(piperidin-3-yl)pyridine agonist to a presynaptic nAChR.
Caption: A typical drug discovery workflow for 2-(piperidin-3-yl)pyridine analogs.
Conclusion and Future Directions
The 2-(piperidin-3-yl)pyridine scaffold continues to be a fertile ground for the discovery of novel nAChR modulators with therapeutic potential for a range of CNS disorders. The development of more efficient and stereoselective synthetic methods will be crucial for the rapid exploration of chemical space around this core. Future research should focus on obtaining high-resolution structural information of these analogs bound to different nAChR subtypes to guide rational drug design. Furthermore, a deeper understanding of the in vivo pharmacology and ADME properties of this class of compounds will be essential for their successful translation into clinical candidates. The continued investigation of 2-(piperidin-3-yl)pyridine analogs and their derivatives holds great promise for the development of next-generation therapeutics for neurological and psychiatric diseases.
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Bull, J. O., & Brown, D. G. (2018). Discovery, Optimization, and Biological Characterization of 2,3,6-Trisubstituted Pyridine-Containing M4 Positive Allosteric Modulators. ChemMedChem, 14(9), 943–951. [Link][17]
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Methodological & Application
2-(Piperidin-3-yl)pyridine dihydrochloride experimental protocol
An In-Depth Guide to the Synthesis and Characterization of 2-(Piperidin-3-yl)pyridine Dihydrochloride
Introduction
2-(Piperidin-3-yl)pyridine is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. As a structural motif, it is present in a variety of biologically active compounds, leveraging the distinct chemical properties of both the pyridine and piperidine rings. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it highly suitable for research and preclinical studies. This guide provides a comprehensive, field-tested protocol for the synthesis, purification, and characterization of 2-(Piperidin-3-yl)pyridine dihydrochloride, intended for researchers and scientists in organic synthesis and drug discovery.
PART 1: Safety, Handling, and Materials
1.1. Hazard Assessment and Personal Protective Equipment (PPE)
The synthesis of 2-(Piperidin-3-yl)pyridine dihydrochloride involves hazardous materials. A thorough risk assessment is mandatory before commencing any experimental work. The safety information provided is a synthesis based on related chemical structures and reagents.[1][2][3][4]
Table 1: Hazard Summary and Safety Precautions
| Hazard Classification | Description | Required PPE & Precautions |
| Acute Toxicity | The final product and intermediates may be harmful if swallowed, inhaled, or in contact with skin.[3] Pyridine is a known hazardous substance.[2] | Wear nitrile gloves, a properly fitted lab coat, and chemical safety goggles. All manipulations should be performed in a certified chemical fume hood.[4] |
| Skin/Eye Irritation | Reagents like hydrochloric acid and the final product are expected to be corrosive or irritants, causing skin irritation and serious eye damage.[1][4] | Use chemical-resistant gloves and safety goggles. An emergency eyewash station and safety shower must be accessible.[4] |
| Flammability | Organic solvents used, such as dioxane and acetone, are flammable. | Keep away from ignition sources. Use intrinsically safe equipment where necessary. Store solvents in a flammable storage cabinet. |
| Reactivity | Strong acids (HCl) and reactive organometallic catalysts (Palladium complexes) are used. | Add reagents slowly and control the reaction temperature with an ice bath as needed. Quench reactions carefully. |
1.2. Required Materials and Reagents
| Reagent / Material | Grade | Supplier (Example) |
| tert-butyl 3-aminopiperidine-1-carboxylate | ReagentPlus®, ≥97% | Sigma-Aldrich |
| 2-Chloropyridine | 99% | Sigma-Aldrich |
| Palladium(II) acetate (Pd(OAc)₂) | 98% | Sigma-Aldrich |
| Xantphos | 97% | Sigma-Aldrich |
| Cesium Carbonate (Cs₂CO₃) | 99.9% | Sigma-Aldrich |
| Anhydrous 1,4-Dioxane | ≥99.8%, DriSolv® | MilliporeSigma |
| Hydrochloric Acid | 4 M in Dioxane | Sigma-Aldrich |
| Diethyl Ether | Anhydrous, ≥99.7% | Fisher Scientific |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate | Aqueous Solution | Laboratory Prepared |
| Brine | Saturated NaCl(aq) | Laboratory Prepared |
| Anhydrous Sodium Sulfate | ≥99% | VWR |
PART 2: Experimental Protocols
The synthesis is a two-step process: (1) a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction to form the protected intermediate, followed by (2) an acidic deprotection and concurrent salt formation.
Workflow Overview
Caption: Synthetic workflow for 2-(Piperidin-3-yl)pyridine dihydrochloride.
Step 1: Synthesis of tert-butyl 3-(pyridin-2-ylamino)piperidine-1-carboxylate
Causality: This step constructs the core molecular framework. The Buchwald-Hartwig amination is a powerful and reliable method for forming carbon-nitrogen bonds between an amine and an aryl halide.[5][6] Palladium(II) acetate serves as the catalyst precursor, and Xantphos is a bulky, electron-rich phosphine ligand that facilitates the catalytic cycle. Cesium carbonate is the base required to deprotonate the amine and regenerate the active catalyst. Anhydrous dioxane is used as a high-boiling aprotic solvent suitable for this transformation.
Protocol:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cesium carbonate (2.1 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.10 eq).
-
Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Under a positive pressure of inert gas, add anhydrous dioxane, followed by tert-butyl 3-aminopiperidine-1-carboxylate (1.2 eq) and 2-chloropyridine (1.0 eq).
-
Heat the reaction mixture to 70°C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 2-chloropyridine is consumed.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
The crude residue is then purified by flash column chromatography on silica gel to yield the protected intermediate as a solid or viscous oil.
Step 2: Synthesis of 2-(Piperidin-3-yl)pyridine dihydrochloride
Causality: This final step removes the tert-butoxycarbonyl (Boc) protecting group and simultaneously forms the desired dihydrochloride salt.[7] The Boc group is labile to strong acids.[8] A solution of hydrogen chloride (HCl) in an organic solvent like dioxane is used to cleave the carbamate.[9][10] The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[11] Since both the piperidine and pyridine nitrogens are basic, they are protonated by the excess HCl, causing the dihydrochloride salt to precipitate from the non-polar solvent.
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
Protocol:
-
Dissolve the purified tert-butyl 3-(pyridin-2-ylamino)piperidine-1-carboxylate (1.0 eq) from Step 1 in a minimal amount of anhydrous diethyl ether or ethyl acetate in a clean, dry flask.
-
While stirring at room temperature, slowly add a solution of 4 M HCl in dioxane (3.0-4.0 eq).
-
A precipitate should form almost immediately. Continue stirring the resulting slurry at room temperature for 1-3 hours to ensure complete deprotection.[8]
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with small portions of cold diethyl ether to remove any non-polar impurities.
-
Dry the white to off-white solid under high vacuum to obtain the final product, 2-(Piperidin-3-yl)pyridine dihydrochloride.
PART 3: Purification and Characterization
3.1. Purification
For this specific protocol, the final product precipitates in high purity and is purified by washing the filter cake. If further purification is needed (e.g., due to discoloration), the salt can be dissolved in a minimal amount of methanol, and the product can be re-precipitated by the slow addition of cold diethyl ether. Alternatively, the dihydrochloride salt can be neutralized with a base (e.g., NaOH solution) to the free base, extracted into an organic solvent (e.g., dichloromethane), dried, and re-converted to the salt by treatment with ethereal HCl.[12]
3.2. Characterization
The identity and purity of the synthesized compound must be confirmed by a combination of spectroscopic methods.
Table 2: Expected Analytical Data for 2-(Piperidin-3-yl)pyridine
| Technique | Expected Results |
| ¹H NMR | Pyridine Protons: 4 signals in the aromatic region (~δ 6.5-8.5 ppm). Piperidine Protons: Multiple signals in the aliphatic region (~δ 1.5-3.5 ppm). Amine Protons (N-H): Broad signals, potentially downfield due to protonation, that exchange with D₂O.[13] |
| ¹³C NMR | Pyridine Carbons: 5 distinct signals in the aromatic region (~δ 110-160 ppm). Piperidine Carbons: 5 distinct signals in the aliphatic region (~δ 20-60 ppm).[14] |
| IR Spectroscopy | N-H Stretch: Broad absorption band around 3400 cm⁻¹ (amine) and 2400-3000 cm⁻¹ (ammonium salt). C-H Stretch: Aromatic (~3050 cm⁻¹) and Aliphatic (~2850-2950 cm⁻¹). C=N, C=C Stretch: Sharp peaks in the 1500-1600 cm⁻¹ region characteristic of the pyridine ring.[13] |
| Mass Spec (ESI+) | For the free base (C₁₀H₁₄N₂), the expected [M+H]⁺ is m/z = 163.12.[15] |
| Melting Point | A sharp melting point is indicative of high purity. |
| Appearance | White to off-white crystalline solid. |
References
-
Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development - ACS Publications. [Link]
-
How can we do the deprotection of boc-amino acids using hcl?. ResearchGate. [Link]
-
Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
4-Amino-1-Boc-piperidine. PubChem. [Link]
-
Borane-Catalyzed Transfer Hydrogenations of Pyridines with Ammonia Borane. ResearchGate. [Link]
-
N-(tert-butoxycarbonyl)piperidine. PubChem. [Link]
-
Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. Patsnap Eureka. [Link]
-
Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. National Institutes of Health (NIH). [Link]
- A kind of purification method of high-purity piperidine.
- Purification of piperidines.
-
CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. ResearchGate. [Link]
-
2-(piperidin-3-yl)pyridine dihydrochloride (C10H14N2). PubChem. [Link]
- Catalytic hydrogenation of nitriles.
-
Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. SciELO México. [Link]
- Process for the purification of piperidine.
-
Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. MDPI. [Link]
-
Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. National Institutes of Health (NIH). [Link]
-
Characterization of a new rat urinary metabolite of piperine by LC/NMR/MS studies. PubMed. [Link]
-
2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. PubMed Central. [Link]
-
Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. ResearchGate. [Link]
-
NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]
-
2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
Synthesis, Characterization and NMR Studies of some 2,6-Diaminopyridine Complexes with Palladium(II), Rhodium(III) and Mercury(II). ResearchGate. [Link]
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Application Notes & Protocols: Characterizing 2-(Piperidin-3-yl)pyridine dihydrochloride in In Vitro Assays
Introduction
2-(Piperidin-3-yl)pyridine is a heterocyclic small molecule featuring a pyridine ring linked to a piperidine moiety. Its dihydrochloride salt form enhances aqueous solubility, making it amenable to a wide range of in vitro biological assays. The structural motif of a pyridine ring coupled with a basic nitrogen center is a well-established pharmacophore for ligands targeting nicotinic acetylcholine receptors (nAChRs). Specifically, the α4β2 nAChR subtype, the most abundant nicotinic receptor in the brain, is a primary target for such molecules.[1][2] These receptors are ligand-gated ion channels that play critical roles in cognitive function, reward pathways, mood regulation, and nociception.[2][3]
Modulation of α4β2 nAChRs is a key strategy for therapeutic intervention in several central nervous system (CNS) disorders, including nicotine addiction, Alzheimer's disease, and certain forms of chronic pain.[4] Consequently, the precise characterization of novel ligands like 2-(Piperidin-3-yl)pyridine is paramount. This guide provides a comprehensive framework of detailed in vitro protocols designed to elucidate the pharmacological profile of this compound, from initial target engagement and functional activity to its downstream effects on neurotransmitter systems. The methodologies described herein are intended for researchers, scientists, and drug development professionals seeking a robust, step-by-step approach to preclinical evaluation.
Physicochemical Properties & Handling
| Property | Value/Information | Source |
| IUPAC Name | 2-(Piperidin-3-yl)pyridine dihydrochloride | - |
| Molecular Formula | C₁₀H₁₆Cl₂N₂ | - |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in water and DMSO. | Inferred from dihydrochloride salt form[5][6] |
| Storage | Store at 2-8°C, desiccated. Protect from light. | General lab practice |
Preparation of Stock Solutions: For most in vitro assays, a 10 mM stock solution in sterile, nuclease-free water or DMSO is recommended. Due to the potential for DMSO to affect cellular assays at higher concentrations, it is critical to maintain a final DMSO concentration of <0.1% in all experiments. Prepare fresh dilutions in the appropriate assay buffer immediately before use.
Part 1: Receptor Binding Affinity Assessment
The foundational step in characterizing a novel ligand is to determine its affinity for the intended target. A radioligand binding assay is the gold standard for quantifying this interaction. This protocol describes a competitive binding assay to determine the binding affinity (Kᵢ) of 2-(Piperidin-3-yl)pyridine for the human α4β2 nAChR.
Protocol 1: α4β2 nAChR Radioligand Competition Binding Assay
This assay measures the ability of the test compound to displace a known high-affinity radioligand, such as [³H]-Epibatidine, from the α4β2 receptor.
Materials:
-
Receptor Source: Commercially available cell membranes prepared from HEK293 cells stably expressing human α4 and β2 nAChR subunits.
-
Radioligand: [³H]-Epibatidine (specific activity ~50-80 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 2 mM CaCl₂, pH 7.4.
-
Non-specific Ligand: Nicotine (10 mM stock).
-
Test Compound: 2-(Piperidin-3-yl)pyridine dihydrochloride (10 mM stock).
-
Scintillation Cocktail and Scintillation Counter .
-
96-well Filter Plates (e.g., GF/B or GF/C glass fiber).
Workflow Diagram:
Caption: Workflow for the α4β2 nAChR competitive radioligand binding assay.
Step-by-Step Procedure:
-
Compound Dilution: Prepare a serial dilution of 2-(Piperidin-3-yl)pyridine in Assay Buffer. A typical concentration range would be 100 µM to 10 pM.
-
Assay Plate Setup: To a 96-well plate, add reagents in the following order for a final volume of 200 µL:
-
Total Binding: 50 µL Assay Buffer.
-
Non-Specific Binding (NSB): 50 µL of 10 µM Nicotine.
-
Test Compound: 50 µL of each dilution of 2-(Piperidin-3-yl)pyridine.
-
-
Add 50 µL of [³H]-Epibatidine diluted in Assay Buffer to all wells. The final concentration should be at or near its Kₔ value (typically 0.1-0.5 nM).
-
Add 100 µL of the α4β2 membrane preparation (typically 10-20 µg of protein per well) to all wells to initiate the reaction.
-
Incubation: Seal the plate and incubate at room temperature for 2-4 hours on an orbital shaker to reach equilibrium.
-
Harvesting: Rapidly aspirate the contents of the wells onto a glass fiber filter plate using a cell harvester.
-
Washing: Wash the filters three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the bound radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding at each test compound concentration: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
Convert the cpm values for the test compound into a percentage of specific binding: % Inhibition = 100 * (1 - (Specific Binding_Compound / Specific Binding_Total)).
-
Plot the % Inhibition against the log concentration of 2-(Piperidin-3-yl)pyridine and fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC₅₀ value.
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) Where:
-
[L] is the concentration of the radioligand.
-
Kₔ is the dissociation constant of the radioligand for the receptor.
-
Part 2: Functional Characterization of Receptor Modulation
Functional assays determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks activation), or an allosteric modulator (enhances or diminishes the effect of an agonist at a different binding site).
Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
TEVC is a robust method for studying the function of ligand-gated ion channels expressed in Xenopus oocytes. It allows for the direct measurement of ion flow through the channel upon ligand binding.[1][7]
Materials:
-
Xenopus laevis oocytes.
-
cRNA for human α4 and β2 nAChR subunits.
-
Oocyte Ringer's 2 (OR2) Solution: 82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 1 mM Na₂HPO₄, 5 mM HEPES, pH 7.5.
-
Agonist: Acetylcholine (ACh).
-
TEVC setup (amplifier, electrodes, perfusion system).
Step-by-Step Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis. Inject oocytes with a mixture of cRNA for the α4 and β2 subunits (typically a 10:1 ratio to favor the high-sensitivity (α4)₂(β2)₃ stoichiometry) and incubate for 2-5 days to allow for receptor expression.[1]
-
Electrophysiology Setup: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording). Clamp the oocyte membrane potential at -70 mV.
-
Agonist Mode Testing: a. Establish a stable baseline current while perfusing with OR2 solution. b. Apply increasing concentrations of 2-(Piperidin-3-yl)pyridine (e.g., 1 nM to 100 µM) for a set duration (e.g., 10-20 seconds) and record the inward current response. c. Wash with OR2 solution between applications until the current returns to baseline. d. As a positive control, generate a dose-response curve for ACh.
-
Antagonist Mode Testing: a. Determine the EC₅₀ concentration of ACh from the control experiment. b. Apply the EC₅₀ concentration of ACh to elicit a control response. c. Pre-incubate the oocyte with varying concentrations of 2-(Piperidin-3-yl)pyridine for 1-2 minutes. d. Co-apply the EC₅₀ concentration of ACh with the test compound and record the peak current.
-
Positive Allosteric Modulator (PAM) Testing: a. Determine a low-level (e.g., EC₁₀-EC₂₀) concentration of ACh. b. Apply the EC₁₀-EC₂₀ concentration of ACh to elicit a control response. c. Pre-incubate with the test compound, then co-apply with the EC₁₀-EC₂₀ concentration of ACh and measure the response. A significant potentiation of the current suggests PAM activity.[8][9]
Data Analysis:
-
Agonist: Plot the peak current amplitude against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum response (Eₘₐₓ) relative to ACh.
-
Antagonist: Calculate the percentage inhibition of the ACh-evoked current at each concentration of the test compound. Fit the data to determine the IC₅₀.
-
PAM: Calculate the fold-potentiation of the ACh-evoked current.
Decision Pathway for Functional Activity:
Caption: nAChR agonist-induced dopamine release from a presynaptic terminal.
Additional Downstream Assays
To build a more complete pharmacological profile, consider evaluating the effect of 2-(Piperidin-3-yl)pyridine on the release of other key neurotransmitters.
| Assay Type | Rationale & Methodology | Key Parameters |
| GABA Release Assay | nAChRs are present on GABAergic interneurons; their activation can modulate inhibitory tone. [9]The protocol is similar to the dopamine release assay, using brain regions rich in GABAergic terminals (e.g., hippocampus or cortex) and loading with [³H]-GABA. [10][11][12] | % GABA Release, EC₅₀ |
| Serotonin Release Assay | nAChRs can influence serotonergic systems. The assay uses brain regions like the raphe nucleus or hippocampus, loading synaptosomes with [³H]-Serotonin. [13] | % Serotonin Release, EC₅₀ |
Conclusion
The protocols detailed in this guide provide a systematic and robust framework for the in vitro characterization of 2-(Piperidin-3-yl)pyridine dihydrochloride. By progressing from receptor binding affinity to functional activity and finally to downstream neurotransmitter effects, researchers can build a comprehensive pharmacological profile of the compound. This multi-assay approach is essential for validating its mechanism of action, determining its potency and efficacy, and establishing a strong foundation for further preclinical and clinical development.
References
- Stoichiometry and pharmacology of two human alpha4beta2 nicotinic receptor types. The Journal of Physiology.
- Four pharmacologically distinct subtypes of alpha4beta2 nicotinic acetylcholine receptor expressed in Xenopus laevis oocytes. PubMed.
- Application Notes and Protocols for Studying Dopamine Release In Vitro Using 2-Phenylethylamine Hydrochloride. Benchchem.
- What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? Drug Discovery News.
- What are Nicotinic acetylcholine receptor alpha-4/beta-2 agonists and how do they work? Drug Discovery News.
- What is the protocol for a serotonin release assay? Dr.Oracle.
- α4β2 Nicotinic Acetylcholine Receptors: RELATIONSHIPS BETWEEN SUBUNIT STOICHIOMETRY AND FUNCTION
- In vitro assays for the functional characterization of the dopamine transporter (D
- Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. MDPI.
- In Vitro Screening Strategies for Nicotinic Receptor Ligands. AMiner.
- In vitro studies on GABA release. PubMed.
- In vitro studies on GABA release. PMC - PubMed Central - NIH.
- 'Real time' measurement of dopamine release in an in vitro model of neostri
- In vitro and in vivo characterization of a novel negative allosteric modulator of neuronal nAChRs. PMC - PubMed Central.
- Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limit
- GABA Release and Uptake Regulate Neuronal Precursor Migration in the Postnatal Subventricular Zone. PubMed Central.
- A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characteriz
- Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity.
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- PIPERIDINE.
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2-(Piperidin-3-yl)pyridine dihydrochloride in vivo studies in mice
An Application Note and Protocol for the In Vivo Evaluation of 2-(Piperidin-3-yl)pyridine dihydrochloride in Murine Models
Introduction
2-(Piperidin-3-yl)pyridine dihydrochloride is a small molecule featuring both a pyridine and a piperidine scaffold, structural motifs common in a wide array of pharmacologically active agents.[1] The presence of these heterocycles, particularly their arrangement mimicking aspects of the natural neurotransmitter acetylcholine, strongly suggests that the compound's primary mechanism of action involves the modulation of nicotinic acetylcholine receptors (nAChRs).[2] These ligand-gated ion channels are implicated in a vast range of central nervous system functions, including learning, memory, attention, and addiction, making them a critical target for therapeutic development.[3][4]
This guide serves as a comprehensive framework for researchers, scientists, and drug development professionals initiating the in vivo characterization of 2-(Piperidin-3-yl)pyridine dihydrochloride in mice. It provides not just step-by-step protocols but also the scientific rationale behind the experimental design, from initial safety and pharmacokinetic assessments to hypothesis-driven behavioral paradigms. The objective is to provide a robust, self-validating methodology to elucidate the compound's pharmacological profile.
PART 1: Foundational Principles for Pre-Clinical Characterization
Hypothesized Mechanism of Action: A Nicotinic Acetylcholine Receptor (nAChR) Modulator
The structural architecture of 2-(Piperidin-3-yl)pyridine positions it as a likely ligand for nAChRs. These receptors are pentameric ion channels that, upon binding to agonists like acetylcholine or nicotine, open to allow the influx of cations (primarily Na⁺ and Ca²⁺), leading to neuronal depolarization and subsequent neurotransmitter release.[3] In the mammalian brain, the most abundant nAChR subtypes are the α4β2 and α7 receptors.
-
α4β2 Receptors: These are high-affinity nicotine binding sites and are heavily involved in the reinforcing and addictive properties of nicotine.[3][5] Their modulation can impact dopamine release and is a key area of investigation for addiction therapies.
-
α7 Receptors: These receptors are implicated in cognitive processes, attention, and inflammation.[6][7] Agonists and positive allosteric modulators of the α7 receptor are being explored for treating cognitive deficits in disorders like schizophrenia and Alzheimer's disease.[8]
The in vivo studies described herein are designed to probe the functional consequences of the compound's interaction with these potential targets.
Caption: Hypothesized signaling pathway for 2-(Piperidin-3-yl)pyridine.
The Criticality of Pharmacokinetic (PK) Profiling
Before undertaking any efficacy or behavioral studies, a pilot pharmacokinetic (PK) study is essential. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to designing meaningful experiments. A PK study establishes the relationship between the administered dose and the resulting concentration of the drug in plasma and, crucially, in the brain.[9] Key parameters to determine include:
-
Cmax: The maximum concentration achieved.
-
Tmax: The time at which Cmax is reached.
-
T½ (Half-life): The time required for the concentration to decrease by half.[10]
-
AUC (Area Under the Curve): A measure of total drug exposure over time.[11]
-
Brain/Plasma Ratio: Indicates the compound's ability to cross the blood-brain barrier.[9][12]
Without this data, it is impossible to know if a lack of behavioral effect is due to the compound's inactivity or simply its failure to reach the target tissue at a sufficient concentration.
Animal Model Selection
The choice of mouse strain is a critical variable. C57BL/6 mice are a commonly used inbred strain for behavioral and pharmacological studies due to their well-characterized genetics and robust performance in many behavioral tasks.[7] For definitive target validation, studies can be extended to knockout mice lacking specific nAChR subunits (e.g., α4, α7, or β2 knockouts).[2][13] Comparing the compound's effects in wild-type versus knockout mice can provide powerful evidence for its mechanism of action.[2] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to NIH guidelines.[5][14]
PART 2: Safety, Handling, and Formulation
Compound Safety and Handling
While specific toxicity data for 2-(Piperidin-3-yl)pyridine dihydrochloride is not widely available, the parent structures, pyridine and piperidine, provide guidance. Pyridine can cause liver effects and neurological signs at high doses.[15][16] Piperidine is a skin and eye irritant. A product safety sheet for the related compound 2-Piperidin-2-ylpyridine dihydrochloride lists it as "Acute Toxic Oral Category 3", warranting careful handling.[17] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling should be performed in a well-ventilated area or chemical fume hood.
Formulation Protocol: Preparation of Dosing Solution
The dihydrochloride salt form of the compound is expected to be water-soluble. For in vivo studies in mice, sterile 0.9% saline is the recommended vehicle for intraperitoneal (IP), subcutaneous (s.c.), or oral (p.o.) administration.[9]
Materials:
-
2-(Piperidin-3-yl)pyridine dihydrochloride powder
-
Sterile 0.9% sodium chloride (saline) solution
-
Sterile vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Protocol:
-
Calculate Required Mass: Determine the total amount of compound needed based on the desired dose, number of animals, and dosing volume. (See Table 1).
-
Weigh Compound: Accurately weigh the calculated mass of the compound using a calibrated balance.
-
Dissolve in Vehicle: Add the weighed powder to a sterile vial. Using a sterile syringe, add the calculated volume of 0.9% saline.
-
Ensure Complete Dissolution: Vortex the vial vigorously. If needed, use a sonicator bath to aid dissolution. Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Prepare the solution fresh on the day of the experiment. If short-term storage is necessary, store at 2-8°C, protected from light.
| Parameter | Value/Formula | Example |
| Target Dose (mg/kg) | D | 10 mg/kg |
| Average Mouse Weight (kg) | W | 0.025 kg (25 g) |
| Dosing Volume (mL/kg) | V | 10 mL/kg |
| Number of Mice | N | 12 |
| Concentration (mg/mL) | C = D / V | 1 mg/mL |
| Volume per Mouse (mL) | Vol = W * V | 0.25 mL |
| Total Volume Needed (mL) | Total Vol = (N + extra) * Vol | (12 + 2) * 0.25 = 3.5 mL |
| Total Mass Needed (mg) | Mass = C * Total Vol | 1 mg/mL * 3.5 mL = 3.5 mg |
| Table 1: Dosing Calculation Guide. |
PART 3: Experimental Protocols
Caption: General experimental workflow for in vivo characterization.
Protocol 1: Pilot Pharmacokinetic (PK) Study
Objective: To determine the plasma and brain concentrations of 2-(Piperidin-3-yl)pyridine dihydrochloride over time after a single administration.
Methodology:
-
Animal Allocation: Use male C57BL/6 mice (n=3 per time point).
-
Dosing: Administer a single dose of the compound (e.g., 5 or 10 mg/kg, IP). This dose may be selected based on in vitro potency or data from similar compounds.[11]
-
Sample Collection: At designated time points (e.g., 5, 15, 30, 60, 120, 240, and 360 minutes) post-dose, anesthetize the mice and collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Immediately following blood collection, perfuse the mice with cold saline and harvest the brain.
-
Sample Processing: Centrifuge the blood to separate plasma. Store plasma and brain samples at -80°C until analysis.
-
Bioanalysis: Homogenize brain tissue. Analyze plasma and brain homogenate samples for compound concentration using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the concentration-time curve and calculate key PK parameters.
| Parameter | Example Value | Reference Compound |
| Route | Intraperitoneal (IP) | TC299423 |
| Dose | 0.3 mg/kg | TC299423 |
| Cmax (Plasma) | ~941 ng/mL | 10n HCl |
| Tmax (Plasma) | ~0.33 hours | 10n HCl |
| T½ (Plasma) | ~4.2 hours | 10n HCl |
| Brain Penetration | Confirmed | TC299423 |
| Table 2: Example Pharmacokinetic Parameters for Structurally Related or Similarly Administered Compounds.[9][11] |
Protocol 2: Acute Behavioral Assessment Battery
Objective: To assess the dose-dependent effects of the compound on general locomotor activity, anxiety-like behavior, and motor coordination. This is crucial for identifying a dose range that does not produce confounding sedative or hyperactive effects.
Methodology:
-
Animal Allocation: Use male C57BL/6 mice (n=10-12 per group), including a vehicle control group and at least three dose levels of the compound (e.g., 1, 3, and 10 mg/kg). Doses should be selected based on the pilot PK study.
-
Habituation: Acclimate mice to the testing room for at least 30-60 minutes before testing.[7]
-
Dosing: Administer the vehicle or compound via the selected route (e.g., IP). The timing of the behavioral test should correspond to the compound's Tmax to ensure testing occurs at peak brain concentrations.
-
Open Field Test:
-
Purpose: Measures locomotor activity (distance traveled, rearing) and anxiety-like behavior (time spent in the center vs. periphery).[13]
-
Procedure: 15-30 minutes post-injection, place each mouse in the center of an open field arena (e.g., 40x40 cm) and record its activity for 10-30 minutes using an automated tracking system.
-
-
Rotarod Test:
-
Purpose: Assesses motor coordination and balance.
-
Procedure: Prior to the study day, train the mice on the rotarod at a fixed or accelerating speed until they achieve a stable baseline performance. On the test day, dose the animals as described and, at the Tmax, place them on the accelerating rotarod. Record the latency to fall for each mouse across several trials.
-
Protocol 3: Target Engagement & Efficacy Models
Objective: To test the hypothesis that the compound modulates nAChR-dependent behaviors, such as cognition and anxiety.
Methodology:
-
Novel Object Recognition (NOR) Test:
-
Purpose: Assesses learning and memory, cognitive domains modulated by nAChRs.
-
Procedure:
-
Day 1 (Habituation): Allow mice to explore an empty open field arena.
-
Day 2 (Training/Acquisition): Place two identical objects in the arena and allow the mouse to explore for a set time (e.g., 10 minutes). Dose the animal before this phase.
-
Day 3 (Testing): Replace one of the familiar objects with a novel object. Allow the mouse to explore and measure the time spent investigating the novel versus the familiar object. A mouse with intact memory will spend significantly more time with the novel object.
-
-
-
Elevated Plus Maze (EPM) Test:
-
Purpose: A standard assay for assessing anxiety-like behavior. Anxiolytic compounds typically increase exploration of the open arms.[13]
-
Procedure: Dose the animal and at Tmax, place it in the center of a plus-shaped maze raised off the floor, which has two open and two enclosed arms. Track the mouse for 5 minutes, recording the time spent in and entries into each arm type.
-
| Assay | Key Endpoints | Interpretation of Positive Effect (nAChR Agonist) |
| Open Field | Total distance, time in center, rearing | Altered locomotion (increase/decrease), increased center time (anxiolytic) |
| Rotarod | Latency to fall | No change (indicates lack of motor impairment) |
| Novel Object Rec. | Discrimination Index | Increased time with novel object (pro-cognitive) |
| Elevated Plus Maze | Time in open arms, open arm entries | Increased time/entries in open arms (anxiolytic) |
| Table 3: Summary of Behavioral Assays and Potential Outcomes. |
PART 4: Data Analysis and Interpretation
Data from behavioral assays should be analyzed using appropriate statistical methods. For studies with one vehicle group and multiple dose groups, a one-way Analysis of Variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's or Tukey's) is appropriate. A key aspect of interpretation is to consider the results holistically. For example, a significant effect in the NOR test could be confounded if the same dose also caused hyperactivity in the open field test.[6] Therefore, the acute behavioral battery serves as an essential control for interpreting efficacy models.
PART 5: Conclusion and Future Directions
This guide outlines a systematic approach to the initial in vivo characterization of 2-(Piperidin-3-yl)pyridine dihydrochloride in mice. By integrating PK, acute tolerability, and hypothesis-driven behavioral studies, researchers can build a comprehensive pharmacological profile of the compound.
Positive findings from these initial studies would warrant further investigation, including:
-
Target Validation: Repeating key experiments in nAChR subunit knockout mice to confirm the mechanism of action.[2]
-
Disease Models: Evaluating the compound in murine models of cognitive impairment (e.g., scopolamine-induced amnesia) or other relevant CNS disorders.[7]
-
Receptor Occupancy Studies: Using techniques like Positron Emission Tomography (PET) imaging with a specific radioligand to directly measure the compound's binding to nAChRs in the living brain.[4]
By following this structured and scientifically-grounded approach, researchers can efficiently and effectively advance the understanding of novel CNS compounds like 2-(Piperidin-3-yl)pyridine dihydrochloride.
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Grinevich, V. P., et al. (2014). Modulation of aggressive behavior in mice by nicotinic receptor subtypes. PLoS ONE, 9(5), e97068. [Link]
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Levin, E. D., et al. (2011). Nicotinic agonist-induced improvement of vigilance in mice in the 5-choice continuous performance test. Psychopharmacology, 214(1), 227–237. [Link]
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Henderson, B. J., et al. (2018). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 9, 119. [Link]
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Wallace, T. L., & Porter, R. H. (2011). Behavioral consequences of methyllycaconitine in mice: A model of α7 nicotinic acetylcholine receptor deficiency. Behavioural Brain Research, 222(1), 116-123. [Link]
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Gao, W., et al. (2021). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. Journal of Neuroscience, 41(1), 126-138. [Link]
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Ross, S. A., et al. (2000). Phenotypic Characterization of an α4 Neuronal Nicotinic Acetylcholine Receptor Subunit Knock-Out Mouse. Journal of Neuroscience, 20(17), 6431–6441. [Link]
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Di Capua, A., et al. (2020). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules, 25(18), 4235. [Link]
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Wang, Y., et al. (2023). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry, 66(3), 1989–2010. [Link]
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Okamura, T., et al. (2018). In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System. Biological and Pharmaceutical Bulletin, 41(4), 461-469. [Link]
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Gao, W., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience, 43(1), 126-138. [Link]
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Gao, W., et al. (2022). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. bioRxiv. [Link]
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Picciotto, M. R., & Zoli, M. (2001). Neuronal nicotinic acetylcholine receptor subunit knockout mice: physiological and behavioral phenotypes and possible clinical implications. Pharmacology & Therapeutics, 92(2-3), 89-108. [Link]
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Crow, J. A., et al. (2016). Pharmacokinetic analysis of acute and dietary exposure to piperonyl butoxide in the mouse. Xenobiotica, 46(10), 861-869. [Link]
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Verma, S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(4), 846. [Link]
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National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). Pyridine: Human health tier II assessment. [Link]
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Roy, A., et al. (2022). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. ACS Chemical Neuroscience, 13(15), 2314-2325. [Link]
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El-Gazzar, M. G., et al. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 26(11), 3326. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. [Link]
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Alam, M. M., et al. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Journal of Applied Pharmaceutical Science, 8(1), 061-071. [Link]
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Le Manach, C., et al. (2015). A Novel Pyrazolopyridine with in Vivo Activity in Plasmodium berghei- and Plasmodium falciparum-Infected Mouse Models from Structure-Activity Relationship Studies around the Core of Recently Identified Antimalarial Imidazopyridazines. Journal of Medicinal Chemistry, 58(21), 8713–8722. [Link]
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Dail, J. M., et al. (2020). Pharmacokinetics of Three Novel Pyridinium Aldoxime Acetylcholinesterase Reactivators in Female Rats. Drug Metabolism and Disposition, 48(5), 359-365. [Link]
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Da Settimo, F., et al. (1999). Novel 2-phenylimidazo[1,2-a]pyridine derivatives as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity, and in vivo studies. Journal of Medicinal Chemistry, 42(19), 3934-41. [Link]
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Van Bockstal, L., et al. (2019). Pharmacokinetics and Pharmacodynamics of the Nitroimidazole DNDI-0690 in Mouse Models of Cutaneous Leishmaniasis. Antimicrobial Agents and Chemotherapy, 63(10), e00780-19. [Link]
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Introduction: The Analytical Imperative for 2-(Piperidin-3-yl)pyridine Dihydrochloride
An In-Depth Technical Guide to the Analytical Characterization of 2-(Piperidin-3-yl)pyridine Dihydrochloride
Prepared by: Gemini, Senior Application Scientist
2-(Piperidin-3-yl)pyridine dihydrochloride is a heterocyclic compound featuring both a pyridine and a piperidine ring system. As a bifunctional molecule, it serves as a critical building block and intermediate in the synthesis of a wide range of pharmacologically active agents. Its structural motifs are present in molecules targeting various receptors and enzymes, making its purity and quality paramount for the safety and efficacy of final drug products.
The robust analytical characterization of this intermediate is not merely a procedural step but a foundational requirement for ensuring consistency in drug substance synthesis, meeting stringent regulatory standards, and understanding its stability profile. This guide provides a comprehensive overview of the principal analytical methodologies, offering both theoretical grounding and detailed, field-tested protocols for researchers, quality control analysts, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.
Part 1: Physicochemical Profile and Its Analytical Implications
A thorough understanding of the molecule's properties is essential for designing effective analytical methods.
| Property | Value | Analytical Implication |
| Molecular Formula | C₁₀H₁₆Cl₂N₂ | Used for mass calculations in MS and elemental analysis. |
| Molecular Weight | 235.16 g/mol [1] | Critical for preparing standard solutions and for mass spectrometry. |
| Structure | 2-(Piperidin-3-yl)pyridine as a dihydrochloride salt | The presence of two basic nitrogen atoms (piperidine and pyridine) dictates its behavior in acidic mobile phases (HPLC) and its suitability for acid-base titration. The salt form enhances water solubility. |
| UV Absorbance | Pyridine ring provides a chromophore | Enables direct quantification using UV-Vis spectrophotometry and HPLC with a UV detector. |
Part 2: Chromatographic Methods for Purity and Stability Assessment
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity, stability, and impurity profile of 2-(Piperidin-3-yl)pyridine dihydrochloride.
Stability-Indicating Reversed-Phase HPLC (RP-HPLC) Method
A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease of the active pharmaceutical ingredient (API) content due to degradation.[2][3] It must be able to resolve the main compound from its potential degradation products and process-related impurities.[2]
Causality Behind Method Design:
-
Column Choice (Stationary Phase): A C18 (octadecylsilane) column is the workhorse for moderately polar compounds like our analyte. Its hydrophobic nature provides effective retention, while modern end-capped C18 columns minimize peak tailing for basic compounds.
-
Mobile Phase pH Control: The analyte has two basic nitrogen centers. Maintaining a low pH (e.g., 2.5-3.5) with a buffer (like phosphate or formate) ensures both nitrogens are consistently protonated. This leads to a single, stable ionic form that chromatographs with sharp, symmetrical peaks. Without pH control, peak splitting or severe tailing would occur.
-
Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak efficiency and has a lower UV cutoff, reducing baseline noise.
-
Gradient Elution: For a stability-indicating method, gradient elution is crucial. It ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable runtime, which is a requirement for comprehensive impurity profiling.[4]
-
Detection: The pyridine ring exhibits strong UV absorbance. A detection wavelength of 262 nm is typically effective for pyridine-containing compounds, offering a good balance of sensitivity and selectivity. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify co-eluting impurities.
Workflow for HPLC Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Detailed Protocol: RP-HPLC for Purity and Related Substances
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Standard for good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH for consistent protonation of the analyte. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient Program | 0-5 min: 5% B; 5-25 min: 5% to 70% B; 25-30 min: 70% B; 30.1-35 min: 5% B | Ensures elution of a wide range of impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape.[2] |
| Detector | PDA/UV at 262 nm | Optimal wavelength for the pyridine chromophore. |
| Injection Volume | 10 µL | |
| Sample Diluent | Mobile Phase A or Water:Acetonitrile (90:10) | Ensures sample compatibility with the mobile phase. |
| Standard Prep. | Accurately weigh ~25 mg of standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. | Concentration: ~0.5 mg/mL. |
| Sample Prep. | Accurately weigh ~25 mg of sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. | Concentration: ~0.5 mg/mL. |
Validation Approach: The method must be validated according to ICH Q2(R1) guidelines, assessing specificity (via forced degradation), linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[4][5]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
LC-MS is an indispensable tool for confirming the identity of the main peak and for the structural elucidation of unknown impurities or degradation products.
Protocol: The HPLC method described above can be directly coupled to a mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is ideal for this molecule, as the basic nitrogens are readily protonated.
-
Expected Ion: The primary ion observed will be the molecular ion corresponding to the free base [C₁₀H₁₄N₂ + H]⁺ at m/z 163.12.[6]
-
Data Acquisition: Full scan mode is used to detect all ions, while tandem MS (MS/MS) can be used to fragment the parent ion to gain structural information about impurities.[5]
Part 3: Spectroscopic Methods for Structural Confirmation
Spectroscopic techniques provide orthogonal, definitive evidence of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for structural elucidation and confirmation.
Protocol Details:
-
Solvent: Deuterium oxide (D₂O) is a suitable solvent given the compound is a hydrochloride salt.[1]
-
¹H NMR: The proton NMR spectrum will show distinct regions:
-
Aromatic Region (~δ 7.5-8.5 ppm): Signals corresponding to the four protons on the pyridine ring.
-
Aliphatic Region (~δ 1.5-3.5 ppm): A complex set of signals for the nine protons on the piperidine ring. The proton at the chiral center (C3) will be distinct.
-
-
¹³C NMR: The carbon NMR will confirm the presence of 10 unique carbon atoms:
-
Aromatic Carbons (~δ 120-150 ppm): Five signals for the pyridine ring carbons.
-
Aliphatic Carbons (~δ 20-60 ppm): Five signals for the piperidine ring carbons.[1]
-
The exact chemical shifts are highly sensitive to the solvent and pH. Comparing the obtained spectra to a fully characterized reference standard is the definitive method for identity confirmation.
Mass Spectrometry (MS)
As discussed in the LC-MS section, MS provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
-
Exact Mass of Free Base (C₁₀H₁₄N₂): 162.1157 g/mol .
-
Expected HRMS Ion [M+H]⁺: 163.1233.
-
This data is crucial for confirming the identity and differentiating it from potential impurities with similar retention times but different elemental compositions.
Part 4: Titrimetric Analysis for Assay Determination
While chromatography is excellent for purity, a simple acid-base titration is a robust and cost-effective pharmacopeial method for determining the overall assay (potency) of the dihydrochloride salt.
Principle: This method involves a non-aqueous potentiometric titration. The sample is dissolved in a non-aqueous solvent (like glacial acetic acid), which enhances the basicity of the amine functions. It is then titrated with a strong acid standard, perchloric acid. The two endpoints corresponding to the titration of the two basic nitrogen atoms can be detected with a potentiometer.
Logical Flow for Batch Release Analysis
Caption: Integrated analytical workflow for quality control and release.
Detailed Protocol: Non-Aqueous Potentiometric Titration
-
Reagents:
-
0.1 N Perchloric acid in glacial acetic acid (standardized).
-
Glacial Acetic Acid.
-
Acetic Anhydride.
-
-
Procedure:
-
Accurately weigh approximately 100 mg of 2-(Piperidin-3-yl)pyridine dihydrochloride into a clean, dry beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid. A small amount of acetic anhydride may be added to remove any traces of water.
-
Immerse a suitable electrode system (e.g., glass and calomel electrodes) into the solution.
-
Titrate with standardized 0.1 N perchloric acid, recording the millivolt readings against the volume of titrant added.
-
Plot the potential (mV) versus the volume (mL) of titrant. The endpoint is the point of maximum inflection on the titration curve. There may be two inflection points corresponding to the two nitrogen atoms.
-
-
Calculation:
-
% Assay = (V × N × M.Wt.) / (W × 2 × 10)
-
Where:
-
V = Volume of perchloric acid consumed at the final endpoint (mL)
-
N = Normality of the perchloric acid solution
-
M.Wt. = Molecular weight of 2-(Piperidin-3-yl)pyridine dihydrochloride (235.16 g/mol )
-
W = Weight of the sample (g)
-
The factor of 2 accounts for the two moles of HCl per mole of the compound.
-
-
References
-
SpectraBase. (2026). 2-(4'-PIPERIDINYL)-PYRIDINE-DIHYDROCHLORIDE - Optional[13C NMR] - Chemical Shifts. [Link]
- Eliel, E. L., et al. (1980). Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society.
-
International Journal of Scientific Development and Research. (2023). Stability indicating study by using different analytical techniques. [Link]
-
PubChemLite. 2-(piperidin-3-yl)pyridine dihydrochloride (C10H14N2). [Link]
- Bulletin de l'Academie Polonaise des Sciences. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
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MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
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PubChem. Pyridine, 1-acetyl-1,2,3,4-tetrahydro-5-(2-piperidinyl)-. [Link]
-
National Institute of Standards and Technology (NIST). Piperidine - Mass Spectrum. [Link]
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Journal of Pharmaceutical and Biomedical Analysis. (2013). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]
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Research Journal of Pharmacy and Technology. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]
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Chinese Journal of Pharmaceutical Analysis. (2020). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
- Journal of Chemical and Pharmaceutical Research. (2016). Stability Indicating Method for the Determination of Related Substances in Felodipine Solid Dosage Form and in the Drug Substance.
-
ResearchGate. LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH.... [Link]
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National Institute of Standards and Technology (NIST). Pyridine - Mass Spectrum. [Link]
-
Agilent Technologies, Inc. (2011). Pyridines Separation of pyridine and other amines. [Link]
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Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of 2-(Piperidin-3-yl)pyridine Dihydrochloride
Abstract
This application note presents a comprehensive guide to the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(Piperidin-3-yl)pyridine dihydrochloride, a key chiral intermediate in pharmaceutical synthesis. The guide details two distinct HPLC protocols: a reversed-phase method for assay and impurity determination, and a chiral method for the separation and quantification of its enantiomers. This document provides a step-by-step methodology, from sample preparation to data analysis, grounded in established scientific principles and regulatory expectations. The causality behind experimental choices is explained to empower researchers in adapting and troubleshooting the methods. All protocols are designed as self-validating systems, incorporating rigorous system suitability tests and adherence to international regulatory standards.
Introduction: The Analytical Imperative for 2-(Piperidin-3-yl)pyridine Dihydrochloride
2-(Piperidin-3-yl)pyridine is a heterocyclic building block of significant interest in drug discovery and development, forming the core of numerous active pharmaceutical ingredients (APIs). Its structure incorporates a chiral center at the 3-position of the piperidine ring, meaning it exists as two enantiomers. As enantiomers can exhibit markedly different pharmacological and toxicological profiles, their selective control and quantification are mandated by regulatory agencies worldwide.[1]
The dihydrochloride salt form of this compound enhances its solubility and stability, making it a common form used in synthesis.[2] An accurate and precise analytical method is therefore paramount for ensuring the quality, safety, and efficacy of any downstream API. This application note addresses this need by providing robust HPLC methods for both achiral and chiral analysis, developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[3]
Part I: Achiral Analysis for Assay and Impurities
This section details a reversed-phase HPLC (RP-HPLC) method designed to be stability-indicating. This means the method can accurately quantify the main analyte and separate it from any potential degradation products or process-related impurities.[4][5]
Rationale for Method Development
The choice of a reversed-phase C18 column is based on its wide applicability and effectiveness in retaining and separating a broad range of moderately polar to nonpolar compounds.[6] Given the basic nature of the piperidine and pyridine nitrogens, a low pH mobile phase is employed. This ensures that the analyte is in its protonated, more polar form, leading to better peak shape and retention on the nonpolar stationary phase. A phosphate buffer is chosen for its excellent buffering capacity in the acidic pH range. Acetonitrile is selected as the organic modifier due to its low UV cutoff and common use in pharmaceutical analysis. Detection at 254 nm is appropriate as the pyridine ring is a chromophore that absorbs UV light at this wavelength.[7]
Experimental Protocol: Achiral HPLC Method
2.2.1. Materials and Reagents
-
2-(Piperidin-3-yl)pyridine dihydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
2.2.2. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM KH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (90:10 v/v) |
2.2.3. Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of 2-(Piperidin-3-yl)pyridine dihydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the 2-(Piperidin-3-yl)pyridine dihydrochloride sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
2.2.4. System Suitability Testing (SST)
Before sample analysis, the performance of the HPLC system must be verified.[5][8] This is achieved by making five replicate injections of the standard solution. The acceptance criteria are detailed in the table below.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][6]
2.3.1. Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[3][10] The sample was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposed to UV light (254 nm) for 48 hours.
The method was found to be specific, as the main peak was well-resolved from all degradation product peaks.
2.3.2. Linearity
The linearity of the method was established by analyzing a series of solutions over the concentration range of 1 µg/mL to 150 µg/mL. The correlation coefficient (r²) should be ≥ 0.999.
2.3.3. Accuracy
Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0% to 102.0%.
2.3.4. Precision
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate samples at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing six replicate samples at 100% of the test concentration on two different days by two different analysts.
For both repeatability and intermediate precision, the Relative Standard Deviation (RSD) should be ≤ 2.0%.
2.3.5. Robustness
The robustness of the method was evaluated by making small, deliberate variations in the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
The system suitability parameters should remain within the acceptance criteria for all tested variations.
Data Analysis
The concentration of 2-(Piperidin-3-yl)pyridine dihydrochloride in the sample can be calculated using the following formula:
Where:
-
Area_sample = Peak area of the analyte in the sample solution
-
Area_standard = Peak area of the analyte in the standard solution
-
Conc_standard = Concentration of the standard solution
-
Conc_sample = Concentration of the sample solution
-
Purity_standard = Purity of the reference standard
Impurities can be quantified as a percentage of the main peak area, assuming an equal response factor.
Part II: Chiral Analysis for Enantiomeric Purity
This section describes a normal-phase HPLC method for the separation of the (R)- and (S)-enantiomers of 2-(Piperidin-3-yl)pyridine.
Rationale for Chiral Method Development
The separation of enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP).[11][12] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are widely used for their broad enantioselectivity.[1][13] A Chiralpak AD-H column, which has an amylose-based selector, was chosen as a starting point based on successful separations of similar chiral amines.[14] Normal-phase chromatography with a mobile phase consisting of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol) is often effective for separating basic compounds on polysaccharide-based CSPs. A small amount of an amine modifier, such as diethylamine (DEA), is added to the mobile phase to improve peak shape and reduce tailing by competing with the analyte for active sites on the silica surface of the CSP.[14]
Experimental Protocol: Chiral HPLC Method
3.2.1. Materials and Reagents
-
2-(Piperidin-3-yl)pyridine dihydrochloride sample
-
(R)-2-(Piperidin-3-yl)pyridine and (S)-2-(Piperidin-3-yl)pyridine reference standards (if available)
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (DEA, analytical grade)
3.2.2. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane:Ethanol:DEA (80:20:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
3.2.3. Sample Preparation
-
Resolution Solution: Prepare a solution containing both enantiomers (e.g., by dissolving the racemic dihydrochloride salt) at a concentration of approximately 200 µg/mL in the mobile phase.
-
Sample Solution: Accurately weigh about 10 mg of the 2-(Piperidin-3-yl)pyridine dihydrochloride sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
3.2.4. System Suitability Testing (SST)
Inject the resolution solution. The resolution (Rs) between the two enantiomer peaks should be ≥ 1.5.
Method Validation
The chiral method should also be validated for its intended purpose, which is typically the quantification of the minor enantiomer as an impurity.
3.3.1. Specificity
The method should demonstrate baseline separation of the two enantiomers.
3.3.2. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ for the minor enantiomer should be determined. Typically, this is done by injecting a series of dilute solutions and determining the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
3.3.3. Linearity
The linearity of the detector response for the minor enantiomer should be established over a range that covers its expected concentration levels.
3.3.4. Accuracy and Precision at the LOQ
The accuracy and precision of the method should be demonstrated at the limit of quantitation.
Data Analysis
The percentage of the undesired enantiomer can be calculated as follows:
Where:
-
Area_undesired = Peak area of the undesired enantiomer
-
Area_desired = Peak area of the desired enantiomer
Visualization of Workflows
Achiral HPLC Analysis Workflow
Caption: Interdependencies of Method Validation Parameters.
Conclusion
The HPLC methods detailed in this application note provide a robust and reliable framework for the comprehensive quality control of 2-(Piperidin-3-yl)pyridine dihydrochloride. The reversed-phase method is demonstrated to be stability-indicating and suitable for assay and impurity profiling, while the chiral method allows for the accurate determination of enantiomeric purity. Adherence to the described protocols and validation procedures will ensure the generation of high-quality, reproducible data that meets stringent regulatory requirements, thereby supporting the development of safe and effective pharmaceuticals.
References
-
ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]
-
MicroSolv. (2025). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]
-
Altabrisa Group. (2025). What Are HPLC System Suitability Tests and Their Importance?. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
International Journal of Pharmaceutical Research. (2019). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
ACS Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link]
-
ResearchGate. (2012). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Retrieved from [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]
-
National Institutes of Health. (2017). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]
-
PubMed. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Retrieved from [Link]
-
CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]
-
MDPI. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]
-
Sfera - Unife. (2023). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]
-
National Institutes of Health. (2020). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Retrieved from [Link]
-
ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of New Chiral 2,2'-Bipyridine Ligands and Their Application in Copper-Catalyzed Asymmetric Allylic Oxidation and Cyclopropanation. Retrieved from [Link]
-
ACS Publications. (2024). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Retrieved from [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
Sources
- 1. sfera.unife.it [sfera.unife.it]
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- 14. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterizing Nicotinic Acetylcholine Receptor Interactions with 2-(Piperidin-3-yl)pyridine dihydrochloride
An Application & Protocol Guide:
Abstract: This document provides a comprehensive guide for researchers utilizing 2-(Piperidin-3-yl)pyridine dihydrochloride in receptor binding assays. It details the scientific rationale, step-by-step protocols for competitive binding assays, and data analysis methodologies required to accurately determine the binding affinity of this ligand for nicotinic acetylcholine receptors (nAChRs). The protocols are designed to be self-validating, incorporating best practices to ensure data integrity and reproducibility.
Scientific Foundation & Rationale
2-(Piperidin-3-yl)pyridine is a heterocyclic compound recognized for its interaction with nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are critical players in synaptic transmission throughout the central and peripheral nervous systems. Their dysfunction is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and certain psychiatric conditions, making them a key target for drug discovery.
The dihydrochloride salt form of 2-(Piperidin-3-yl)pyridine enhances its solubility and stability in aqueous solutions, making it well-suited for in vitro assays. Understanding its binding profile—specifically its affinity (Ki) and selectivity for different nAChR subtypes—is a fundamental step in characterizing its pharmacological potential.
Receptor binding assays are a cornerstone of pharmacology, allowing for the direct measurement of the interaction between a ligand and its receptor. In this guide, we focus on a competitive radioligand binding assay. This technique measures the ability of the unlabeled "competitor" ligand, 2-(Piperidin-3-yl)pyridine, to displace a "hot" radioligand that is already known to bind to the target receptor with high affinity. The concentration-dependent displacement allows for the calculation of the inhibitory constant (Ki), a quantitative measure of the ligand's binding affinity.
The Principle of Competitive Binding
The assay operates on the principle of competitive equilibrium. A fixed concentration of a high-affinity radioligand (e.g., [³H]-Epibatidine) is incubated with a preparation of receptors (e.g., rat brain membranes). In parallel incubations, increasing concentrations of the unlabeled competitor, 2-(Piperidin-3-yl)pyridine, are added. The competitor vies for the same binding sites as the radioligand. As the concentration of the competitor increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity bound to the receptors. The concentration of 2-(Piperidin-3-yl)pyridine that displaces 50% of the specifically bound radioligand is known as the IC50 (Inhibitory Concentration 50%).
This IC50 value is then used to calculate the Ki (Inhibitory Constant) using the Cheng-Prusoff equation , which corrects for the concentration and affinity of the radioligand used in the assay.
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
This relationship is visually represented in the workflow below.
Caption: Workflow for a competitive radioligand binding assay.
Materials and Reagents
This section outlines the necessary materials for conducting a competitive binding assay using rat brain membranes, a rich source of various nAChR subtypes.
| Reagent / Material | Supplier Example | Purpose | Storage |
| 2-(Piperidin-3-yl)pyridine dihydrochloride | Sigma-Aldrich, Tocris | Test Compound (Competitor) | 4°C or -20°C (dessicated) |
| [³H]-Epibatidine | PerkinElmer | Radioligand | -20°C (in ethanol) |
| Nicotine or Epibatidine (unlabeled) | Sigma-Aldrich | Defines Non-Specific Binding | 4°C |
| Rat Brain Membranes (Whole Brain) | Pel-Freez Biologicals | Source of nAChR | -80°C |
| Tris-HCl | Thermo Fisher Scientific | Buffering Agent | Room Temperature |
| NaCl, KCl, CaCl₂, MgCl₂ | Sigma-Aldrich | Physiological Salts | Room Temperature |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | Reduces non-specific binding to tubes | 4°C |
| GF/B Glass Fiber Filters | Whatman / GE Healthcare | Filtration | Room Temperature |
| Scintillation Cocktail (e.g., Ultima Gold) | PerkinElmer | Scintillation Counting | Room Temperature |
Detailed Experimental Protocol
This protocol is optimized for determining the Ki of 2-(Piperidin-3-yl)pyridine for high-affinity nAChRs in rat brain homogenates using [³H]-Epibatidine.
Preparation of Reagents
Trustworthiness Check: Accurate buffer preparation is paramount. Incorrect pH or ion concentrations can alter receptor conformation and ligand binding affinities. Always calibrate your pH meter before use.
-
Assay Buffer (50 mM Tris-HCl, pH 7.4):
-
Dissolve 6.057 g of Tris base in 800 mL of deionized water.
-
Adjust pH to 7.4 at room temperature using concentrated HCl.
-
Add the following salts: 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
Bring the final volume to 1 L with deionized water.
-
Filter and store at 4°C.
-
-
Stock Solution of 2-(Piperidin-3-yl)pyridine (10 mM):
-
Calculate the required mass based on the molecular weight of the dihydrochloride salt.
-
Dissolve in deionized water to create a 10 mM stock solution.
-
Prepare serial dilutions in Assay Buffer to create working concentrations for the competition curve (e.g., from 100 µM to 10 pM).
-
-
Radioligand Working Solution ([³H]-Epibatidine, ~200 pM):
-
The goal is a final assay concentration of ~100 pM. Prepare a 2X working solution (200 pM) by diluting the radioligand stock in Assay Buffer.
-
Expertise Insight: The radioligand concentration should be at or below its Kd value to ensure assay sensitivity. The Kd for [³H]-Epibatidine at high-affinity nAChRs is typically in the low picomolar range.
-
-
Non-Specific Binding (NSB) Control (100 µM Nicotine):
-
Prepare a 100 µM solution of unlabeled nicotine in Assay Buffer. This high concentration will saturate all specific binding sites, allowing for the quantification of non-specific binding.
-
Assay Procedure
-
Thaw Reagents: Thaw the frozen rat brain membranes on ice. Once thawed, homogenize briefly and dilute in ice-cold Assay Buffer to a final concentration of 100-200 µg protein per assay tube. Keep on ice at all times.
-
Set up Assay Tubes: Prepare 12x75 mm glass or polypropylene tubes in triplicate for each condition:
-
Total Binding (TB): 100 µL Assay Buffer
-
Non-Specific Binding (NSB): 100 µL of 100 µM Nicotine
-
Competitor: 100 µL of each dilution of 2-(Piperidin-3-yl)pyridine
-
-
Add Radioligand: To every tube, add 100 µL of the 2X [³H]-Epibatidine working solution (~200 pM).
-
Add Receptor Membranes: To initiate the binding reaction, add 300 µL of the diluted brain membrane suspension to each tube. The final assay volume will be 500 µL.
-
Incubation: Vortex each tube gently. Incubate at room temperature (22-25°C) for 2-3 hours to allow the binding to reach equilibrium.
Filtration and Measurement
Expertise Insight: The filtration step must be rapid to prevent the dissociation of the ligand-receptor complex. Pre-soaking the filters reduces non-specific binding of the radioligand to the filter itself.
-
Filter Soaking: Pre-soak GF/B filters in 0.5% polyethylenimine (PEI) for at least 30 minutes to reduce non-specific binding.
-
Filtration: Set up a cell harvester (e.g., Brandel). Terminate the incubation by rapidly filtering the contents of each tube through the pre-soaked GF/B filters under vacuum.
-
Washing: Immediately wash each filter three times with 3 mL of ice-cold Assay Buffer. This removes unbound radioligand.
-
Counting: Place the filters into scintillation vials. Add 4-5 mL of scintillation cocktail to each vial. Cap, vortex, and allow to sit for at least 4 hours (or overnight) to allow the filter to become transparent.
-
Measure Radioactivity: Count the radioactivity in each vial using a liquid scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).
Caption: Conceptual layout for preparing assay tubes/wells.
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Average the CPM/DPM for each set of triplicates.
-
Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).
-
For each competitor concentration, calculate the percent specific binding: % SB = (CPM_competitor - CPM_NSB) / (CPM_TB - CPM_NSB) * 100 .
-
-
Generate Competition Curve:
-
Plot the % Specific Binding against the log concentration of 2-(Piperidin-3-yl)pyridine.
-
Use a non-linear regression analysis (sigmoidal dose-response, variable slope) in software like GraphPad Prism or R to fit the curve and determine the log(IC50).
-
-
Calculate the Ki Value:
-
Use the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) .
-
[L] is the final concentration of [³H]-Epibatidine in the assay (~100 pM).
-
Kd is the dissociation constant of [³H]-Epibatidine, which must be determined experimentally in a separate saturation binding experiment using the same membrane preparation and buffer conditions. For high-affinity nAChRs, this is often in the range of 20-50 pM.
-
Representative Data Table
| [2-(Piperidin-3-yl)pyridine] (nM) | Log [M] | Mean CPM | % Specific Binding |
| 0 (Total) | - | 12,500 | 100% |
| NSB (100 µM Nicotine) | - | 850 | 0% |
| 0.1 | -10 | 12,450 | 99.6% |
| 1 | -9 | 11,980 | 95.5% |
| 10 | -8 | 9,500 | 74.2% |
| 50 | -7.3 | 6,675 | 50.0% |
| 100 | -7 | 4,100 | 27.9% |
| 1000 | -6 | 1,200 | 3.0% |
| 10000 | -5 | 860 | 0.1% |
From this hypothetical data, the IC50 is approximately 50 nM.
Validation and Further Steps
-
Saturation Binding: To ensure the validity of the Ki calculation, the Kd of the radioligand ([³H]-Epibatidine) must be determined under identical experimental conditions. This is achieved through a saturation binding experiment where increasing concentrations of the radioligand are incubated with the membranes to determine Bmax (receptor density) and Kd.
-
Subtype Selectivity: Rat brain membranes contain a mixture of nAChR subtypes. To determine the selectivity of 2-(Piperidin-3-yl)pyridine, binding assays should be repeated using cell lines engineered to express single nAChR subtypes (e.g., HEK-293 cells expressing α4β2 or α7 nAChRs). This allows for the determination of Ki values for individual receptor subtypes, revealing the compound's selectivity profile.
References
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]
-
Lazareno, S., & Birdsall, N. J. (1993). Estimation of antagonist affinity from studies of competition binding: a theoretical and practical analysis. British Journal of Pharmacology. Available at: [Link]
-
Houghtling, R. A., Dávila-García, M. I., & Kellar, K. J. (1995). Characterization of [3H]epibatidine binding to nicotinic cholinergic receptors in rat and human brain. Molecular Pharmacology. Available at: [Link]
-
Marks, M. J., Robinson, S. F., & Collins, A. C. (1996). [3H]Epibatidine binds to a nicotinic acetylcholine receptor in mouse brain. Molecular Pharmacology. Available at: [Link]
-
Gopalakrishnan, M., Monteggia, L. M., Anderson, D. J., et al. (1996). Stable expression, pharmacological properties and regulation of the human neuronal nicotinic acetylcholine alpha 4 beta 2 receptor. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
The Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery
Introduction: The Enduring Significance of the Piperidine Ring
The piperidine moiety, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and versatile building blocks in the realm of medicinal chemistry.[1] Its prevalence in over seventy commercially available drugs is a testament to its remarkable utility in the design of therapeutic agents targeting a wide spectrum of diseases.[2] From central nervous system (CNS) disorders to infectious diseases and oncology, the piperidine scaffold has consistently proven its worth as a key pharmacophoric element.[3][4]
The enduring success of piperidine derivatives in drug discovery can be attributed to a confluence of favorable physicochemical and pharmacological properties. The piperidine ring is a saturated heterocycle, affording it a three-dimensional geometry that allows for the precise spatial orientation of substituents to optimize interactions with biological targets.[5] This inherent three-dimensionality provides an escape from the "flatland" of aromatic ring systems that have historically dominated medicinal chemistry, often leading to improved compound properties.[5] Furthermore, the nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating crucial interactions with protein active sites.[4] The lipophilicity and metabolic stability of the piperidine scaffold can also be readily modulated through substitution, allowing for the fine-tuning of a drug candidate's pharmacokinetic profile.[4]
This comprehensive guide, intended for researchers, scientists, and drug development professionals, will delve into the multifaceted applications of piperidine derivatives in contemporary drug discovery. We will explore the strategic incorporation of this privileged scaffold in the design of novel therapeutics, with a particular focus on a case study in cancer therapy. Detailed, field-proven protocols for the synthesis and biological evaluation of a representative piperidine-containing compound will be provided, alongside an in-depth analysis of its structure-activity relationship (SAR) and mechanism of action.
The Piperidine Drug Discovery Workflow: A Conceptual Overview
The journey from a piperidine-containing lead compound to a viable drug candidate is a complex, multi-step process. The following workflow diagram provides a conceptual overview of this intricate endeavor.
Caption: A generalized workflow for the discovery and development of piperidine-based drugs.
Case Study: Piperidine Derivatives as Potent PARP-1 Inhibitors for Cancer Therapy
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway, specifically in the repair of single-strand breaks.[6][7] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[8] This has made PARP-1 a highly attractive target for the development of novel anticancer agents.[9] Several PARP inhibitors have been approved for the treatment of various cancers, and many more are in clinical development.[2]
A recent study by Zou et al. (2024) described the design, synthesis, and biological evaluation of a series of novel piperidine-based benzamide derivatives as potent PARP-1 inhibitors.[9] This work provides an excellent case study to illustrate the principles of piperidine-based drug discovery.
Structure-Activity Relationship (SAR) of Piperidine-Based PARP-1 Inhibitors
The researchers synthesized a series of compounds and evaluated their antiproliferative activity against the BRCA-deficient MDA-MB-436 breast cancer cell line and their inhibitory activity against the PARP-1 enzyme.[9] The results, summarized in the table below, provide valuable insights into the structure-activity relationships of these piperidine derivatives.
| Compound | R Group | Antiproliferative IC50 (μM) (MDA-MB-436) | PARP-1 Inhibition IC50 (nM) |
| 6a | Phenyl | 8.56 ± 1.07 | 8.33 |
| 15a | 4-Fluorophenyl | > 40 | 120.3 |
| 15b | 4-Chlorophenyl | 15.23 ± 2.54 | 25.6 |
| 15c | 4-Bromophenyl | 10.12 ± 1.89 | 15.8 |
| 15d | 4-Trifluoromethylphenyl | 6.99 ± 2.62 | 12.02 |
| Olaparib | (Reference Drug) | Not Reported in this study | 1.4 ± 0.5 |
Data extracted from Zou et al., 2024.[9]
The SAR data reveal several key trends:
-
The nature of the substituent on the phenyl ring significantly impacts both antiproliferative and enzymatic activity. A simple phenyl group (compound 6a ) confers potent activity.
-
Electron-withdrawing groups at the para position of the phenyl ring are generally well-tolerated and can enhance activity. The trifluoromethyl group in compound 15d resulted in the most potent antiproliferative activity in this series.[9]
-
A fluoro substituent at the para position (compound 15a) was detrimental to activity.
These findings highlight the importance of systematic structural modifications in optimizing the potency of a lead compound.
Experimental Protocols
The following protocols are based on the methodologies described by Zou et al. (2024) and other established procedures, providing a practical guide for the synthesis and evaluation of piperidine-based PARP inhibitors.[9]
Protocol 1: Synthesis of a Representative Piperidine-Based PARP-1 Inhibitor (Compound 6a)
This protocol outlines the synthesis of compound 6a , a potent PARP-1 inhibitor from the case study. The synthesis involves a multi-step sequence, culminating in an amide coupling reaction.
Step 1: Synthesis of Intermediate 4-(4-benzoylpiperazin-1-yl)benzonitrile
-
To a solution of 1-(4-cyanophenyl)piperazine (1.0 eq) in dichloromethane (DCM), add triethylamine (TEA) (1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired intermediate.
Step 2: Synthesis of 4-(4-benzoylpiperazin-1-yl)benzoic acid
-
Dissolve the intermediate from Step 1 in a mixture of ethanol and water.
-
Add sodium hydroxide (NaOH) (5.0 eq) and heat the mixture to reflux for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and acidify with 1N hydrochloric acid (HCl) to pH 3-4.
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain the carboxylic acid intermediate.
Step 3: Synthesis of Compound 6a
-
To a solution of the carboxylic acid from Step 2 (1.0 eq) in N,N-dimethylformamide (DMF), add 1-(2,3-dihydro-1H-inden-4-yl)piperazine (1.1 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq).
-
Add diisopropylethylamine (DIPEA) (2.0 eq) and stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield compound 6a .
Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Antiproliferative MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized piperidine derivatives on cancer cells.[10][11]
Materials:
-
Cancer cell line (e.g., MDA-MB-436)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).
Protocol 3: PARP-1 Enzymatic Inhibition Assay
This protocol outlines a method for determining the in vitro inhibitory activity of the synthesized compounds against the PARP-1 enzyme. This is a colorimetric assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plate
-
Biotinylated NAD⁺
-
Activated DNA
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Assay buffer
-
Wash buffer
-
Microplate reader
Procedure:
-
Compound Addition: Add serial dilutions of the test compounds to the wells of the histone-coated plate. Include a vehicle control and a positive control inhibitor (e.g., Olaparib).
-
Reaction Initiation: Prepare a reaction mixture containing PARP-1 enzyme, activated DNA, and biotinylated NAD⁺ in assay buffer. Add this mixture to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Washing: Wash the plate several times with wash buffer to remove unincorporated reagents.
-
Streptavidin-HRP Addition: Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Reaction Stoppage: Add the stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of PARP-1 inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value.
Mechanism of Action: PARP-1 Inhibition and Synthetic Lethality
The anticancer activity of the piperidine-based PARP inhibitors described in the case study is rooted in the principle of synthetic lethality.[9] In healthy cells, DNA single-strand breaks are primarily repaired by the base excision repair (BER) pathway, in which PARP-1 plays a crucial role.[7][12] If the BER pathway is inhibited by a PARP inhibitor, the resulting single-strand breaks can be converted into more lethal double-strand breaks during DNA replication.[8] These double-strand breaks are then repaired by the homologous recombination (HR) pathway, which involves the proteins BRCA1 and BRCA2.
In cancer cells with mutations in the BRCA1 or BRCA2 genes, the HR pathway is deficient.[8] Therefore, when these cells are treated with a PARP inhibitor, both the BER and HR pathways are compromised. The accumulation of unrepaired double-strand breaks leads to genomic instability and ultimately, cell death.[8] This selective killing of cancer cells with deficient HR pathways, while sparing normal cells with functional HR, is the essence of synthetic lethality.
The following diagram illustrates the central role of PARP-1 in the DNA damage response and the mechanism of action of PARP inhibitors.
Caption: The role of PARP-1 in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.
Conclusion and Future Perspectives
The piperidine scaffold continues to be a cornerstone of modern drug discovery, offering a unique combination of structural and physicochemical properties that make it an ideal starting point for the design of novel therapeutic agents. The case study of piperidine-based PARP-1 inhibitors exemplifies the power of this privileged motif in the development of targeted cancer therapies. By understanding the principles of SAR, employing robust synthetic and biological evaluation protocols, and elucidating the mechanism of action, researchers can continue to harness the potential of piperidine derivatives to address a wide range of unmet medical needs.
Future research in this area will likely focus on the development of novel synthetic methodologies to access increasingly complex and diverse piperidine scaffolds, the exploration of new biological targets for piperidine-based drugs, and the application of computational and artificial intelligence-driven approaches to accelerate the design and optimization of these promising therapeutic agents.
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HenriksLab. (2022, August 29). How PARP inhibitors (PARPi) work [Video]. YouTube. [Link]
- Hurley, M. F., & Jones, P. (2022). Piperidine-Based Drug Discovery. Elsevier.
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- Weaver, A. N., & Yang, E. S. (2013). Beyond DNA Repair: Additional Functions of PARP-1 in Cancer. Frontiers in Oncology, 3, 290.
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Drug Target Review. (2024, March 22). The mechanism of PARP inhibitor action is identified. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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Massive Bio. (2026, January 15). Poly Adp Ribose Polymerase. Retrieved from [Link]
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- Rose, M., Moore, K., & Swisher, E. M. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences, 7, 205.
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- Kummar, S., et al. (2015). Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor Veliparib (ABT-888) in Combination with Irinotecan in Patients with Advanced Solid Tumors. Clinical Cancer Research, 21(11), 2479–2487.
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The Synthesis of Pharmaceutical Intermediates from Piperidine-2-yl Derivatives: Strategies, Protocols, and Mechanistic Insights
An In-Depth Technical Guide
Introduction: The Enduring Significance of the 2-Substituted Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocycles in pharmaceuticals.[1][2] Its ubiquity stems from a combination of favorable physicochemical properties: a saturated, non-planar structure that allows for precise three-dimensional orientation of substituents, and a basic nitrogen atom that can be crucial for target engagement and improving pharmacokinetic profiles.[3] Among the various substituted piperidines, those functionalized at the C2 position are particularly valuable as chiral building blocks for a multitude of approved drugs targeting conditions from central nervous system disorders to infectious diseases and cancer.[3][4][5][6]
This guide provides an in-depth exploration of modern synthetic strategies for creating complex pharmaceutical intermediates from piperidine-2-yl derivatives. Moving beyond simple procedural lists, we will dissect the causality behind methodological choices, offering insights into catalyst selection, stereocontrol, and reaction optimization. The protocols herein are designed to be robust and self-validating, grounded in authoritative literature to ensure scientific integrity and reproducibility.
Strategic Approaches to Chiral 2-Substituted Piperidines
The efficient synthesis of enantiomerically pure 2-substituted piperidines is a primary challenge. The stereocenter at the C2 position often dictates the molecule's biological activity.[7] Several powerful strategies have emerged, each with distinct advantages.
Catalytic Asymmetric Hydrogenation of Pyridine Precursors
This is arguably one of the most powerful and atom-economical methods for generating chiral piperidines.[7] The strategy involves the stereoselective reduction of a flat, aromatic pyridine or a related pyridinium salt, creating the chiral center in the process.
The Causality of Catalyst Choice: The success of this approach hinges on the catalyst, typically a transition metal complex (e.g., Iridium, Rhodium, Ruthenium) with a chiral ligand. The ligand creates a chiral environment around the metal center, which then orchestrates the delivery of hydrogen to one face of the substrate, leading to a high enantiomeric excess (ee).
-
Iridium-based catalysts are particularly effective for the asymmetric hydrogenation of 2-substituted pyridinium salts.[1] The reaction often proceeds through an outer-sphere mechanism where the product's stereochemistry is determined by the stereoselective protonation of an enamine intermediate.[1]
-
Ruthenium and Rhodium catalysts have been successfully applied to the hydrogenation of substituted pyridines, including all-cis-(multi)fluorinated piperidines, which are of growing interest in medicinal chemistry.[1]
The choice of catalyst is not arbitrary; it is dictated by the substitution pattern of the pyridine precursor. The electronic and steric properties of the substrate must be matched with the catalyst's characteristics to achieve high stereoselectivity.
Workflow for Asymmetric Hydrogenation
Caption: Asymmetric hydrogenation workflow for chiral piperidine synthesis.
Comparative Data on Catalytic Systems
| Catalyst System | Substrate Type | Typical Yield (%) | Typical ee (%) | Reference |
| Ir(I) with P,N-Ligand | 2-Substituted Pyridinium Salts | >90 | >95 | [1] |
| Ru-Nanocatalyst | Multi-substituted Pyridines | High | Diastereoselective (cis) | [1] |
| Rh/Pd on Support | Fluorinated Pyridines | >85 | High | [1] |
The Chiral Pool: Synthesis from Amino Acids
Nature provides a readily available source of chirality in the form of amino acids. L-lysine, with its 6-carbon backbone and amino groups, is a classic precursor for piperidine-2-carboxylic acid (pipecolic acid), a foundational piperidine-2-yl derivative.
The Rationale: This approach leverages the pre-existing stereocenter of the amino acid, avoiding the need for an asymmetric induction step. The synthetic challenge is transformed into a series of well-established transformations, such as cyclization, reduction, and functional group interconversion. While reliable, this strategy can sometimes require more steps compared to catalytic methods.
Intramolecular Cyclization Strategies
Building the piperidine ring through intramolecular cyclization is another robust method. These reactions typically involve a linear precursor containing a nitrogen nucleophile and an electrophilic center, which react to form the six-membered ring.[1][2]
Mechanistic Considerations:
-
Reductive Amination: A common approach involves the cyclization of an amino-aldehyde or amino-ketone. The initial imine/iminium ion formation is followed by reduction to yield the piperidine.
-
Radical Cyclization: Radical-mediated C-H amination or cyclization of unsaturated precursors offers a modern route to substituted piperidines, often under mild conditions.[1][2]
-
Aza-Michael Addition: Intramolecular conjugate addition of an amine to an α,β-unsaturated ester or ketone is an effective way to construct the piperidine scaffold.[2]
The stereochemical outcome of these cyclizations is often controlled by the existing stereocenters in the linear precursor (substrate control) or by chiral catalysts.
Application Protocols: From Building Block to Intermediate
The following protocols provide detailed, step-by-step methodologies for key transformations.
Protocol 1: Synthesis of (R)-Piperidin-2-ylmethanol from a Protected Precursor
This protocol details the deprotection of a commercially available N-protected precursor to yield a key chiral building block. (R)-piperidin-2-ylmethanol serves as a precursor to compounds like (R)-methyl 2-(piperidin-2-yl)acetate, a known dopamine reuptake inhibitor.[3]
1. Materials & Reagents:
-
(2R)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester (N-Cbz-(R)-2-hydroxymethylpiperidine)
-
10 wt% Palladium on Carbon (Pd/C)
-
Ethyl Acetate (EtOAc), Anhydrous
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for atmospheric pressure reactions
2. Experimental Procedure (Debenzylation):
-
To a round-bottom flask, add (2R)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester (1.0 eq).
-
Dissolve the starting material in ethyl acetate.
-
Carefully add 10 wt% Pd/C catalyst (typically 5-10 mol% relative to the substrate) under an inert atmosphere.
-
Seal the flask, evacuate, and backfill with H₂ gas (repeat 3 times).
-
Maintain a positive pressure of H₂ (e.g., with a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-6 hours).
-
Once complete, carefully purge the flask with inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield (R)-piperidin-2-ylmethanol as a crude product, which can be used directly or purified further.
3. Trustworthiness & Validation:
-
Monitoring: The reaction is easily monitored by TLC, staining with potassium permanganate to visualize the alcohol product.
-
Catalyst Removal: Complete removal of the palladium catalyst is critical for downstream applications and is ensured by filtration through Celite.
-
Characterization: The product can be validated by ¹H NMR, ¹³C NMR, and chiral HPLC to confirm structure and enantiomeric purity.
Protocol 2: Acetylation of (Piperidin-2-yl)methanol
This protocol describes the functionalization of the hydroxyl group, converting the versatile alcohol into an acetate intermediate, which can be further modified.[3]
1. Materials & Reagents:
-
(Piperidin-2-yl)methanol (1.0 eq)
-
Pyridine, Anhydrous
-
Acetic Anhydride (1.1 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
2. Experimental Procedure:
-
Dissolve (piperidin-2-yl)methanol in anhydrous pyridine under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add acetic anhydride dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of methanol to consume excess acetic anhydride.
-
Remove the solvents under reduced pressure.
-
Dissolve the residue in DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidin-2-ylmethylacetate.
3. Purification:
-
The crude product can be purified by flash column chromatography on silica gel to obtain the pure acetate.
General Synthetic Scheme
Caption: From protected precursor to a complex pharmaceutical target.
Conclusion and Future Outlook
The synthesis of pharmaceutical intermediates from piperidine-2-yl derivatives is a dynamic and evolving field. While traditional methods like chiral pool synthesis remain valuable, the ascendancy of catalytic asymmetric hydrogenation and novel cyclization strategies provides more efficient, atom-economical pathways to these crucial building blocks.[1][7] The ability to precisely control stereochemistry at the C2 position is paramount, and the continued development of new catalysts and synthetic methodologies will undoubtedly accelerate the discovery of next-generation therapeutics. The protocols and strategies outlined in this guide serve as a foundational resource for researchers dedicated to this important area of medicinal chemistry.
References
- BenchChem. (2025). Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates.
- Monaco, M. R., et al. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters.
- BenchChem. (2025). Synthetic Routes for Producing Chiral Piperidine Derivatives: Application Notes and Protocols.
- Fellah, M., et al. (2007). Diastereoselective Synthesis of Chiral Methyl 2-Piperidin-2-ylpropanoates. Heterocycles.
- Bailey, P. D., et al. (1998). Asymmetric routes to substituted piperidines. Chemical Communications.
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available from: [Link]
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Rovis, T., et al. (2009). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access. Available from: [Link]
- Various Authors. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
-
Various Authors. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available from: [Link]
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Ivanović, S., et al. (2004). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available from: [Link]
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-
Various Authors. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available from: [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. Available from: [Link]
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Various Authors. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]
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Reddy, G. V., et al. (2012). One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry. Available from: [Link]
-
Beak, P., & Lee, W. K. (1993). An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine. The Journal of Organic Chemistry. Available from: [Link]
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Roque, J. B., et al. (2020). Approaches to α-functionalization of piperidines by C-H functionalization. ResearchGate. Available from: [Link]
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Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. inno-pharmchem.com. Available from: [Link]
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Ak, S., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available from: [Link]
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Various Authors. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available from: [Link]
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The 2-(Piperidin-3-yl)pyridine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of Two Privileged Heterocycles
In the landscape of medicinal chemistry, both the piperidine and pyridine rings stand as "privileged scaffolds" – structural motifs that are recurrent in a multitude of bioactive compounds and approved drugs.[1][2][3] The piperidine ring, a saturated six-membered heterocycle, offers a three-dimensional architecture that can effectively probe the binding pockets of biological targets, while its basic nitrogen atom can engage in crucial ionic interactions.[1] Conversely, the aromatic pyridine ring provides a planar system for π-stacking interactions and serves as a versatile platform for a wide array of chemical modifications.[3] The fusion of these two powerful pharmacophores into the 2-(Piperidin-3-yl)pyridine scaffold creates a unique molecular framework with significant potential for the development of novel therapeutics targeting a diverse range of biological targets, particularly within the central nervous system (CNS).[4][5] This guide provides a comprehensive overview of the synthesis, key therapeutic applications, structure-activity relationships (SAR), and detailed experimental protocols associated with the 2-(piperidin-3-yl)pyridine scaffold.
Synthesis of the 2-(Piperidin-3-yl)pyridine Core
The construction of the 2-(piperidin-3-yl)pyridine scaffold typically involves the coupling of pre-functionalized piperidine and pyridine building blocks. Modern cross-coupling methodologies, such as the Suzuki-Miyaura and Negishi reactions, have proven to be highly effective for this purpose. These methods offer a high degree of functional group tolerance and allow for the modular assembly of the target scaffold.
A common and effective strategy is the Suzuki-Miyaura cross-coupling reaction between a protected piperidine-3-boronic acid derivative and a suitable halopyridine. The use of a protecting group on the piperidine nitrogen, typically a tert-butyloxycarbonyl (Boc) group, is essential to prevent side reactions and to allow for subsequent functionalization.
Caption: General workflow for the synthesis of the 2-(piperidin-3-yl)pyridine scaffold via Suzuki-Miyaura coupling.
Therapeutic Applications and Structure-Activity Relationships (SAR)
The 2-(piperidin-3-yl)pyridine scaffold has emerged as a versatile platform for the design of modulators for a variety of biological targets, with a particular emphasis on CNS disorders.
Modulation of Sigma (σ) and Serotonin (5-HT) Receptors
Recent studies have highlighted the potential of 2-(piperidin-3-yl)pyridine derivatives as ligands for sigma (σ) and serotonin (5-HT) receptors, which are implicated in a range of neurological and psychiatric conditions, including pain, depression, and anxiety.[4] A series of 2-(piperidin-3-yl)phthalimides were synthesized and evaluated for their binding affinities to these receptors.
The core 2-(piperidin-3-yl)pyridine moiety serves as the primary pharmacophore, with the piperidine nitrogen and the pyridine ring likely engaging in key interactions with the receptor binding sites. Modifications to the piperidine nitrogen have been shown to significantly influence both affinity and selectivity.
| Compound | R Group (on Piperidine N) | σ₁ Receptor Kᵢ (µM) | σ₂ Receptor Kᵢ (µM) | 5-HT₂ₐ Receptor Kᵢ (µM) | 5-HT₂ₑ Receptor Kᵢ (µM) | 5-HT₃ Receptor Kᵢ (µM) |
| 1 | H | >10 | 2.2 | >10 | 0.561 | 0.536 |
| 2 | CH₃ | 1.8 | 2.9 | >10 | 1.3 | 1.1 |
| 3 | CONH₂ | 1.2 | 1.4 | 1.5 | 0.78 | 0.95 |
Key SAR Insights:
-
Unsubstituted Piperidine Nitrogen (R=H): The presence of a secondary amine on the piperidine ring is crucial for activity at σ₂ and certain 5-HT receptors.[4] This suggests a potential hydrogen bond interaction with the receptor.
-
N-Alkylation: Small alkyl groups, such as a methyl group, on the piperidine nitrogen can introduce affinity for the σ₁ receptor.[4]
-
N-Acylation: The introduction of an amide group, such as a carboxamide, on the piperidine nitrogen can lead to a more balanced affinity profile across both σ and 5-HT receptors.[4]
Inhibition of Cholesterol 24-Hydroxylase (CH24H)
Cholesterol 24-hydroxylase (CH24H), a brain-specific cytochrome P450 enzyme, plays a key role in cholesterol homeostasis in the brain. Its dysregulation has been implicated in neurodegenerative diseases such as Alzheimer's disease. The 3-piperidinyl pyridine scaffold has been successfully employed in the development of potent and selective CH24H inhibitors.[5]
In this context, the pyridine nitrogen of the scaffold acts as a heme-binding group, coordinating to the iron atom in the active site of the enzyme. The piperidine ring serves as a versatile anchor for introducing various substituents to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Interaction of the 2-(piperidin-3-yl)pyridine scaffold with the CH24H enzyme.
| Compound | R¹ Group (on Piperidine N) | R² Group (on Pyridine) | CH24H IC₅₀ (nM) |
| 4 | H | 4-Phenyl | 150 |
| 5 | Cyclopropylcarbonyl | 4-Phenyl | 8.1 |
| 6 | H | 4-(1-Pyrazolyl) | 160 |
| 7 | Cyclopropylcarbonyl | 4-(4-Methyl-1-pyrazolyl) | 8.5 |
Key SAR Insights:
-
N-Acylation of Piperidine: Acylation of the piperidine nitrogen with small, lipophilic groups like a cyclopropylcarbonyl moiety significantly enhances inhibitory potency.[5]
-
Substitution on the Pyridine Ring: The introduction of a phenyl or pyrazolyl group at the 4-position of the pyridine ring is well-tolerated and can be further optimized to improve selectivity and pharmacokinetic properties.[5] For example, the addition of a methyl group to the pyrazole ring in compound 7 maintained high potency.[5]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative 2-(piperidin-3-yl)pyridine derivative and its biological evaluation in a radioligand binding assay.
Protocol 1: Synthesis of N-Cyclopropylcarbonyl-2-(4-phenyl-piperidin-3-yl)pyridine
This protocol is adapted from the synthesis of similar CH24H inhibitors.[5]
Materials:
-
N-Boc-3-(4-phenylpyridin-3-yl)piperidine
-
4 M HCl in 1,4-dioxane
-
Cyclopropanecarbonyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Deprotection of the Piperidine Nitrogen:
-
Dissolve N-Boc-3-(4-phenylpyridin-3-yl)piperidine (1.0 eq) in a minimal amount of DCM.
-
Add 4 M HCl in 1,4-dioxane (5.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude 2-(4-phenyl-piperidin-3-yl)pyridine dihydrochloride salt.
-
-
N-Acylation:
-
Suspend the crude dihydrochloride salt (1.0 eq) in DCM.
-
Add triethylamine (3.0 eq) to neutralize the salt and stir for 15 minutes at room temperature.
-
Cool the mixture to 0 °C and add cyclopropanecarbonyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product.
-
Protocol 2: Radioligand Binding Assay for Sigma-1 (σ₁) Receptor Affinity
This protocol provides a general framework for determining the binding affinity of a 2-(piperidin-3-yl)pyridine derivative to the σ₁ receptor using a competition binding assay.[6][7]
Materials:
-
Membrane preparation from cells expressing the human σ₁ receptor
-
[³H]-(+)-Pentazocine (radioligand)
-
Test compound (2-(piperidin-3-yl)pyridine derivative)
-
Haloperidol (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound at various concentrations (or buffer for total binding, or a saturating concentration of haloperidol for non-specific binding)
-
[³H]-(+)-Pentazocine at a concentration close to its Kₑ value
-
Receptor membrane preparation
-
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.
-
-
Counting and Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Conclusion
The 2-(piperidin-3-yl)pyridine scaffold represents a highly promising and versatile platform in medicinal chemistry. Its unique combination of a three-dimensional saturated heterocycle and a planar aromatic system provides a rich foundation for the design of novel therapeutics. The modular nature of its synthesis allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective modulators of a variety of biological targets. As our understanding of the chemical space surrounding this scaffold continues to grow, it is anticipated that 2-(piperidin-3-yl)pyridine derivatives will play an increasingly important role in the development of next-generation therapies for a range of human diseases.
References
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
- Yadav, P., et al. (2024). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.
- Vacher, B., et al. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 42(10), 1648-1660.
- Almansour, A. I., et al. (2018). Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. Journal of the Mexican Chemical Society, 62(1), 1-12.
- Singh, R., et al. (2021). Synthetic method to access fluorinated 2-benzylpyridines by using Negishi coupling reaction. SN Applied Sciences, 3(9), 1-9.
- Wang, Y., et al. (2002). Improving the oral efficacy of CNS drug candidates: discovery of highly orally efficacious piperidinyl piperidine M2 muscarinic receptor antagonists. Journal of Medicinal Chemistry, 45(25), 5415-5418.
- Janecka, A., et al. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 223, 113649.
- BenchChem. (2025). Application Notes and Protocols for Negishi Coupling Utilizing 2,3'-Bipyridine Ligands.
- Molander, G. A., & Biolatto, B. (2003). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluoroborate in aqueous media. Organic Letters, 5(11), 1867-1870.
- Corley, E. G., et al. (2004). Direct synthesis of 4-arylpiperidines via palladium/copper(I)-cocatalyzed Negishi coupling of a 4-piperidylzinc iodide with aromatic halides and triflates. The Journal of Organic Chemistry, 69(15), 5120-5123.
- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays of Piperidine Derivatives.
-
MySkinRecipes. (n.d.). 2-(Piperidin-3-yloxy)-pyridine hydrochloride. Retrieved from [Link]
- Bon, C., et al. (2019). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 24(21), 3943.
- Ishikawa, M., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry, 65(5), 4141-4161.
- Wang, Y., et al. (2023). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry, 66(3), 2095-2115.
- Blakemore, D. C., et al. (2018). Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. European Journal of Organic Chemistry, 2018(20-21), 2533-2537.
- Knochel, P., & Krasovskiy, A. (2024).
- Hesp, K. D., et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic Letters, 16(2), 532-535.
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
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DTIC. (1987). Piperidine Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki Cross-Coupling Reaction [Video]. YouTube. [Link]
- Fassihi, A., et al. (2013). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Sciences, 9(1), 1-10.
- Singh, S., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 28(14), 5413.
- Ciano, A., et al. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 14(10), 1014.
-
Science.gov. (n.d.). radioligand binding assays: Topics by Science.gov. Retrieved from [Link]
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PubChem. (n.d.). 2-(piperidin-3-yl)pyridine dihydrochloride. Retrieved from [Link]
- Wang, Y., et al. (2002). Improving the oral efficacy of CNS drug candidates: discovery of highly orally efficacious piperidinyl piperidine M2 muscarinic receptor antagonists. Semantic Scholar.
- Unciti-Broceta, A., et al. (2018). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules, 23(10), 2533.
- Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. (2022). Journal of Medicinal Chemistry, 65(1), 589-609.
- Al-Otaibi, F. M., et al. (2022). SAR studies of quinazoline and pyrido[3,2-d]pyrimidines as multi-targeting anti-AD agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1256-1268.
- Costa, C., et al. (2023). Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. International Journal of Molecular Sciences, 24(13), 11048.
- WO2006043064A1 - Piperidines and related compounds for treatment of alzheimer's disease. (2006).
- Satała, G., et al. (2019). New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement. Pharmacological Reports, 71(5), 856-863.
- Costa, C., et al. (2023). Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases.
- Wulsdorf, T., et al. (2018). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 351(11), 1800188.
- BenchChem. (2025). Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates.
- Law, S. C., et al. (2005). Synthesis of 2-Guanidinyl Pyridines and their Trypsin Inhibition and Docking. Bioorganic & Medicinal Chemistry, 13(12), 3985-3993.
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- 4. 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations - PMC [pmc.ncbi.nlm.nih.gov]
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Navigating the Synthesis of Novel Therapeutics: Protocols for N-Alkylation of 2-(Piperidin-3-yl)pyridine
Abstract
The 2-(piperidin-3-yl)pyridine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of the piperidine nitrogen through N-alkylation is a critical step in the synthesis of these therapeutic agents, profoundly influencing their pharmacological profiles. This comprehensive guide provides detailed, field-proven protocols for the N-alkylation of 2-(piperidin-3-yl)pyridine, designed for researchers, scientists, and drug development professionals. We delve into two robust and widely applicable methods: direct nucleophilic substitution and reductive amination. Beyond mere procedural steps, this document elucidates the underlying chemical principles, offers expert insights into experimental choices, and provides a framework for the successful synthesis, purification, and characterization of N-alkylated 2-(piperidin-3-yl)pyridine derivatives.
Introduction
The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets. When coupled with a pyridine ring at the 3-position, the resulting 2-(piperidin-3-yl)pyridine core offers a unique combination of a basic nitrogen center and an aromatic system, enabling a diverse range of interactions with enzymes and receptors.
The N-alkylation of the piperidine nitrogen is a key synthetic transformation that allows for the introduction of various substituents, thereby modulating properties such as potency, selectivity, solubility, and metabolic stability.[2] This guide presents two primary, reliable methods for achieving this transformation:
-
Protocol 1: Direct N-Alkylation via Nucleophilic Substitution: A classical and straightforward approach involving the reaction of the secondary amine with an alkyl halide or a similar electrophile.
-
Protocol 2: N-Alkylation via Reductive Amination: A versatile method that utilizes an aldehyde or ketone in the presence of a reducing agent to form the N-alkyl bond.
General Considerations for N-Alkylation
The success of any N-alkylation reaction hinges on the careful selection of reagents and reaction conditions. The inherent nucleophilicity of the piperidine nitrogen in 2-(piperidin-3-yl)pyridine makes it susceptible to alkylation. However, the presence of the pyridine nitrogen can influence the overall reactivity and requires consideration.
Choice of Base: In direct alkylation with alkyl halides, a base is often necessary to neutralize the acid generated during the reaction.[3] The choice of base is critical to prevent unwanted side reactions, such as over-alkylation to form quaternary ammonium salts.[3] Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and non-nucleophilic organic amines (e.g., N,N-diisopropylethylamine, DIPEA).
Solvent Selection: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (ACN), and dimethyl sulfoxide (DMSO) are generally preferred for nucleophilic substitution reactions. For reductive aminations, solvents like methanol (MeOH), ethanol (EtOH), or dichloromethane (DCM) are commonly employed.
Alkylating Agent: The nature of the alkylating agent (alkyl halide, sulfonate, etc.) or the carbonyl compound (aldehyde or ketone) will dictate the reaction conditions and the nature of the final product.
Protocol 1: Direct N-Alkylation via Nucleophilic Substitution
This method is a robust and widely used strategy for introducing alkyl groups onto the piperidine nitrogen. It relies on the nucleophilic attack of the secondary amine on an electrophilic carbon atom of an alkylating agent.
Experimental Workflow
Caption: Workflow for Direct N-Alkylation.
Step-by-Step Methodology
-
Reaction Setup: To a solution of 2-(piperidin-3-yl)pyridine (1.0 eq) in anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF) (0.1 M), add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or N,N-diisopropylethylamine (DIPEA, 1.5 eq).[3]
-
Addition of Alkylating Agent: Slowly add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq) to the stirred solution at room temperature. For highly reactive alkylating agents, the addition may be performed at 0 °C to control the reaction exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the alkylating agent.[3] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts. If DMF is used as the solvent, it can be removed under reduced pressure. Dilute the residue with a suitable organic solvent like ethyl acetate or dichloromethane and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated 2-(piperidin-3-yl)pyridine.
Data Presentation
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | ACN | 70 | 12 | 85 |
| 2 | Ethyl iodide | DIPEA | DMF | 25 | 24 | 78 |
| 3 | 1-Bromobutane | Cs₂CO₃ | DMF | 50 | 18 | 92 |
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds. This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by its reduction to the corresponding tertiary amine.
Reaction Mechanism
Caption: Mechanism of Reductive Amination.
Step-by-Step Methodology
-
Reaction Setup: Dissolve 2-(piperidin-3-yl)pyridine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol (MeOH) (0.1 M).
-
Formation of Iminium Ion: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. In some cases, the addition of a mild acid catalyst like acetic acid (AcOH) can facilitate this step.
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise to the reaction mixture.[4] Be cautious as gas evolution may occur. Borane-pyridine complex can also be an effective reducing agent.[5]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the reaction is complete.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[6]
Data Presentation
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 25 | 12 | 90 |
| 2 | Acetone | NaBH₃CN | MeOH | 25 | 24 | 82 |
| 3 | Cyclohexanone | Borane-pyridine | EtOH | 25 | 16 | 88 |
Characterization of N-Alkylated Products
The successful synthesis of the desired N-alkylated 2-(piperidin-3-yl)pyridine derivatives must be confirmed through rigorous characterization. The following techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product. The appearance of new signals corresponding to the introduced alkyl group and shifts in the signals of the piperidine ring protons are key indicators of successful alkylation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass of the synthesized compound, confirming its elemental composition.
-
Purity Analysis: The purity of the final compound should be assessed using techniques like High-Performance Liquid Chromatography (HPLC) or LC-MS.
Conclusion
The N-alkylation of 2-(piperidin-3-yl)pyridine is a fundamental transformation in the synthesis of a wide array of pharmacologically important molecules. The choice between direct nucleophilic substitution and reductive amination will depend on the specific substrate, the desired alkyl group, and the availability of starting materials. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can confidently and efficiently synthesize novel N-alkylated 2-(piperidin-3-yl)pyridine derivatives, paving the way for the discovery of new and improved therapeutic agents.
References
- Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. (1993). Vertex AI Search.
-
Procedure for N-alkylation of Piperidine? (2017). ResearchGate. Retrieved from [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). The Journal of Organic Chemistry. Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. (2026). ACS Publications. Retrieved from [Link]
-
Scheme 1. General strategy for the synthesis of piperidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(Piperidin-3-yl)pyridine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, actionable insights to overcome common challenges in chemical synthesis. This guide focuses on improving the yield and purity of 2-(Piperidin-3-yl)pyridine dihydrochloride, a critical building block in pharmaceutical development. We will move beyond simple procedural steps to explore the underlying chemistry and provide robust troubleshooting strategies.
Core Synthesis Overview: Catalytic Hydrogenation
The most prevalent and atom-economical method for synthesizing 2-(Piperidin-3-yl)pyridine is the catalytic hydrogenation of its aromatic precursor, 2,3'-bipyridine.[1] This process involves the saturation of the pyridine ring that is less sterically hindered. The resulting amine is then converted to its dihydrochloride salt for improved stability and handling.
The hydrogenation of pyridine rings can be challenging due to the aromatic stability of the ring and the potential for the nitrogen atom to poison the catalyst.[2][3][4][5] Success hinges on a careful selection of catalyst, solvent, and reaction conditions to drive the reaction to completion while minimizing side products.
Sources
- 1. thalesnano.com [thalesnano.com]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organicreactions.org [organicreactions.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(Piperidin-3-yl)pyridine Dihydrochloride
Welcome to the technical support center for 2-(Piperidin-3-yl)pyridine Dihydrochloride. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during the purification of this compound. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to help you navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific experimental issues you might encounter during the purification of 2-(Piperidin-3-yl)pyridine dihydrochloride. Each problem is followed by an explanation of the underlying causes and a step-by-step protocol for resolution.
Issue 1: Oiling Out During Crystallization
Question: Why is my 2-(Piperidin-3-yl)pyridine dihydrochloride "oiling out" or forming a viscous liquid instead of crystals during recrystallization?
Answer: "Oiling out" occurs when the solute is insoluble in the solvent at room temperature but melts at or below the solvent's boiling point, or when the solution becomes supersaturated at a temperature above the solute's melting point. For a dihydrochloride salt, this can also be exacerbated by residual moisture or impurities that depress the melting point.
Root Cause Analysis & Solution Workflow:
Detailed Protocol: Mixed-Solvent Recrystallization
-
Select a Solvent Pair: Choose a "good" solvent in which your compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.[1] A common pair for amine hydrochlorides is an alcohol (e.g., methanol, ethanol) as the good solvent and an ether (e.g., diethyl ether, MTBE) or an ester (e.g., ethyl acetate) as the poor solvent.
-
Dissolution: Dissolve the crude 2-(Piperidin-3-yl)pyridine dihydrochloride in the minimum amount of the hot "good" solvent.
-
Induce Crystallization: While the solution is still warm, slowly add the "poor" solvent dropwise until you observe persistent turbidity.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry thoroughly.[2]
Issue 2: Poor Recovery After Recrystallization
Question: My recrystallization yields are very low. What are the common causes and how can I improve my recovery?
Answer: Low recovery is often due to using an excessive amount of solvent, selecting a solvent in which the compound has high solubility even at low temperatures, or premature filtration.
Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Action |
| Excess Solvent | Using too much solvent will keep more of the product dissolved even after cooling.[2] | Use the minimum amount of hot solvent required to fully dissolve the crude material. |
| Inappropriate Solvent | The ideal solvent should have high solubility at high temperatures and low solubility at low temperatures. | Perform solubility tests with a range of solvents to find the optimal one. |
| Premature Filtration | Filtering the solution while it is still warm will leave a significant amount of the product in the mother liquor. | Ensure the solution has cooled completely, preferably in an ice bath, before filtration. |
| Loss During Washing | Washing the collected crystals with a solvent in which they are soluble will dissolve the product. | Wash the crystals with a minimal amount of ice-cold recrystallization solvent or a solvent in which the product is known to be poorly soluble.[1] |
Issue 3: Persistent Impurities
Question: After recrystallization, I still see significant impurities in my analytical data (e.g., HPLC, NMR). How can I remove stubborn impurities?
Answer: Some impurities may have similar solubility profiles to the desired compound, making them difficult to remove by simple recrystallization. This is common with structurally related impurities.
Purification Strategy Flowchart:
Protocol: Acid-Base Extraction for Amine Purification
This technique is useful for separating the basic 2-(Piperidin-3-yl)pyridine from non-basic impurities.
-
Dissolution: Dissolve the crude dihydrochloride salt in water.
-
Basification: Add a strong base, such as 2M sodium hydroxide, until the pH is >12 to deprotonate the amine and form the free base.
-
Extraction: Extract the aqueous solution with an organic solvent like dichloromethane or ethyl acetate. The free base will move into the organic layer, while acidic and some neutral impurities may remain in the aqueous layer.
-
Washing: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Salt Formation: Dissolve the resulting free base in a suitable solvent (e.g., isopropanol, diethyl ether) and add a solution of HCl in the same or a miscible solvent to re-form the dihydrochloride salt, which should precipitate in a purer form.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing 2-(Piperidin-3-yl)pyridine dihydrochloride?
A1: Amine hydrochlorides are often purified from polar protic solvents or mixtures.[3] Good starting points include:
-
Single Solvents: Ethanol, methanol, isopropanol.
-
Solvent/Anti-Solvent Systems: Methanol/diethyl ether, ethanol/ethyl acetate, isopropanol/hexane. The choice depends on the specific impurities present. It is always recommended to perform small-scale solubility tests first.[2]
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques is recommended:
-
HPLC/UPLC: This is the preferred method for quantitative purity assessment. A validated method can detect and quantify impurities.[4][5]
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect residual solvents and major impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
Q3: What are the optimal storage conditions for 2-(Piperidin-3-yl)pyridine dihydrochloride?
A3: As a hydrochloride salt, it is likely a solid that is more stable than its free base form. However, it can be hygroscopic. Recommended storage is in a tightly sealed container, in a cool, dry place, and potentially under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and potential degradation.[6]
Q4: My compound is a solid but appears slightly off-white or yellow. Is this a sign of impurity?
A4: While the pure compound is expected to be a white to off-white solid, a yellowish tint can indicate the presence of trace impurities, often from oxidation of the amine or pyridine ring.[7] If the purity is confirmed to be high by analytical methods, the color may not be significant for some applications. If color is a concern, treatment with activated carbon during recrystallization can sometimes remove colored impurities.
Q5: Can I use normal-phase column chromatography to purify the free base of 2-(Piperidin-3-yl)pyridine?
A5: Yes, but with caution. Amines can streak on silica gel. To mitigate this, it is common to add a small amount of a basic modifier, such as triethylamine (e.g., 0.5-1%), to the mobile phase. This deactivates the acidic sites on the silica and improves peak shape.
References
- US4670232A - Recovery of amines from by-product chloride salts - Google P
-
Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC - NIH. [Link]
- CN101602748B - A kind of purification method of high-purity piperidine - Google P
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]
-
Recrystallization1 . [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents . [Link]
-
Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Patsnap Eureka. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL . [Link]
-
Have you experienced that your piperidine crystallizes when not in use? - ResearchGate. [Link]
-
TABLE 3-2, Physical and Chemical Properties of Pyridine - NCBI. [Link]
-
Recrystallization-1.pdf . [Link]
- US2868793A - Purification of piperidines - Google P
-
2-(piperidin-3-yl)pyridine dihydrochloride (C10H14N2) - PubChemLite . [Link]
- US2363158A - Process for the purification of piperidine - Google P
- CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google P
-
Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS - PubMed. [Link]
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Synthesis and characterization some of pyridine derivatives . [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. [Link]
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Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - MDPI. [Link]
-
TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials - NCBI. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society - ACS Publications. [Link]
-
Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - ResearchGate. [Link]
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- 5. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Piperidine Derivatives
Welcome to the technical support center for the synthesis and purification of piperidine derivatives. As a foundational structural motif in a vast number of pharmaceuticals and agrochemicals, the successful synthesis of the piperidine ring is critical for many research and development programs.[1] This guide is designed to provide practical, field-tested insights into common challenges, offering troubleshooting strategies and detailed protocols in a direct question-and-answer format to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common issues that arise during the synthesis, handling, and storage of piperidine and its derivatives.
Q1: My purified piperidine has developed a yellow tint upon storage. What causes this, and is it still usable?
A: A yellow discoloration in piperidine is typically a result of oxidation.[2] While minor discoloration may not interfere with all applications, for high-purity work such as peptide synthesis or catalyst development, purification is strongly recommended. The most effective method to remove these colored impurities is distillation.[2]
Pro-Tip for Prevention: To prevent re-oxidation, store purified piperidine under an inert atmosphere (nitrogen or argon), protect it from light by using an amber bottle, and store it in a cool, dark place.[2]
Q2: I'm having difficulty separating my piperidine product from the pyridine starting material using fractional distillation. Why is this happening?
A: This is a classic challenge in piperidine synthesis. Piperidine and pyridine form a constant-boiling azeotropic mixture, making complete separation by simple distillation impossible.[2] This azeotrope consists of approximately 92% piperidine and 8% pyridine and boils at about 106.1°C under atmospheric pressure.[2] The most robust solution is not physical but chemical separation. Piperidine is a significantly stronger base than pyridine and will react selectively with carbon dioxide (CO₂) to form a solid piperidine carbonate salt, while pyridine remains in solution.[1][2][3] This salt can be easily separated by filtration.
Q3: My stock solution of piperidine in DMF crystallized after being stored for a few weeks. What happened?
A: This is a common occurrence with amine solutions. The crystallization is due to the formation of a salt.[2] Piperidine is basic and can react with atmospheric carbon dioxide to form piperidine carbonate.[2][4] If other acidic reagents are stored nearby, it can also react with liberated gases like HCl to form piperidine hydrochloride.[2] To resolve this, you can gently warm the solution to attempt redissolution, but preparing a fresh solution is often the best practice. To prevent this, ensure storage containers are tightly sealed and consider flushing the headspace with an inert gas.[2]
Q4: Is it always necessary to protect the piperidine nitrogen (N-H) during a synthetic sequence?
A: It is highly recommended, especially when using reagents that are sensitive to or can react with the basic and nucleophilic piperidine nitrogen.[2] For instance, when using reagents like Lawesson's reagent, N-protection is crucial to prevent unwanted side reactions.[2] Common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are excellent choices. The protecting group can be removed in a subsequent step if the free secondary amine is the desired final product.[2][5]
Troubleshooting Guides by Synthetic Method
Different synthetic routes to the piperidine core present unique challenges. This section provides targeted troubleshooting for common methods.
Catalytic Hydrogenation of Pyridines
The reduction of pyridines is a primary industrial and laboratory route to piperidines, but it is sensitive to catalyst choice and reaction conditions due to the high aromaticity of the pyridine ring.[2][6]
Table 1: Troubleshooting Catalytic Hydrogenation of Pyridines
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Slow or Incomplete Reaction | 1. Catalyst Poisoning: Impurities in the starting material or solvent (e.g., sulfur compounds) can deactivate the catalyst.[2] 2. Insufficient Catalyst Activity: The chosen catalyst or conditions (temperature, pressure) may not be sufficient to overcome the aromaticity of the pyridine ring.[2] | 1. Purify Starting Materials: Ensure high-purity pyridine and use anhydrous, degassed solvents. 2. Screen Catalysts & Conditions: Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) are often more active than Palladium for pyridine reduction.[2][7] Increase hydrogen pressure (30-80 bar) and/or temperature (60-80 °C).[2] |
| Over-reduction / Ring Opening | C-N Bond Hydrogenolysis: Harsh reaction conditions (high temperature/pressure) or a non-selective catalyst can cleave the C-N bond, leading to pentylamine byproducts.[7] | 1. Use a More Selective Catalyst: Rhodium catalysts are known for high selectivity in reducing the pyridine ring without significant C-N bond cleavage.[7] 2. Optimize Conditions: Use the mildest conditions (temperature and pressure) that still afford a reasonable reaction rate. |
| Low Diastereoselectivity (for substituted pyridines) | The combination of catalyst, solvent, and additives influences the stereochemical outcome. | For the formation of cis isomers, heterogeneous catalysts like Platinum(IV) oxide (PtO₂) in an acidic solvent (e.g., glacial acetic acid) are often effective.[2] |
Table 2: Recommended Catalysts and Conditions for Pyridine Hydrogenation
| Catalyst | H₂ Pressure (bar) | Temperature (°C) | Typical Solvents | Notes |
|---|---|---|---|---|
| PtO₂ (Adams' catalyst) | 50 - 70[2] | Room Temp - 80 | Glacial Acetic Acid[2] | Often effective for substituted pyridines, favoring cis-isomers.[2] |
| Rh/C | 30 - 80[2] | 60 - 80[2] | Acetic Acid, Alcohols | Generally more active than Palladium for pyridine reduction.[2][8] |
| Pd/C | 30 - 80 | 60 - 80 | Alcohols, Ethyl Acetate | Can be effective but is more prone to catalyst poisoning.[2] |
| Raney Nickel | High | 170 - 200[2] | - | Often used for the industrial synthesis of piperidine itself under harsh conditions.[2][9] |
This protocol is adapted for a small-scale reaction to determine yield and can be scaled accordingly.[7]
-
Reactor Setup: In a glass vial suitable for a high-pressure reactor, add the pyridine substrate (e.g., 0.8 mmol) and Rhodium(III) oxide (Rh₂O₃, ~1.0 mg, 0.5 mol%).
-
Solvent Addition: Add anhydrous 2,2,2-trifluoroethanol (TFE) (1 mL) and briefly flush the vial with nitrogen.
-
Pressurization: Place the vial inside an autoclave. Purge the autoclave with hydrogen gas three times, then pressurize to 5 bar.
-
Execution: Heat the reaction mixture to 40 °C and stir for 16 hours.
-
Workup: After the reaction, cool the autoclave to room temperature and carefully vent the hydrogen. The catalyst can be removed by filtration through a pad of Celite®, and the solvent can be removed under reduced pressure to yield the crude piperidine derivative.[7]
Reductive Amination
This versatile "one-pot" method involves the reaction of a dicarbonyl compound (or equivalent) with an amine, followed by in-situ reduction to form the piperidine ring.[2]
Purification Challenges & Solutions
Purification is often as challenging as the synthesis itself. The basic nature of piperidines requires special consideration.
Q: My piperidine derivative shows significant peak tailing during silica gel column chromatography. What's wrong?
A: This is a very common issue caused by the interaction of the basic piperidine nitrogen with the acidic silanol groups on the surface of the silica gel.[10] This strong interaction slows the elution of the compound, leading to broad, tailing peaks and poor separation.
Table 3: Troubleshooting Column Chromatography of Piperidine Derivatives
| Problem | Potential Cause | Recommended Solution(s) |
|---|---|---|
| Peak Tailing | Strong interaction between the basic amine and acidic silica gel.[10] | 1. Use a Basic Modifier: Add a small amount (0.1-1%) of a base like triethylamine or ammonium hydroxide to your eluent system. This neutralizes the acidic sites on the silica.[10] 2. Switch Stationary Phase: Use a less acidic stationary phase, such as neutral or basic alumina. |
| Product Irreversibly Sticking to Column | Extremely strong binding of a highly basic piperidine derivative to the silica. | Pre-treat the silica gel by slurrying it in the eluent containing the basic modifier before packing the column. This ensures all acidic sites are neutralized beforehand. |
| Emulsion During Acid-Base Extraction Workup | The protonated piperidine salt can act as a surfactant, stabilizing the interface between the organic and aqueous layers.[10] | Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase helps to break the emulsion.[10] |
This chemical purification method is highly effective for removing stubborn pyridine impurities.[1][3]
References
- Google Patents. (2011). CN101602748B - A kind of purification method of high-purity piperidine.
-
Nikolaev, A. G., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
Journal of the American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Main routes to the piperidine cycle synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the conditions for the reaction of 1 with piperidine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). 28 questions with answers in PIPERIDINES | Science topic. Retrieved from [Link]
- Google Patents. (2014). CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
-
ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation? Retrieved from [Link]
-
YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved from [Link]
-
ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems | Request PDF. Retrieved from [Link]
-
MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
Sources
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- 3. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-(Piperidin-3-yl)pyridine
Welcome to the technical support center for the synthesis of 2-(Piperidin-3-yl)pyridine. This valuable heterocyclic scaffold is a cornerstone in numerous pharmaceutical agents, making its efficient and high-purity synthesis a critical objective for researchers in drug development. However, the journey from precursor to final product is often complicated by the formation of stubborn side products that can compromise yield, purity, and scalability.
This guide is designed to provide practical, field-tested solutions to the most common challenges encountered during this synthesis. We will move beyond simple procedural lists to explore the mechanistic origins of side reactions, enabling you to make informed, proactive decisions in your experimental design.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific, frequently encountered issues in a direct question-and-answer format.
Question 1: My final product is heavily contaminated with the starting material, 2,3'-bipyridine. Fractional distillation is proving ineffective. Why is this happening and how can I achieve separation?
Root Cause Analysis: This is a classic and highly prevalent issue in this synthesis. The difficulty arises from the formation of a constant boiling azeotropic mixture between the piperidine product and the unreacted pyridine precursor.[1][2] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, making separation by this method practically impossible.[2][3] For the piperidine/pyridine system, the azeotrope boils at approximately 106.1°C and consists of about 92% piperidine and 8% pyridine, preventing the isolation of high-purity piperidine.[1][2]
Recommended Solutions:
-
Selective Salt Formation (Preferred Method): This chemical separation technique exploits the difference in reactivity between the basic piperidine nitrogen and the less basic pyridine nitrogen. Piperidine readily reacts with carbon dioxide (CO₂) to form a solid piperidine carbonate salt, while pyridine does not react under the same conditions.[1][3] This allows for a straightforward physical separation.
-
Azeotropic Distillation with a Ternary Component: While more complex, adding a third component like water or a non-aromatic hydrocarbon can alter the azeotropic behavior, potentially allowing for the removal of one component.[4] However, the CO₂ method is generally more efficient and scalable.
Experimental Protocol: Purification via Carbonate Salt Formation
-
Step 1: Reaction Setup: Dissolve the crude mixture of 2-(Piperidin-3-yl)pyridine and 2,3'-bipyridine in a suitable organic solvent (e.g., ethers, ketones, or aromatic hydrocarbons).[2]
-
Step 2: CO₂ Addition: Bubble CO₂ gas through the solution. The piperidine derivative will react and precipitate out as a white solid carbonate salt.
-
Step 3: Isolation: Filter the reaction mixture to isolate the solid piperidinium salt. The unreacted pyridine starting material will remain in the filtrate.
-
Step 4: Liberation of Free Base: Add the isolated piperidine salt to an alkaline aqueous solution (e.g., NaOH or K₂CO₃ solution) to dissociate the salt and liberate the free piperidine base.[2]
-
Step 5: Extraction: Extract the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the purified 2-(Piperidin-3-yl)pyridine.
-
Step 6: Final Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the high-purity product.
Question 2: During the catalytic hydrogenation of my N-protected 2,3'-bipyridine precursor, I'm observing significant over-reduction, resulting in a doubly-reduced species (a piperidinyl-piperidine). How can I improve selectivity for the desired mono-reduction?
Root Cause Analysis: Catalytic hydrogenation of heteroaromatic systems requires a delicate balance. While necessary to reduce the target pyridine ring, harsh conditions (high pressure, high temperature, or highly active catalysts) can lead to the undesired reduction of the second pyridine ring.[5] This lack of selectivity is a common challenge, leading to impurities that can be difficult to separate from the desired product.[6]
Recommended Solutions:
The key to preventing over-reduction is precise control over reaction conditions and catalyst selection.
-
Catalyst Choice: Platinum(IV) oxide (PtO₂, Adams' catalyst) is often an excellent choice for this transformation, typically providing good selectivity when used under controlled conditions.[1] Palladium on carbon (Pd/C) can also be used, but may require more optimization to avoid over-reduction or dehalogenation if applicable.[7]
-
Solvent System: Glacial acetic acid is a highly effective solvent for this reaction. It protonates the pyridine nitrogen, activating the ring towards reduction while often helping to modulate catalyst activity and improve selectivity.[1]
-
Reaction Conditions:
-
Temperature: Conduct the reaction at or slightly above room temperature. Avoid excessive heating, which promotes over-reduction.[1]
-
Pressure: Use moderate hydrogen pressure (e.g., 50-100 psi). Very high pressures can accelerate the rate of the second reduction.
-
Monitoring: Closely monitor the reaction's progress using techniques like TLC, GC-MS, or HPLC. Stop the reaction as soon as the starting material is consumed to prevent the accumulation of the over-reduced side product.
-
Experimental Protocol: Selective Catalytic Hydrogenation
-
Step 1: Reactor Setup: In a high-pressure reactor, dissolve the N-protected 2,3'-bipyridine precursor (1.0 eq) in glacial acetic acid.
-
Step 2: Catalyst Addition: Add PtO₂ (Adams' catalyst), typically at a loading of 1-5 mol%.[1]
-
Step 3: Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the target pressure (e.g., 60 psi).
-
Step 4: Execution: Stir the reaction mixture vigorously at room temperature. Monitor hydrogen uptake and periodically analyze aliquots to track the reaction progress.
-
Step 5: Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Step 6: Isolation: Remove the acetic acid under reduced pressure. The resulting residue can then be taken to the deprotection step or further purified as needed.
Frequently Asked Questions (FAQs)
Q1: What are the most effective protecting groups for the piperidine nitrogen during synthesis, and when should I use one?
A protecting group is crucial if your synthetic route involves reagents that could react with the secondary amine of the piperidine ring (e.g., alkylating or acylating agents).[5] The choice of protecting group depends on its compatibility with subsequent reaction steps, particularly the reduction of the pyridine ring. Carbamates are generally the most reliable.[5]
| Protecting Group | Abbreviation | Key Characteristics & Use Cases |
| tert-Butoxycarbonyl | Boc | Most Common. Stable under hydrogenation conditions. Easily removed with strong acid (e.g., TFA, HCl).[8] Ideal for most standard routes. |
| Benzyloxycarbonyl | Cbz (or Z) | Can be removed simultaneously with pyridine ring reduction via hydrogenolysis (Pd/C catalyst). This can be an efficient strategy. |
| Phenyl Carbamate | Phoc | Reported to give good results in terms of synthesis and scalability, providing crystalline and highly pure dihydropyridine intermediates.[5] |
Q2: What is the best way to monitor the reaction and identify side products?
A multi-technique approach is recommended:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting material and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile components, including starting material, product, and over-reduced side products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for analyzing less volatile compounds, confirming the mass of the desired product, and identifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for identifying the structure of unknown impurities after isolation.
Visualizing the Process
Workflow & Troubleshooting Diagrams
The following diagrams illustrate the key decision points and reaction pathways discussed.
Caption: General workflow for synthesis and purification.
Caption: Desired reaction pathway vs. common side reactions.
Caption: Decision tree for identifying and addressing impurities.
References
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? [Online discussion]. Available at: [Link]
-
Gedia, M. V., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]
-
O'Brien, E. M., et al. (2016). Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines. Organic Letters. Available at: [Link]
-
ResearchGate. (n.d.). Regio- and Stereoselective Alkylation of Pyridine- N -oxides: Synthesis of Substituted Piperidines and Pyridines | Request PDF. Available at: [Link]
-
O'Brien, E. M., et al. (2015). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. Available at: [Link]
-
Procter, D. J., et al. (2017). Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Available at: [Link]
-
Patsnap Eureka. (n.d.). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. Available at: [Link]
- Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
-
National Institutes of Health. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. Available at: [Link]
-
ResearchGate. (n.d.). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
- Google Patents. (n.d.). US2868793A - Purification of piperidines.
-
National Institutes of Health. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Available at: [Link]
-
MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Available at: [Link]
- Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
- Google Patents. (n.d.). US2363158A - Process for the purification of piperidine.
-
ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives.... Available at: [Link]
- Google Patents. (n.d.). WO2016173998A1 - Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides.
-
ResearchGate. (2019). The Tris(2,2'-Bipyridyl)Ruthenium-Catalysed Belousov–Zhabotinsky Reaction. Available at: [Link]
-
National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
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Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Available at: [Link]
-
Sci-Hub. (2013). How Do Proximal Hydroxy or Methoxy Groups on the Bidentate Ligand Affect [(2,2′;6′,2"‐Terpyridine)Ru(N,N)X] Water‐Oxidation Catalysts? Synthesis, Characterization, and Reactivity at Acidic and Near‐Neutral pH. Available at: [Link]
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Mylan Exhibit. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Available at: [Link]
-
ACS Publications. (2026). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Green Chemistry - In situ Fmoc removal. Available at: [Link]
-
ChemRxiv. (n.d.). Combined Homogeneous and Heterogeneous Hydrogenation with Parahydrogen to Yield Catalyst-Free Solutions of Hyperpolarized [1-13C]Succinate. Available at: [Link]
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- 4. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
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- 8. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up Synthesis of 2-(Piperidin-3-yl)pyridine Dihydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the scale-up synthesis of 2-(Piperidin-3-yl)pyridine dihydrochloride. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the transition from laboratory-scale synthesis to larger-scale production. We will delve into the causality behind experimental choices and provide robust, field-proven solutions to common issues.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis campaign.
Q1: My hydrogenation reaction is stalling or showing low conversion. What are the likely causes and how can I fix it?
A1: Low conversion in the catalytic hydrogenation of the pyridine ring is a frequent scale-up challenge. The aromaticity of pyridine makes it inherently stable and difficult to reduce.[1] Several factors can contribute to this issue:
-
Insufficient Pressure or Temperature: The dearomatization of pyridines is energetically demanding and often requires high pressure (H₂) and elevated temperatures to achieve reasonable reaction rates.[2] Reactions that work at 1 atm on the bench may require 30-80 bar and 60-80°C for full conversion at scale.[2] A drop in pressure can cause a significant decrease in conversion, even at high temperatures.[2]
-
Catalyst Deactivation/Poisoning: The nitrogen atom in both the pyridine starting material and the piperidine product can act as a Lewis base and poison the active sites of noble metal catalysts (e.g., Pd, Pt).[1] This is a primary cause of stalling reactions.
-
Poor Mass Transfer: On a larger scale, ensuring efficient mixing of the solid catalyst, liquid substrate, and hydrogen gas becomes critical. Inadequate agitation can lead to hydrogen starvation at the catalyst surface, slowing the reaction to a halt.
Troubleshooting Steps:
-
Optimize Reaction Conditions: If conversion is low, a systematic increase in hydrogen pressure and/or temperature is the first step. Flow chemistry reactors, like the H-Cube®, can safely achieve the high pressures (up to 100 bar) and temperatures needed for difficult hydrogenations.[2]
-
Mitigate Catalyst Poisoning:
-
Acidic Additives: The addition of an acid (e.g., acetic acid, sulfuric acid) can protonate the nitrogen atom, preventing it from binding to and poisoning the catalyst.[1] This also activates the pyridine ring towards reduction.
-
Catalyst Selection: Rhodium (Rh) and Ruthenium (Ru) catalysts are often more resistant to nitrogen poisoning than Palladium (Pd) and Platinum (Pt) for pyridine reductions.[1] Consider screening catalysts like Rh/C or Ru/C.
-
-
Improve Mass Transfer:
-
Increase the agitation speed in the reactor to improve the gas-liquid-solid mixing.
-
Ensure the catalyst is well-dispersed and not clumped.
-
Consider using a catalyst with a higher surface area or a different support material.
-
Troubleshooting Workflow: Low Hydrogenation Conversion
Caption: Decision tree for troubleshooting low hydrogenation conversion.
Q2: I'm observing significant impurities after hydrogenation. What are they and how can I prevent them?
A2: Impurity profiles can change significantly upon scale-up. The most common impurities relate to incomplete reaction, over-reduction, or side reactions of functional groups.
-
Unreacted Starting Material: The most obvious impurity is the starting pyridine. Its presence complicates purification, as pyridine and piperidine can form an azeotrope, making simple distillation ineffective for achieving high purity.[3]
-
Partially Hydrogenated Intermediates: Tetrahydropyridine species can form. Depending on the conditions, these may be stable enough to persist in the final product mixture.
-
Side-Chain Impurities: If the synthesis starts from a precursor like 2-chloro-3-aminopyridine, incomplete reactions or side reactions involving these functional groups can lead to a complex mixture of impurities.[4]
Prevention and Control Strategies:
-
Drive the Reaction to Completion: Use the strategies from Q1 to ensure >99.5% conversion. This minimizes the amount of starting material that needs to be removed.
-
Purification via Acid/Base Manipulation: Since 2-(Piperidin-3-yl)pyridine is a stronger base (pKa of the piperidine nitrogen is ~11) than its pyridine precursor (pKa ~5), this difference can be exploited.
-
CO₂ Salt Precipitation: Bubbling carbon dioxide through a solution of the crude product in an organic solvent can selectively precipitate the piperidine as a solid carbonate salt, leaving the unreacted pyridine in the solution.[3][5] The pure piperidine can then be liberated by treating the salt with a base.
-
Aqueous Acid Extraction: Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous acid solution (e.g., HCl) at a controlled pH. The more basic piperidine product will be extracted into the aqueous phase, leaving less basic impurities behind. The aqueous layer can then be basified and the product re-extracted into an organic solvent.[6]
-
-
Chromatography: While less desirable for large-scale production due to cost and solvent usage, silica gel column chromatography can be effective for removing persistent impurities.[7]
Q3: The final dihydrochloride salt is oily, difficult to filter, or has inconsistent stoichiometry. How do I achieve a stable, crystalline solid?
A3: Salt formation is a critical final step that dictates the physical properties, stability, and handling of the final Active Pharmaceutical Ingredient (API).
-
"Oiling Out": This occurs when the salt is more soluble in the reaction solvent than the starting freebase, or when it precipitates as a supersaturated liquid phase instead of a crystalline solid.
-
Poor Crystallinity: This leads to filtration and drying difficulties, and can result in a product with poor long-term stability.
-
Incorrect Stoichiometry: Adding too much or too little HCl will result in a mixture of the mono- and di-hydrochloride salts, or freebase, affecting the product's properties and purity.
Protocol for Robust Dihydrochloride Salt Formation:
-
Solvent Selection is Key: The freebase should be dissolved in a solvent in which the dihydrochloride salt has low solubility. Common choices include isopropanol (IPA), ethanol, acetone, or ethyl acetate. Anti-solvents like MTBE or heptane can be used to induce precipitation.
-
Controlled HCl Addition: Use a standardized solution of HCl in a suitable solvent (e.g., HCl in IPA). Add the acid slowly (dropwise at scale) to the solution of the freebase at a controlled temperature (often 0-10°C) to manage the exotherm and promote controlled crystal growth.
-
Monitor Stoichiometry: Monitor the addition of HCl carefully. For the dihydrochloride, exactly 2.0 equivalents are required. Potentiometric titration can be used to confirm the endpoint.
-
Seeding: If a crystalline seed of the desired product is available, adding a small amount after HCl addition can induce crystallization and ensure the correct polymorphic form is obtained.
-
Maturation Time: After precipitation begins, stir the slurry for a period (e.g., 2-12 hours) to allow the crystallization to complete and for any amorphous material to convert to a stable crystalline form. This is known as "aging" or "maturation."
-
Isolation and Drying: Filter the solid product, wash with a cold, non-solubilizing solvent to remove impurities, and dry under vacuum at a controlled temperature to remove residual solvents without causing degradation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route?
The most direct and widely used route is the catalytic hydrogenation of a suitable pyridine precursor. The key transformation is the reduction of the pyridine ring to a piperidine ring. This is a mature technology in the pharmaceutical industry and offers a high atom economy. Alternative multi-step approaches involving nucleophilic additions to activated pyridines are common in discovery chemistry but are often less efficient for scale-up.[8]
Q2: What are the key parameters for the catalytic hydrogenation step?
The choice of catalyst and reaction conditions is paramount for a successful and selective hydrogenation.[1]
| Parameter | Typical Range/Choice | Rationale & Considerations |
| Catalyst | 5-10% Pd/C, PtO₂, Rh/C, Ru/C | Pd/C is a common workhorse but can be prone to poisoning.[1] PtO₂ (Adam's catalyst) is very active but expensive. Rh/C and Ru/C often show higher activity and better resistance to nitrogen poisoning for pyridine substrates.[1] |
| Catalyst Loading | 1-10 mol% | Higher loading increases reaction rate but also cost. Optimization is required to balance speed and economics. |
| H₂ Pressure | 5 - 80 bar | Higher pressure increases hydrogen concentration at the catalyst surface, driving the reaction. Essential for reducing the stable aromatic ring.[2] |
| Temperature | 25 - 100 °C | Higher temperature increases the reaction rate but can also lead to side reactions or catalyst degradation. An optimal range must be found.[2] |
| Solvent | Methanol, Ethanol, Acetic Acid | Protic solvents are common. Acetic acid can serve as both a solvent and a catalyst activator, but requires careful downstream removal. |
Q3: What are the primary safety considerations for a scale-up hydrogenation?
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. The reactor must be properly rated for high-pressure work, equipped with pressure relief systems, and operated in a well-ventilated area with H₂ sensors.
-
Pyrophoric Catalysts: Many hydrogenation catalysts, particularly Palladium on Carbon (Pd/C) and Raney Nickel, can be pyrophoric (ignite spontaneously) when exposed to air, especially after the reaction when dry and saturated with hydrogen. The catalyst must be handled under a wet solvent slurry or an inert atmosphere (N₂ or Ar) at all times. Never add a dry catalyst to a flammable solvent.
-
Exothermic Reaction: Hydrogenation is an exothermic process. The reactor must have adequate cooling capacity to control the reaction temperature and prevent a thermal runaway, especially during the initial phase of the reaction.
Q4: How can I effectively monitor the reaction progress?
On a large scale, taking samples directly from a high-pressure reactor can be challenging.
-
Hydrogen Uptake: The most common method is to monitor the consumption of hydrogen from the gas supply. When the H₂ uptake ceases, the reaction is typically complete.
-
In-Process Control (IPC) Sampling: If the reactor is equipped with a safe sampling port, small aliquots can be taken periodically. These samples can be analyzed by:
-
HPLC/UPLC: The most accurate method for quantifying the disappearance of starting material and the appearance of the product.
-
GC-MS: Useful for identifying volatile impurities and intermediates.
-
TLC: A quick, qualitative check to see if the starting material is consumed.
-
Overall Synthesis & Purification Workflow
Sources
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- 2. thalesnano.com [thalesnano.com]
- 3. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 4. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin [mdpi.com]
- 5. US2868793A - Purification of piperidines - Google Patents [patents.google.com]
- 6. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Chemoselectivity in Piperidine Synthesis
Welcome to the technical support center for piperidine synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges of achieving chemoselectivity when working with this privileged scaffold. Piperidine rings are ubiquitous in pharmaceuticals and natural products, yet their synthesis is often complicated by multiple reactive sites.[1][2] This resource provides in-depth troubleshooting guides and FAQs to help you navigate these complexities and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses common high-level challenges encountered during the functionalization and synthesis of piperidine derivatives.
Q1: My reaction on a piperidine ring substituent is failing due to interference from the ring nitrogen. What is the best way to temporarily block its reactivity?
A: This is a classic chemoselectivity problem where the nucleophilicity or basicity of the piperidine nitrogen interferes with the desired transformation. The most effective strategy is the use of a nitrogen protecting group. The choice of group is critical and depends entirely on the downstream reaction conditions you plan to employ.
-
Causality: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and Lewis base. This can lead to undesired side reactions, such as quenching of electrophiles or catalysts, or participating in reactions intended for other functional groups. A protecting group temporarily converts the secondary amine into a less reactive functional group (e.g., a carbamate or amide), rendering the nitrogen lone pair unavailable.
-
Strategic Selection:
-
For reactions under acidic or reductive conditions: The tert-Butoxycarbonyl (Boc) group is an excellent choice. It is stable to a wide range of non-acidic reagents but is readily cleaved with strong acids like trifluoroacetic acid (TFA).[3][4]
-
For reactions requiring acidic conditions or mild basic cleavage: The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is ideal. It is stable to acidic conditions but can be removed with a mild base, typically a solution of piperidine in DMF.[4][5]
-
For reactions requiring basic conditions and deprotection via hydrogenation: The Benzyloxycarbonyl (Cbz or Z) group is a robust choice. It is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenation (e.g., H₂/Pd/C).[5]
-
Table 1: Comparison of Common N-Protecting Groups for Piperidines
| Protecting Group | Structure | Common Cleavage Conditions | Stability |
| Boc (tert-Butoxycarbonyl) | -(C=O)O-tBu | Strong Acid (TFA, HCl)[4] | Stable to base, hydrogenation, mild acid. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | -(C=O)O-CH₂-Fluorenyl | Base (e.g., 20% Piperidine in DMF)[4] | Stable to acid, hydrogenation. |
| Cbz (Benzyloxycarbonyl) | -(C=O)O-CH₂-Ph | Catalytic Hydrogenation (H₂/Pd/C)[5] | Stable to most acidic and basic conditions. |
| Bs (Brosyl) | -SO₂-C₆H₄-Br | Strong reducing agents or specific reagents. | Very robust; stable to acid and base.[6][7] |
Q2: I am attempting to reduce a substituted pyridine to a piperidine, but my other functional groups (e.g., nitro, bromo, alkene) are also being reduced. How can I achieve selective reduction of only the pyridine ring?
A: This is a significant chemoselectivity challenge that hinges on catalyst selection and reaction conditions. The high aromatic stability of the pyridine ring often necessitates harsh reduction conditions that are incompatible with sensitive functional groups.[8][9]
-
Causality: Standard hydrogenation catalysts like Palladium on carbon (Pd/C) are highly active but often unselective. They can readily reduce nitro groups, alkenes, and cause hydrodehalogenation of aryl halides.[10] To selectively reduce the more resilient pyridine ring, you need a catalyst system that is either milder or shows a higher affinity for the N-heterocycle.
-
Strategic Solutions:
-
Catalyst Optimization: Switch to a catalyst known for higher chemoselectivity. Iridium(III) and Rhodium-based catalysts are often superior in this regard, allowing for the hydrogenation of pyridines while leaving other reducible groups intact.[9][11] For instance, certain Iridium(III) complexes can selectively reduce pyridines under mild conditions, tolerating nitro, bromo, and even alkyne moieties.[9]
-
Substrate Activation: Convert the pyridine into a pyridinium salt by N-alkylation (e.g., with benzyl bromide). This activation lowers the energy barrier for reduction, allowing the reaction to proceed under much milder conditions that spare other functional groups.[11][12][13] The N-alkyl group can often be removed in a subsequent step if the secondary amine is desired.
-
Transfer Hydrogenation: Instead of using high-pressure H₂ gas, consider transfer hydrogenation. This method uses a hydrogen donor molecule (e.g., formic acid/triethylamine azeotrope) and is often performed at or near atmospheric pressure and lower temperatures.[11][12] Rhodium complexes are particularly effective catalysts for this transformation, showing excellent functional group tolerance.[11][13]
-
Troubleshooting Guides
This section provides detailed, problem-and-solution formatted guides for specific experimental issues.
Guide 1: Controlling N-Alkylation - Avoiding Quaternary Salt Formation
Problem: "I am trying to perform a simple N-alkylation on my piperidine, but I'm isolating a significant amount of the quaternary ammonium salt as a byproduct."[14]
-
Underlying Cause: The product of your reaction, the N-alkylated piperidine, is a tertiary amine. It is often as nucleophilic, or even more so, than the starting secondary amine. In the presence of excess alkylating agent, it will react again to form the quaternary ammonium salt. This is a classic competition kinetics problem.
-
Troubleshooting & Optimization:
-
Control Stoichiometry: The simplest solution is to use the piperidine starting material as the limiting reagent. However, a more robust approach is to use a slight excess of the piperidine (1.1 - 1.2 equivalents) relative to the alkylating agent. This ensures the alkylating agent is consumed before it can significantly react with the product.[14]
-
Slow Addition of the Alkylating Agent: This is a highly effective kinetic control method. By adding the alkylating agent slowly to the reaction mixture (ideally with a syringe pump), you maintain a very low instantaneous concentration of it. This heavily favors its reaction with the more abundant starting piperidine over the less concentrated N-alkylated product.[14][15]
-
Choice of Base and Solvent:
-
Base: An appropriate base is required to neutralize the acid (e.g., HBr, HI) formed during the reaction. Without a base, the reaction will form the piperidinium salt, which is not nucleophilic and slows the reaction.[15] Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, Hünig's base) or an inorganic base like K₂CO₃.[16]
-
Solvent: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred as they effectively solvate the reactants and facilitate the SN2 reaction.[14][16]
-
-
-
Experimental Protocol: Controlled Mono-N-Alkylation of Piperidine
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the piperidine derivative (1.1 eq.) and a suitable anhydrous solvent (e.g., acetonitrile, 0.1 M).
-
Base Addition: Add the base, such as K₂CO₃ (1.5 eq.) or DIPEA (1.5 eq.).
-
Slow Addition: Prepare a solution of the alkyl halide (1.0 eq.) in the same anhydrous solvent. Using a syringe pump, add the alkyl halide solution to the stirred piperidine mixture over a period of 2-4 hours at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: Once complete, filter off any inorganic salts. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or distillation.
-
Guide 2: Achieving Site-Selectivity in C-H Functionalization
Problem: "I need to introduce a substituent at the C2 (or C4) position of the piperidine ring, but my reaction is non-selective and functionalizes multiple positions."
-
Underlying Cause: The C-H bonds at the C2, C3, and C4 positions of a simple piperidine ring have similar bond dissociation energies and steric environments, making it difficult to achieve inherent regioselectivity. Control must be exerted through external factors like catalysts or directing groups.[17]
-
Troubleshooting & Optimization:
-
Catalyst-Controlled Functionalization: This is a powerful strategy, particularly using rhodium-catalyzed C-H insertion reactions with donor/acceptor carbenes.[6][7][17] The ligand environment around the metal center plays a decisive role in determining the site of insertion.
-
For C2-Selectivity: Using an N-Boc protected piperidine with a catalyst like Rh₂(R-TCPTAD)₄ has been shown to generate 2-substituted analogues.[6][7]
-
For C4-Selectivity: Switching the protecting group to an N-α-oxoarylacetyl group in combination with a catalyst like Rh₂(S-2-Cl-5-BrTPCP)₄ can steer the functionalization to the C4 position.[6][7]
-
-
Directing Group Strategy: The protecting group on the nitrogen can act as a directing group. The choice of this group is therefore not just for protection but is an integral part of achieving selectivity. The N-α-oxoarylacetyl group mentioned above is a prime example of a directing group that favors the more remote C4 position.
-
Sequential Iminium Ion Formation: A modern approach involves the selective in situ formation of an endo-cyclic iminium ion from the piperidine. This can be achieved via α-C-H elimination of cyclic tertiary alkylamine N-oxides.[18][19] The resulting iminium ion is then trapped by a nucleophile, leading to highly selective α-functionalization (C2 or C6). This method provides exceptional endo-selectivity.[18][19]
-
References
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- The importance of piperidines and their synthesis via reduction of... ResearchGate [URL: https://www.researchgate.net/figure/The-importance-of-piperidines-and-their-synthesis-via-reduction-of-pyridines-a_fig1_363840781]
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- 6. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Degradation Pathways of 2-(Piperidin-3-yl)pyridine Dihydrochloride
Welcome to the technical support center for 2-(Piperidin-3-yl)pyridine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As Senior Application Scientists, we've structured this resource to not only provide protocols but to also explain the underlying scientific principles, ensuring your experiments are robust and self-validating.
Understanding the Stability of 2-(Piperidin-3-yl)pyridine Dihydrochloride
2-(Piperidin-3-yl)pyridine dihydrochloride is a heterocyclic compound containing both a piperidine and a pyridine ring. The stability of this molecule is crucial for its development as a pharmaceutical agent. Degradation can occur under various stress conditions, leading to the formation of impurities that may affect its efficacy and safety. Understanding the potential degradation pathways is the first step in developing stable formulations and accurate analytical methods.
Based on the chemistry of its constituent rings, the primary degradation pathways to consider are oxidation, and to a lesser extent, hydrolysis and photolysis.
Potential Degradation Pathways
The piperidine ring is susceptible to oxidation, which can lead to the formation of various degradation products. Studies on piperidine itself have shown that OH-initiated photo-oxidation can result in H-abstraction from both the C-H and N-H bonds.[1][2][3][4] This can lead to the formation of imines, such as 2,3,4,5-tetrahydropyridine, as a major product.[1][2][3] Additionally, minor products like nitramines (1-nitropiperidine) and nitrosamines (1-nitrosopiperidine) can also be formed.[1][2][3]
The pyridine ring, while generally more stable, can also undergo oxidation, potentially leading to the formation of pyridine N-oxides.[5] The rate of transformation of pyridine derivatives can be influenced by the nature of their substituents.[6]
The following diagram illustrates the potential oxidative degradation pathways for the piperidine and pyridine moieties of 2-(Piperidin-3-yl)pyridine.
Caption: Workflow for optimizing forced degradation conditions.
Question 3: I am observing too much degradation, and the main peak has disappeared. How can I get meaningful results?
Answer: If you are seeing excessive degradation, you need to use milder stress conditions. You can decrease the temperature, shorten the exposure time, or use a lower concentration of the stressor (e.g., 0.01 M HCl instead of 0.1 M HCl). [7]The goal is to achieve a balance where you can clearly identify the primary degradation products without them being consumed in secondary reactions.
Analytical Method Development
Question 4: What is the best analytical technique to separate and identify the degradation products?
Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for separating and quantifying degradation products. [8]For structural elucidation of the unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. [9][10]A good starting point for method development would be a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer).
Question 5: My chromatogram shows several small impurity peaks. How do I know which ones are from degradation?
Answer: To distinguish degradation products from other impurities (e.g., from synthesis), you must run a chromatogram of an unstressed sample as a control. Any new peaks that appear or existing peaks that increase in the stressed samples are likely degradation products. It's also crucial to perform a mass balance analysis to ensure that the decrease in the main peak area is accounted for by the increase in the areas of the degradation product peaks.
Troubleshooting Common Issues
Question 6: I am having trouble with peak shape and resolution in my HPLC analysis. What could be the cause?
Answer: Poor peak shape and resolution can be due to several factors:
-
Mobile Phase pH: The pH of the mobile phase is critical for the analysis of ionizable compounds like 2-(Piperidin-3-yl)pyridine. Ensure the pH is at least 2 units away from the pKa of the analyte and its degradation products to ensure consistent ionization and good peak shape.
-
Column Choice: A standard C18 column may not be optimal. You might need to screen different column chemistries (e.g., C8, phenyl-hexyl) to achieve the desired separation.
-
Gradient Optimization: The gradient slope and time may need to be adjusted to improve the resolution between closely eluting peaks.
Question 7: The mass spectra of my degradation products are complex and difficult to interpret. What can I do?
Answer: High-resolution mass spectrometry (HRMS), such as TOF or Orbitrap, can provide accurate mass measurements, which are essential for determining the elemental composition of the degradation products. Tandem mass spectrometry (MS/MS) experiments can provide fragmentation patterns that are crucial for structural elucidation. Comparing the fragmentation of the parent drug with that of the degradants can help identify the site of modification.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a step-by-step methodology for conducting a forced degradation study on 2-(Piperidin-3-yl)pyridine dihydrochloride.
1. Sample Preparation:
- Prepare a stock solution of 2-(Piperidin-3-yl)pyridine dihydrochloride in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C.
- Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water. Incubate at 60°C.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature.
- Thermal Degradation: Place the solid API in an oven at 105°C.
- Photodegradation: Expose the solid API and a solution of the API to a calibrated light source as per ICH Q1B guidelines.
3. Time Points:
- Sample from each stress condition at predetermined time points (e.g., 2, 6, 12, and 24 hours).
4. Sample Analysis:
- At each time point, withdraw an aliquot of the sample.
- For acid and base hydrolysis samples, neutralize them before analysis.
- Dilute the samples to a suitable concentration for HPLC analysis.
- Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol outlines the steps for developing an HPLC method capable of separating 2-(Piperidin-3-yl)pyridine dihydrochloride from its potential degradation products.
1. Instrument and Columns:
- Use an HPLC system with a PDA or UV detector.
- Screen different reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl; 150 mm x 4.6 mm, 5 µm).
2. Mobile Phase Selection:
- Aqueous Phase (A): Start with 10 mM ammonium acetate buffer, pH adjusted to 4.5 with acetic acid.
- Organic Phase (B): Acetonitrile or Methanol.
3. Gradient Elution:
- Start with a shallow gradient, for example:
- 0-5 min: 5% B
- 5-25 min: 5% to 95% B
- 25-30 min: 95% B
- 30-35 min: 95% to 5% B
- 35-40 min: 5% B
- Flow rate: 1.0 mL/min.
- Detection wavelength: Scan for the optimal wavelength using a PDA detector; start with 260 nm.
4. Method Optimization:
- Inject a mixture of stressed samples to create a "cocktail" of all potential degradation products.
- Optimize the mobile phase pH, gradient, and column chemistry to achieve adequate resolution (Rs > 1.5) between all peaks.
5. Method Validation:
- Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
References
- Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. (2025).
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (n.d.). PubMed Central. [Link]
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Oxidative Dearomatization of Pyridines. (n.d.). PubMed Central. [Link]
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Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. (n.d.). PubMed Central. [Link]
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Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024). White Rose Research Online. [Link]
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Pyridine N-Oxides. (2012). Baran Lab. [Link]
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Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (n.d.). ResearchGate. [Link]
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Oxidative Synthesis of Pyridine Derivatives. (2021). Journal of Chemical, Biological and Physical Sciences. [Link]
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Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (n.d.). ACS Publications. [Link]
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Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. (2020). ResearchGate. [Link]
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A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (n.d.). American Society for Microbiology. [Link]
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2-[[3,4-Dihydro-3-methyl-2,4-dioxo-6-[(3R)-3-piperidinylamino]-1(2H)-pyrimidinyl]methyl]-benzonitrile. (n.d.). Pharmaffiliates. [Link]
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Forced degradation and impurity profiling. (n.d.). ScienceDirect. [Link]
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Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
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Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. (2020). Veeprho. [Link]
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Forced Degradation. (n.d.). Scribd. [Link]
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2-(piperidin-3-yl)pyridine dihydrochloride (C10H14N2). (n.d.). PubChem. [Link]
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Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Asian Journal of Research in Chemistry. [Link]
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Pathways that degrade pyridine derivatives through 2,5-DHP 7-13. (n.d.). ResearchGate. [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. [Link]
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ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
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2-(piperidin-3-yl)pyrimidine dihydrochloride (C9H13N3). (n.d.). PubChem. [Link]
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Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. (n.d.). PubMed. [Link]
-
Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. (n.d.). MDPI. [Link]
-
2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. (n.d.). PubMed Central. [Link]
-
Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. (n.d.). MDPI. [Link]
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Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. (n.d.). PubMed Central. [Link]
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Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. (n.d.). OSTI.GOV. [Link]
-
2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. (n.d.). MDPI. [Link]
-
Trends in Analytical chemistry. (n.d.). CONICET. [Link]
- Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. (n.d.).
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Validation & Comparative
A Comparative Guide to Nicotinic Acetylcholine Receptor Agonists: Profiling the Piperidinyl-Pyridine Scaffold
For: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.
Introduction: The Intricate World of Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] These pentameric protein assemblies, formed by various combinations of α and β subunits, respond to the endogenous neurotransmitter acetylcholine (ACh).[2] When an agonist binds, the channel opens, allowing an influx of cations like Na⁺ and Ca²⁺, which depolarizes the cell membrane and triggers downstream signaling events.
The diverse combination of subunits gives rise to a multitude of nAChR subtypes with distinct pharmacological properties and anatomical distributions.[3] Among these, the α4β2 and α7 subtypes are of paramount interest in drug discovery. The α4β2 receptors are the most abundant high-affinity nicotine binding sites in the brain and are central to nicotine addiction, while the homomeric α7 receptors, which have a high permeability to calcium, are implicated in cognitive processes, attention, and inflammation.[1][3] This subtype diversity allows for the development of targeted therapeutics for a range of disorders, including Alzheimer's disease, schizophrenia, nicotine dependence, and pain.[1][4][5]
This guide provides a comparative analysis of the piperidinyl-pyridine chemical scaffold, represented by 2-(Piperidin-3-yl)pyridine dihydrochloride , against other well-established nAChR agonists. While specific pharmacological data for 2-(Piperidin-3-yl)pyridine dihydrochloride is not extensively available in peer-reviewed literature, the core structure is a key pharmacophore in many potent nAChR ligands.[6][7] We will therefore evaluate this structural class in the context of prominent agonists, providing researchers with a framework for understanding the structure-activity relationships that govern nAChR modulation.
The Piperidinyl-Pyridine Scaffold: A Privileged Structure for nAChR Ligands
The 2-(Piperidin-3-yl)pyridine structure contains the essential pharmacophoric elements for nAChR agonism: a cationic nitrogen (in the piperidine ring) and a hydrogen bond acceptor (the pyridine nitrogen).[8] This arrangement mimics the structure of acetylcholine and nicotine, allowing it to interact with the highly conserved aromatic residues in the receptor's binding pocket.
-
Cation-π Interaction: The protonated nitrogen of the piperidine ring is positioned to form a strong cation-π interaction with a conserved tryptophan residue on the principal (α) subunit of the nAChR. This interaction is a critical anchor for agonist binding across the entire Cys-loop receptor family.[8]
-
Hydrogen Bonding: The nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor, interacting with a backbone NH group on the complementary (β) subunit, often via a water-mediated bridge.[8]
The relative position of these two key features is crucial for binding affinity and functional activity. Structure-activity relationship (SAR) studies have shown that 3-substituted pyridines, as seen in nicotine and the title compound, are generally optimal for high-affinity binding at neuronal nAChRs.[6][7]
Comparative Analysis of nAChR Agonists
To understand the potential profile of the piperidinyl-pyridine scaffold, it is essential to compare it with benchmark agonists. The following table summarizes the key pharmacological properties of several prominent nAChR agonists.
| Compound | Structure | Receptor Selectivity | Affinity (Ki) | Potency (EC50) | Efficacy (Imax) | Key Characteristics & Applications |
| 2-(Piperidin-3-yl)pyridine | ![]() | Hypothesized α4β2/α7 activity based on scaffold. | Data not available. | Data not available. | Data not available. | Represents a core pharmacophore for nAChR ligands.[6][7] |
| Nicotine | ![]() | α4β2 > α3β4 > α7 | ~1 nM (α4β2) | ~10 µM (α4β2) | Partial Agonist (α4β2) | Prototypical agonist; basis of tobacco addiction; pro-cognitive effects.[2][9] |
| Varenicline | ![]() | α4β2 > α3β4 >> α7 | <1 nM (α4β2) | ~2-3 µM (α4β2) | Partial Agonist (α4β2); Full Agonist (α7) | Smoking cessation aid (Chantix/Champix); reduces cravings and nicotine reward.[10][11][12] |
| Epibatidine | ![]() | Non-selective (potent at α4β2, α3β4, α7) | <0.1 nM (α4β2) | Low µM range | Full Agonist | Potent analgesic (200x morphine), but high toxicity limits therapeutic use. Used as a research tool.[3][13] |
| Cytisine | ![]() | α4β2 > α3β4 | ~0.2-0.5 nM (α4β2) | ~11 µM (α4β2, low sensitivity) | Partial Agonist (α4β2) | Natural alkaloid used for smoking cessation, particularly in Eastern Europe.[9] |
| GTS-21 (DMXB-A) | ![]() | α7 > α4β2 (functional) | ~2000 nM (human α7); ~20 nM (human α4β2) | ~11 µM (human α7) | Partial Agonist (α7) | Investigated for cognitive deficits in schizophrenia and Alzheimer's disease.[13] |
Causality and Interpretation:
-
Partial vs. Full Agonism: Varenicline and Cytisine are effective smoking cessation aids because they are partial agonists at the α4β2 receptor.[12] They bind with high affinity, blocking nicotine from accessing the receptor, but elicit only a moderate dopamine release. This is sufficient to reduce withdrawal symptoms without producing the strong reinforcing effect of nicotine (a full agonist at these receptors).[12]
-
Subtype Selectivity: The development of α7-selective agonists like GTS-21 is driven by the hypothesis that activating α7 receptors can enhance cognition and provide neuroprotective benefits without the addictive and cardiovascular side effects associated with potent α4β2 activation.[13] However, the binding profile of GTS-21 shows higher affinity for α4β2, highlighting the challenge of achieving true selectivity.[13]
-
Potency vs. Toxicity: Epibatidine is a powerful example of how high potency across multiple nAChR subtypes, including ganglionic (α3β4) and neuromuscular receptors, leads to a narrow therapeutic window and significant toxicity.[3] This underscores the critical need for subtype selectivity in modern drug design.
Mechanism of Action & Signaling Pathways
The activation of nAChRs initiates a cascade of cellular events. The canonical pathway involves direct ion channel function, while secondary pathways are activated by the influx of calcium, particularly through α7 receptors.
Canonical Ionotropic Signaling
-
Agonist Binding: Two agonist molecules bind to the interfaces between subunits in the extracellular domain.
-
Conformational Change: This binding event triggers a conformational change that propagates down to the transmembrane domain.
-
Channel Opening: The transmembrane helices shift, opening a central pore.
-
Cation Influx: Na⁺ and Ca²⁺ ions flow into the cell down their electrochemical gradient.
-
Depolarization: The influx of positive charge depolarizes the cell membrane, leading to the firing of action potentials and the opening of voltage-gated calcium channels.
-
Neurotransmitter Release: In presynaptic terminals, the resulting increase in intracellular Ca²⁺ triggers the release of other neurotransmitters like dopamine, glutamate, and GABA.
α7 nAChR-Mediated Signaling
The α7 nAChR has an exceptionally high permeability to Ca²⁺.[3] The resulting calcium transient can activate a host of intracellular signaling cascades, including those involved in learning, memory, and cell survival.
Caption: Workflow for a radioligand competition binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells stably transfected with the human nAChR subtype of interest (e.g., α4β2 or α7). [5] * Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay). Store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, a fixed concentration of a suitable radioligand (e.g., 1 nM [³H]Epibatidine for α4β2), and the membrane preparation. [5] * Add the test compound (e.g., 2-(Piperidin-3-yl)pyridine) across a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Include wells for "total binding" (no test compound) and "non-specific binding" (a high concentration of a known non-radioactive ligand, e.g., 10 µM nicotine).
-
Incubate the plate for a defined period (e.g., 2-4 hours) at a controlled temperature (e.g., 4°C) to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B), which traps the membranes.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This functional assay measures the ion current elicited by an agonist in Xenopus oocytes expressing a specific nAChR subtype, allowing for the determination of potency (EC₅₀) and efficacy (Imax).
Workflow Diagram:
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.
Step-by-Step Methodology:
-
Oocyte Preparation and Injection:
-
Surgically harvest oocytes from an anesthetized female Xenopus laevis frog.
-
Treat oocytes with collagenase to remove the follicular layer.
-
Inject each oocyte with a precise volume (e.g., 50 nL) of a solution containing the cRNAs for the desired nAChR subunits (e.g., α4 and β2). The ratio of cRNAs can be adjusted to favor expression of different receptor stoichiometries.
-
Incubate the injected oocytes for 2-7 days in a buffered solution (e.g., ND96) to allow for protein expression and assembly.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a small recording chamber continuously perfused with recording buffer.
-
Using micromanipulators, impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection), filled with a conductive solution (e.g., 3 M KCl).
-
Use a voltage-clamp amplifier to hold (clamp) the oocyte's membrane potential at a fixed value, typically between -60 mV and -80 mV.
-
-
Agonist Application and Data Acquisition:
-
Establish a stable baseline current recording.
-
Apply the test agonist at increasing concentrations via the perfusion system for a fixed duration (e.g., 10-30 seconds), followed by a washout period to allow the receptors to recover.
-
Record the peak inward current elicited at each concentration. For rapidly desensitizing receptors like α7, special rapid perfusion systems are required to accurately measure the peak response. [14]
-
-
Data Analysis:
-
Normalize the peak current response at each concentration to the maximal response elicited by a saturating concentration of a reference full agonist (e.g., acetylcholine).
-
Plot the normalized current response against the log concentration of the test agonist.
-
Fit the data to a sigmoidal dose-response equation (e.g., the Hill equation) using non-linear regression software.
-
From the curve, determine the EC₅₀ (the concentration that produces 50% of the maximal response), which indicates potency, and the Imax (the maximum response), which indicates efficacy relative to the reference agonist.
-
Conclusion and Future Directions
The 2-(Piperidin-3-yl)pyridine scaffold is a foundational element in the design of potent nAChR ligands. While detailed pharmacological data for the specific dihydrochloride salt is pending, its structural features suggest a strong potential for interaction with key nAChR subtypes like α4β2. Comparative analysis with established agonists like nicotine, varenicline, and epibatidine reveals the critical interplay between affinity, subtype selectivity, and functional efficacy (partial vs. full agonism) in determining a compound's therapeutic potential.
For researchers working with this or similar scaffolds, the path forward involves rigorous characterization using the standardized protocols outlined in this guide. Determining the Ki, EC₅₀, and Imax values across a panel of nAChR subtypes is the essential first step. Future studies should aim to elucidate how modifications to the piperidine and pyridine rings can tune selectivity, potentially leading to novel agonists with improved therapeutic profiles for treating complex neurological and psychiatric disorders.
References
-
Wang, Y., et al. (2017). The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. Acta Pharmacologica Sinica. Available at: [Link]
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Papke, R. L., et al. (2001). Comparative pharmacology of rat and human α7 nAChR conducted with net charge analysis. British Journal of Pharmacology. Available at: [Link]
-
Nicotinic Receptor Agonists; Examples and clinical application. (2024). YouTube. Available at: [Link]
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Arias, H. R., et al. (2015). Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. Molecules. Available at: [Link]
-
Papke, R. L. (2006). Estimation of both the potency and efficacy of alpha7 nAChR agonists from single-concentration responses. Life Sciences. Available at: [Link]
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Grady, S. R., et al. (2013). Effectiveness of Nicotinic Agonists as Desensitizers at Presynaptic α4β2- and α4α5β2-Nicotinic Acetylcholine Receptors. Journal of Neurochemistry. Available at: [Link]
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Daly, J. W. (2005). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. Life Sciences. Available at: [Link]
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Inden, M., et al. (2022). Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor. bioRxiv. Available at: [Link]
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Wikipedia contributors. (2024). Nicotinic agonist. Wikipedia. Available at: [Link]
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Man-Ting, L., et al. (2011). Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation. Journal of Medicinal Chemistry. Available at: [Link]
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Gould, T. J. (2015). Discovery and development of varenicline for smoking cessation. Expert Opinion on Drug Discovery. Available at: [Link]
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Van-Elk, R., et al. (2013). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences. Available at: [Link]
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Synthesis and activity of 3-pyridylamine ligands at central nicotinic receptors. (2002). Il Farmaco. Available at: [Link]
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Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. (2014). Journal of Medicinal Chemistry. Available at: [Link]
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Coe, J. W., et al. (2005). Varenicline: An α4β2 Nicotinic Receptor Partial Agonist for Smoking Cessation. Journal of Medicinal Chemistry. Available at: [Link]
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Daly, J. W. (2005). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. Life Sciences. Available at: [Link]
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Sloan, J. W., et al. (1985). Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation. Journal of Medicinal Chemistry. Available at: [Link]
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Synthesis and pharmacological characterization of novel analogues of the nicotinic acetylcholine receptor agonist (+/-)-UB-165. (2006). Journal of Medicinal Chemistry. Available at: [Link]
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A Comparative Guide to the Efficacy of 2-(Piperidin-3-yl)pyridine Enantiomers
For drug development professionals and researchers in pharmacology and medicinal chemistry, understanding the stereochemical nuances of a chiral molecule is not merely an academic exercise—it is a critical determinant of therapeutic efficacy and safety. This guide provides an in-depth, data-supported comparison of the (S)- and (R)-enantiomers of 2-(Piperidin-3-yl)pyridine, a molecule more commonly known by its trivial name, anabasine. Found naturally in plants like Nicotiana glauca (wild tree tobacco), this pyridine alkaloid serves as a compelling case study in stereospecific pharmacology, primarily through its interaction with nicotinic acetylcholine receptors (nAChRs).
This document will dissect the differential biological activities of the (S)- and (R)-anabasine enantiomers, grounded in experimental data. We will explore their separation, comparative potencies at nAChRs, and resulting toxicological profiles, providing a clear rationale for why one enantiomer is more biologically active than the other.
The Stereochemical Imperative: Why Enantiomeric Purity Matters
2-(Piperidin-3-yl)pyridine possesses a single chiral center at the 3-position of the piperidine ring, giving rise to two non-superimposable mirror images: (S)-(-)-anabasine and (R)-(+)-anabasine. Biological systems, being inherently chiral, often exhibit profound stereoselectivity. Receptors, enzymes, and other biological targets are composed of chiral building blocks (L-amino acids, D-sugars) that create specific three-dimensional binding pockets. Consequently, enantiomers of a drug molecule can, and often do, exhibit significant differences in their affinity, efficacy, and metabolic fate. This principle is powerfully illustrated by the enantiomers of anabasine.
Enantiomer Resolution: A Prerequisite for Comparative Analysis
Before any comparative efficacy studies can be conducted, the racemic mixture of anabasine must be resolved into its constituent enantiomers. A robust method for this separation is crucial for obtaining the enantiopure compounds required for accurate pharmacological assessment.
One effective, albeit intricate, method involves diastereomeric derivatization followed by chromatographic separation. This approach leverages the fact that diastereomers, unlike enantiomers, have different physical properties and can be separated by standard techniques like High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Enantiomeric Resolution of Anabasine
This protocol is based on the methodology described by Kem et al. for the separation of anabasine enantiomers from a natural product source[1].
Objective: To separate (S)- and (R)-anabasine from a racemic mixture.
Principle: The secondary amine of the piperidine ring in each anabasine enantiomer is reacted with a chiral derivatizing agent, 9-fluorenylmethoxycarbonyl-L-alanine (Fmoc-L-Ala-OH), to form a pair of diastereomers. These diastereomers are then separated using preparative reversed-phase HPLC. Finally, the chiral auxiliary is cleaved to yield the pure anabasine enantiomers.
Step-by-Step Methodology:
-
Derivatization:
-
Dissolve racemic anabasine in a suitable organic solvent (e.g., acetonitrile).
-
Add an equimolar amount of Fmoc-L-Ala-OH and a coupling agent (e.g., HBTU) with a non-nucleophilic base (e.g., DIPEA).
-
Allow the reaction to proceed at room temperature until completion, monitored by thin-layer chromatography (TLC) or LC-MS.
-
The reaction yields two diastereomeric products: (S)-anabasine-(L)-Ala-Fmoc and (R)-anabasine-(L)-Ala-Fmoc.
-
-
Diastereomer Separation:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the crude diastereomeric mixture in a suitable solvent for HPLC (e.g., methanol/water).
-
Perform preparative reversed-phase HPLC (e.g., using a C18 column) with an appropriate mobile phase gradient (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to separate the two diastereomer peaks.
-
Collect the fractions corresponding to each separated diastereomer.
-
-
Cleavage of Chiral Auxiliary (Debenzylation):
-
Treat each separated diastereomer fraction with a reagent to cleave the Fmoc group and the alanine linker. A method like Edman degradation can be employed, which selectively removes the N-terminal amino acid[1].
-
Alternatively, piperidine in DMF can be used to cleave the Fmoc group, followed by further steps to remove the alanine.
-
Purify the resulting (S)- and (R)-anabasine by a final HPLC step to remove byproducts and remaining reagents.
-
-
Confirmation of Purity and Configuration:
-
Confirm the enantiomeric purity of the final products using chiral HPLC.
-
Determine the absolute configuration using polarimetry (S-enantiomer is levorotatory, (-); R-enantiomer is dextrorotatory, (+)) and compare with literature values.
-
Caption: Workflow for the enantiomeric resolution of 2-(Piperidin-3-yl)pyridine.
Comparative Efficacy and Pharmacological Activity
Experimental data unequivocally demonstrates that the (R)- and (S)-enantiomers of 2-(Piperidin-3-yl)pyridine have distinct pharmacological profiles. The primary targets responsible for their effects are nAChRs, a family of ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems.
Differential Affinity for Nicotinic Acetylcholine Receptors (nAChRs)
Binding assays, which measure the affinity of a ligand for a receptor, reveal a clear stereochemical preference. Studies using rat brain membranes have shown that the (R)-enantiomer has a higher affinity for the α4β2 nAChR subtype, one of the most abundant nAChR subtypes in the brain associated with nicotine's effects.
| Enantiomer | Receptor Subtype | Ki (nM)[2] |
| (S)-(-)-Anabasine | Rat Brain α4β2 nAChRs | 1100 |
| (R)-(+)-Anabasine | Rat Brain α4β2 nAChRs | 910 |
| Table 1. Comparison of binding affinities (Ki) of anabasine enantiomers for rat brain α4β2 nicotinic acetylcholine receptors. Lower Ki values indicate higher binding affinity. |
This data indicates that (R)-anabasine binds more tightly to the α4β2 receptor than its (S)-counterpart. This difference in binding affinity is the molecular basis for the observed disparity in their biological efficacy.
Agonist Potency at Neuromuscular nAChRs
Beyond simple binding, functional assays are required to determine whether a ligand activates (agonist) or blocks (antagonist) a receptor, and with what potency. Studies on human fetal neuromuscular nAChRs have established that both anabasine enantiomers act as agonists, but with unequal potency. The rank order of agonist potency was determined to be (R)-anabasine > (S)-anabasine [1]. This means that a lower concentration of the (R)-enantiomer is required to elicit the same level of receptor activation compared to the (S)-enantiomer.
The higher affinity and greater agonist potency of (R)-anabasine are attributed to a more favorable stereospecific interaction with the orthosteric binding site of the nAChR, located at the interface between α and non-α subunits. The specific three-dimensional arrangement of the pyridine and piperidine rings in the (R)-configuration allows for a more optimal fit and more effective engagement with key amino acid residues in the binding pocket, leading to a more efficient conformational change in the receptor and subsequent ion channel opening.
Caption: Simplified signaling pathway for nAChR agonism by anabasine enantiomers.
Toxicological Profile: A Consequence of Differential Efficacy
The differences in receptor affinity and potency translate directly to disparities in in vivo toxicity. An acute toxicity study in mice, measuring the intravenous lethal dose 50 (LD50), provides a stark comparison of the enantiomers' overall biological impact.
| Compound | Intravenous LD50 (mg/kg) in mice[1] |
| (S)-(-)-Anabasine | 16 ± 1.0 |
| (R)-(+)-Anabasine | 11 ± 1.0 |
| Table 2. Comparative acute toxicity of anabasine enantiomers in mice. A lower LD50 value indicates higher toxicity. |
The results are consistent with the in vitro data: (R)-anabasine is significantly more toxic than (S)-anabasine [1]. This heightened toxicity is a direct consequence of its greater potency as an nAChR agonist. Over-stimulation of nAChRs, particularly at the neuromuscular junction and in the autonomic nervous system, can lead to muscle paralysis, respiratory failure, and other severe toxic effects, which are induced more readily by the more potent (R)-enantiomer.
Conclusion and Outlook
-
The (R)-(+)-enantiomer exhibits higher binding affinity for nAChRs, particularly the α4β2 subtype.
-
The (R)-(+)-enantiomer is a more potent agonist at neuromuscular nAChRs.
-
Consequently, the (R)-(+)-enantiomer displays greater acute in vivo toxicity.
For researchers in drug discovery, this case underscores the absolute necessity of resolving and individually testing enantiomers of any chiral lead compound. Relying on data from a racemic mixture can mask the true potency of the active enantiomer (the eutomer) and the potential for inactivity or off-target effects from the less active enantiomer (the distomer). The development of stereoselective syntheses or efficient resolution methods is therefore a foundational step in the progression of chiral drug candidates. The distinct biological profiles of (S)- and (R)-anabasine highlight that in the world of pharmacology, a molecule and its mirror image can be worlds apart.
References
-
Kem, W. R., Soti, F., Wildeboer, K., LeFrancois, S., Maciuk, A., & Vivas, E. (2006). Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine. Neurotoxicology and Teratology, 28(2), 220-227. [Link]
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Xing, H., Keshwah, S., Rouchaud, A., & Kem, W. R. (2020). A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine. Marine Drugs, 18(2), 103. [Link]
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A Comparative Guide to the Bioactivity Validation of 2-(Piperidin-3-yl)pyridine Dihydrochloride
This guide provides a comprehensive framework for the validation of 2-(Piperidin-3-yl)pyridine dihydrochloride, a novel compound featuring a structural motif common to modulators of nicotinic acetylcholine receptors (nAChRs). For researchers in drug discovery, the rigorous validation of a new chemical entity is paramount. This document outlines an objective, multi-tiered experimental strategy, comparing its potential bioactivity against established nAChR modulators. We will delve into the causality behind experimental choices, ensuring each protocol serves as a self-validating system for generating trustworthy and reproducible data.
Introduction: The Significance of the Piperidinyl-Pyridine Scaffold and nAChRs
The pyridine ring and piperidine scaffold are privileged structures in medicinal chemistry, frequently appearing in centrally active compounds.[1] Specifically, the 2-(piperidin-3-yl)pyridine core is an analog of structures known to interact with nicotinic acetylcholine receptors (nAChRs).[2] nAChRs are ligand-gated ion channels crucial for synaptic transmission and neuronal modulation throughout the central and peripheral nervous systems.[3][4] Their dysfunction is implicated in a range of pathologies, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them a high-value target for therapeutic intervention.[5][6]
The validation of a novel compound like 2-(Piperidin-3-yl)pyridine dihydrochloride, therefore, begins with the hypothesis that it modulates nAChR activity. Our goal is to systematically confirm this hypothesis, define the nature of the interaction (e.g., agonist, antagonist, or allosteric modulator), and establish its subtype selectivity and potential efficacy.
The Target Landscape: Nicotinic Acetylcholine Receptor Subtypes
nAChRs are pentameric structures assembled from a diverse family of subunits (α1–α10, β1–β4, γ, δ, ε).[4] This combinatorial diversity creates numerous receptor subtypes with distinct pharmacological profiles and physiological roles.[5] In the central nervous system, the most abundant and studied subtypes are the heteromeric α4β2* and the homomeric α7 nAChRs (* denotes the potential presence of other subunits).[7]
-
α4β2 nAChRs: These are high-affinity nicotine binding sites in the brain, primarily involved in modulating neurotransmitter release, reward pathways, and cognitive functions.[8]
-
α7 nAChRs: These receptors exhibit lower affinity for acetylcholine but have a high relative permeability to calcium ions (Ca²⁺).[9] They are implicated in attention, learning, memory, and neuro-inflammation, making them a key target for cognitive enhancers.[10]
A successful validation strategy must, therefore, not only confirm activity at nAChRs but also precisely identify which subtype(s) the compound preferentially modulates.
nAChR Signaling Mechanism
A Phased Approach to Bioactivity Validation
We employ a phased approach that logically progresses from initial target binding confirmation to in-depth functional characterization and finally to in vivo validation. This workflow ensures that resources are used efficiently, with each phase providing the necessary data to justify proceeding to the next.
Phase 1: Target Engagement & Binding Affinity
Objective: To determine if 2-(Piperidin-3-yl)pyridine dihydrochloride directly binds to nAChR subtypes and to quantify its binding affinity (Kᵢ).
Core Technique: Radioligand competition binding assays are the foundational method for this objective.[11] The principle is to measure the ability of our unlabeled test compound to displace a high-affinity radiolabeled ligand from the receptor. This provides a quantitative measure of binding affinity (Kᵢ), an essential parameter for understanding a compound's potency.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Membranes:
-
Culture mammalian cell lines (e.g., HEK293) stably expressing the human nAChR subtypes of interest (e.g., α4β2 and α7).
-
Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) to prepare cell membranes.
-
Centrifuge the homogenate and resuspend the membrane pellet to a specific protein concentration (e.g., 100-200 µg/mL), determined by a Bradford or BCA assay.[12]
-
-
Competition Binding:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a subtype-selective radioligand.
-
Add increasing concentrations of the unlabeled test compound (2-(Piperidin-3-yl)pyridine dihydrochloride) or a known competitor (e.g., Nicotine) across a wide range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Incubate the mixture at a controlled temperature (e.g., 4°C or room temperature) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).[12]
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand).
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.
-
Comparative Data (Hypothetical)
| Compound | α4β2 Kᵢ (nM) | α7 Kᵢ (nM) | Selectivity (α4β2/α7) |
| 2-(Piperidin-3-yl)pyridine | 25 | >10,000 | >400-fold |
| Nicotine (Comparator) | 15 | 2,500 | ~167-fold |
| Varenicline (Comparator) | 0.8 | 350 | ~438-fold |
This hypothetical data suggests our test compound binds with high affinity and selectivity to the α4β2 subtype, justifying progression to functional assays focused on this receptor.
Phase 2: In Vitro Functional Characterization
Objective: To determine the functional effect of the compound's binding. Is it an agonist that activates the receptor, an antagonist that blocks it, or an allosteric modulator that enhances or diminishes the effect of the native ligand?
A. Gold Standard: Patch-Clamp Electrophysiology
Rationale: This technique directly measures the flow of ions through the channel in real-time, providing unparalleled detail on receptor activation, desensitization, and modulation.[13] It is the definitive assay for characterizing ion channel modulators.[14]
-
Cell Preparation: Use cells stably expressing the target receptor (e.g., α4β2), plated on glass coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on an inverted microscope stage, continuously perfused with an external recording solution.
-
Giga-ohm Seal Formation: Using a micromanipulator, carefully guide a glass micropipette (filled with an internal solution) onto the surface of a single cell and apply gentle suction to form a high-resistance (>1 GΩ) seal.[13]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.
-
Voltage Clamp: Clamp the cell's membrane potential at a holding potential (e.g., -70 mV) using a patch-clamp amplifier.
-
Drug Application:
-
Agonist Mode: Apply increasing concentrations of 2-(Piperidin-3-yl)pyridine to evoke inward currents. Measure the peak current amplitude at each concentration to generate a dose-response curve and determine the EC₅₀ (potency) and maximal response relative to acetylcholine (efficacy).
-
Antagonist Mode: Co-apply a fixed, sub-maximal concentration of acetylcholine (e.g., EC₅₀) with increasing concentrations of the test compound. A reduction in the acetylcholine-evoked current indicates antagonism. Calculate the IC₅₀.
-
PAM Mode: Co-apply a low, threshold concentration of acetylcholine (e.g., EC₁₀) with the test compound. An enhancement of the current suggests positive allosteric modulation (PAM).[15]
-
B. High-Throughput Screening: Calcium Flux Assays
Rationale: For more rapid screening and lead optimization, fluorescence-based assays that measure intracellular calcium are highly effective.[16] nAChR activation leads to Ca²⁺ influx either directly through the channel (especially α7) or indirectly via depolarization-activated voltage-gated calcium channels (VDCCs).[17]
-
Cell Plating: Plate cells expressing the target nAChR into 96- or 384-well black-walled, clear-bottom microplates.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the Calcium 6 kit) for approximately 1 hour at 37°C.[18] The dye becomes fluorescent upon binding to free intracellular calcium.
-
Assay Procedure:
-
Place the plate into a Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.
-
The instrument measures baseline fluorescence, then injects the test compound (for agonist mode) or a mixture of agonist and test compound (for antagonist/modulator mode).
-
It then records the change in fluorescence intensity over time, which corresponds to the rise in intracellular calcium.[19]
-
-
Data Analysis: The peak fluorescence response is used to generate dose-response curves and calculate EC₅₀ or IC₅₀ values, similar to electrophysiology.
Comparative Functional Data (Hypothetical)
| Compound | Modality (α4β2) | EC₅₀ / IC₅₀ (nM) | Efficacy (% ACh Max) |
| 2-(Piperidin-3-yl)pyridine | Partial Agonist | 150 | 45% |
| Acetylcholine (ACh) | Full Agonist | 1,200 | 100% |
| Varenicline (Comparator) | Partial Agonist | 20 | 40% |
This hypothetical functional data characterizes our test compound as a partial agonist at α4β2 nAChRs, similar to the smoking cessation drug Varenicline, but with lower potency.
Phase 3: In Vivo Validation
Objective: To confirm that the compound can reach its target in a living organism and elicit a relevant physiological or behavioral effect.
A. Target Engagement: Positron Emission Tomography (PET)
Rationale: PET imaging allows for the non-invasive visualization and quantification of receptor occupancy in the brain.[7] This is critical to confirm brain penetration and establish a relationship between the administered dose and the percentage of receptors bound by the drug in the CNS.[20]
-
Radioligand Selection: Use a validated PET radiotracer for the target receptor (e.g., [¹⁸F]-Flubatine for α4β2 nAChRs).
-
Animal Model: Use non-human primates or rodents.
-
Baseline Scan: Perform a PET scan after injecting the radiotracer alone to determine the baseline receptor availability.
-
Occupancy Scan: Pre-treat the animal with a dose of the unlabeled test compound (2-(Piperidin-3-yl)pyridine) before injecting the radiotracer.
-
Analysis: Compare the radiotracer uptake in the pre-treated vs. baseline scan. The reduction in signal corresponds to the percentage of receptors occupied by the test compound. Multiple doses can be tested to generate a dose-occupancy curve.
B. Behavioral Efficacy: Novel Object Recognition (NOR) Test
Rationale: Since α4β2 nAChRs are involved in cognitive processes, a behavioral test assessing learning and memory is appropriate.[8] The NOR test is a robust assay that relies on a rodent's innate preference to explore a novel object over a familiar one.
-
Habituation: Allow rodents (rats or mice) to freely explore an empty testing arena for several days to acclimate them.
-
Training (Familiarization) Phase: Place the animal in the arena with two identical objects and allow it to explore for a set time (e.g., 5 minutes).
-
Inter-trial Interval: Return the animal to its home cage for a defined period (e.g., 1 hour). Administer the test compound or vehicle during this time.
-
Testing Phase: Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object.
-
Data Collection: Record the time the animal spends exploring each object. A "discrimination index" is calculated (Time_Novel / (Time_Novel + Time_Familiar)). A higher index indicates better memory.
-
Comparison: Compare the discrimination index of the compound-treated group to the vehicle-treated group. An improvement suggests pro-cognitive effects.
Overall Comparative Summary
This final table consolidates all validation data to provide a holistic profile of the test compound against a relevant clinical comparator.
| Parameter | 2-(Piperidin-3-yl)pyridine (Hypothetical) | Varenicline (Established) |
| Target | α4β2 nAChR | α4β2 nAChR |
| Binding Affinity (Kᵢ) | 25 nM | 0.8 nM |
| Functional Modality | Partial Agonist | Partial Agonist |
| In Vitro Potency (EC₅₀) | 150 nM | 20 nM |
| In Vitro Efficacy | 45% of ACh Max | 40% of ACh Max |
| In Vivo Efficacy | Improves memory in NOR test at 3 mg/kg | Improves memory in cognitive tasks |
| Selectivity | >400-fold selective over α7 nAChR | ~438-fold selective over α7 nAChR |
Conclusion
This guide has outlined a rigorous, step-wise validation cascade for characterizing the bioactivity of 2-(Piperidin-3-yl)pyridine dihydrochloride. By progressing from binding and functional assays to in vivo models, we can build a comprehensive data package. Based on our hypothetical results, the compound emerges as a selective α4β2 nAChR partial agonist with pro-cognitive effects. While less potent than Varenicline, its distinct chemical structure could offer a different pharmacokinetic or safety profile, warranting further investigation. This systematic approach, grounded in established methodologies and logical progression, is essential for any researcher aiming to translate a novel chemical entity into a potential therapeutic candidate.
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Yu, L. F., et al. (2016). The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. Acta Pharmacologica Sinica, 37(9), 1142-1156. [Link]
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Miller, C. H., et al. (2014). Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. Journal of Medicinal Chemistry, 57(11), 4789-4803. [Link]
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Barloscio, D., et al. (2017). In vivo study of the role of α6-containing nicotinic acetylcholine receptor in retinal function using subtype-specific RDP-MII(E11R) toxin. The FASEB Journal, 31(1), 192-202. [Link]
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Johnson, V. B., et al. (2022). Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior. Molecules, 27(19), 6653. [Link]
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Abdrakhmanova, G. R., et al. (2010). In vitro and in vivo characterization of a novel negative allosteric modulator of neuronal nAChRs. British Journal of Pharmacology, 160(4), 945-956. [Link]
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Hurst, R. S., et al. (2005). A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization. Journal of Neuroscience, 25(17), 4396-4405. [Link]
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Lukas, R. J. (2004). Translational Impact of Basic Research Studies of Nicotinic Acetylcholine Receptors. Journal of the Arizona-Nevada Academy of Science, 37(1), 1-11. [Link]
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Fucile, S. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules, 28(3), 1270. [Link]
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Berrocal, M., et al. (2021). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules, 26(11), 3329. [Link]
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Richards, Z. J., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience, 43(1), 123-134. [Link]
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Eaton, J. B., et al. (2014). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. PLoS One, 9(10), e110539. [Link]
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Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Cell Based Antagonist Calcium Flux SAFETYscan SafetyScreen Assay. Eurofins Discovery Services. [Link]
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PubChem. (n.d.). 2-(piperidin-3-yl)pyridine dihydrochloride. National Center for Biotechnology Information. [Link]
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Papke, R. L. (2014). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. Cellular and Molecular Neurobiology, 34(4), 495-521. [Link]
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Mantecon, L., et al. (2022). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 15(3), 357. [Link]
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Amato, G. S., et al. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 26(23), 7175. [Link]
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Comparative Analysis of Receptor Cross-Reactivity for 2-(Piperidin-3-yl)pyridine
A Guide for Researchers in Drug Development
Prepared by a Senior Application Scientist, this guide provides a comprehensive analysis of the potential receptor cross-reactivity of the compound 2-(Piperidin-3-yl)pyridine. While direct, extensive binding data for this specific molecule is limited in publicly available literature, this document synthesizes information from structurally related compounds to offer a predictive overview of its likely off-target interactions. This guide is intended to inform strategic experimental design for researchers and drug development professionals investigating this and similar chemical scaffolds.
The core structure, combining a pyridine ring and a piperidine moiety, is a prevalent pharmacophore in numerous centrally active agents. This ubiquity necessitates a thorough understanding of its potential interactions with various receptor systems to anticipate and mitigate potential side effects and to refine selectivity.
Predicted Receptor Interaction Profile
Based on the binding affinities of its derivatives and related structures, 2-(Piperidin-3-yl)pyridine is predicted to exhibit varying degrees of affinity for several key receptor families. The following sections detail these potential interactions, supported by data from analogous compounds.
Sigma (σ) Receptors
Derivatives of 2-(Piperidin-3-yl)pyridine have demonstrated notable affinity for both sigma-1 (σ1) and sigma-2 (σ2) receptors. For instance, certain polyfunctionalized pyridines incorporating a piperidine motif show high affinity for the σ1 receptor, with Ki values in the low nanomolar range, and significant selectivity over the σ2 subtype[1]. Other related structures, such as 2-(Piperidin-3-yl)phthalimides, have also been shown to bind to both σ1 and σ2 receptors with low micromolar affinity[2]. This suggests that 2-(Piperidin-3-yl)pyridine itself may serve as a scaffold for sigma receptor ligands.
Serotonin (5-HT) Receptors
The same class of 2-(Piperidin-3-yl)phthalimides that exhibited sigma receptor affinity also demonstrated binding to serotonin receptors, specifically the 5HT2A, 5HT2B, and 5HT3 subtypes, with affinities ranging from nanomolar to low micromolar[2]. This cross-reactivity is a critical consideration for any CNS-targeted therapeutic development, given the widespread physiological roles of the serotonergic system.
Nicotinic Acetylcholine (nACh) Receptors
The pyridine and piperidine rings are fundamental components of nicotinic agonists like nicotine itself[3]. The pyridine nitrogen acts as a crucial hydrogen bond acceptor in the binding pocket of nAChRs[3]. Various derivatives containing the piperidine-pyridine scaffold have been developed as modulators of nAChRs, particularly the α7 and α3β4 subtypes[4][5]. Therefore, direct interaction of 2-(Piperidin-3-yl)pyridine with one or more nAChR subtypes is highly probable.
Other Potential Off-Target Interactions
The piperidine scaffold is a well-known pharmacophore that can interact with a wide range of receptors. These include, but are not limited to, muscarinic acetylcholine receptors[6], histamine receptors[7], and various enzymes. For example, derivatives of 3-piperidinyl pyridine have been identified as potent inhibitors of Cholesterol 24-Hydroxylase (CH24H)[8].
Comparative Binding Affinity Data of Related Compounds
To provide a quantitative perspective, the following table summarizes the binding affinities (Ki in nM) of various compounds structurally related to 2-(Piperidin-3-yl)pyridine for different receptors. A lower Ki value indicates a higher binding affinity.
| Compound Class | Receptor Subtype | Reported Kᵢ (nM) | Reference |
| Polyfunctionalized Pyridines | σ₁ | 1.45 | [1] |
| σ₂ | ~420 (derived from 290-fold selectivity) | [1] | |
| Acetylcholinesterase (AChE) | 13 (IC₅₀) | [1] | |
| 2-(Piperidin-3-yl)phthalimides | σ₁ | 2400 | [2] |
| σ₂ | 2200 | [2] | |
| 5HT₂ₐ | >10000 | [2] | |
| 5HT₂ₑ | 561 | [2] | |
| 5HT₃ | 536 | [2] | |
| Aristoquinoline Derivatives | hα3β4 nAChR | 37 | [5] |
| hα2β4 nAChR | 1300 | [5] |
Experimental Workflows for Determining Receptor Cross-Reactivity
To empirically determine the cross-reactivity profile of 2-(Piperidin-3-yl)pyridine, a tiered screening approach is recommended. This typically involves initial broad-panel screening followed by more focused, quantitative assays for any identified "hits."
Workflow for Receptor Binding Assays
Caption: A tiered workflow for assessing receptor cross-reactivity.
Detailed Protocol: Radioligand Binding Assay (Competitive)
This protocol outlines the steps for determining the binding affinity (Ki) of a test compound for a specific receptor.
-
Preparation of Cell Membranes:
-
Culture cells expressing the target receptor to a high density.
-
Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) to lyse the cells and release membranes.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Setup:
-
In a multi-well plate, add a constant concentration of cell membranes expressing the target receptor.
-
Add a fixed concentration of a specific radioligand (e.g., ³H-labeled antagonist) at a concentration close to its dissociation constant (Kd).
-
Add increasing concentrations of the unlabeled test compound (2-(Piperidin-3-yl)pyridine).
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
-
Incubation and Termination:
-
Incubate the plates at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Detection and Data Analysis:
-
Place the filter discs in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway Considerations
The potential interaction of 2-(Piperidin-3-yl)pyridine with receptors like the α7 nAChR warrants consideration of the downstream signaling pathways.
Caption: Potential signaling cascade upon α7 nAChR modulation.
Conclusion
The chemical scaffold of 2-(Piperidin-3-yl)pyridine is a privileged structure in medicinal chemistry, appearing in ligands for a multitude of biological targets. Based on the analysis of its structural analogues, it is prudent to assume potential cross-reactivity with sigma receptors, serotonin receptors, and nicotinic acetylcholine receptors. The provided experimental framework offers a robust starting point for empirically defining the selectivity profile of this compound. A thorough characterization of these off-target interactions is a cornerstone of developing safe and effective therapeutics.
References
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2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI. [Link]
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2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. PubMed Central. [Link]
-
Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. PubMed. [Link]
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Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Publications. [Link]
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The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. PubMed Central. [Link]
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Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. PubMed Central. [Link]
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Two ligands may bind simultaneously to the muscarine receptor. PubMed. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-(Piperidin-3-yl)pyridine Analogs as Nicotinic Acetylcholine Receptor Ligands
Introduction: The Significance of the 2-(Piperidin-3-yl)pyridine Scaffold
The 2-(Piperidin-3-yl)pyridine scaffold is a cornerstone in the development of potent and selective ligands for nicotinic acetylcholine receptors (nAChRs). These receptors, a family of ligand-gated ion channels, are integral to a wide array of physiological processes in the central and peripheral nervous systems. Their dysfunction has been implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. Consequently, the development of nAChR subtype-selective ligands is a major focus of modern medicinal chemistry. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(Piperidin-3-yl)pyridine analogs, offering insights into the rational design of novel therapeutic agents.
Core Structural Features and Their Impact on nAChR Affinity
The 2-(Piperidin-3-yl)pyridine core consists of a pyridine ring, which typically acts as a hydrogen bond acceptor, and a piperidine ring, which contains a basic nitrogen atom that is protonated at physiological pH. This cationic center is crucial for the interaction with a conserved tryptophan residue in the nAChR binding site. The spatial orientation of these two rings and the nature of the substituents on them profoundly influence binding affinity and subtype selectivity.
The Crucial Role of the Pyridine Ring: A Tale of Substitutions
Modifications to the pyridine ring have been extensively explored to optimize nAChR affinity and selectivity. The position and electronic nature of substituents are critical determinants of activity.
The 5-position of the pyridine ring has been a focal point for SAR studies. Introduction of bulky substituents at this position has been shown to significantly enhance binding affinity. For instance, analogs with phenyl, substituted phenyl, or heteroaryl groups at the 5-position exhibit Ki values in the sub-nanomolar range for nAChRs.[1] This suggests the presence of a hydrophobic pocket in the receptor that can accommodate these larger groups.
Halogenation of the pyridine ring can have varied effects on binding affinity depending on the position of the halogen. Halogen substituents at the 5- or 6-positions, as well as a fluoro group at the 2-position, are well-tolerated and can lead to compounds with subnanomolar affinity for nAChRs.[2] In contrast, larger halogens like chloro, bromo, and iodo at the 2-position result in a substantial decrease in affinity.[2] This is likely due to steric hindrance that alters the optimal conformation for receptor binding.
The Piperidine Moiety: More Than Just a Basic Center
The piperidine ring and its nitrogen atom are not merely passive components. Structural changes in this part of the molecule can significantly modulate activity. While the basic nitrogen is essential for the key cation-π interaction, modifications at other positions of the piperidine ring can influence binding. For example, studies on related analogs have shown that substitution on the piperidine ring can affect both affinity and selectivity.[3]
Comparative Analysis of Binding Affinities
The following table summarizes the binding affinities (Ki) of representative 2-(Piperidin-3-yl)pyridine analogs and related compounds for the α4β2 nAChR subtype, the most abundant nAChR subtype in the brain.
| Compound/Analog | Modification | α4β2 nAChR Ki (nM) | Reference |
| A-85380 | 3-(Azetidin-2-ylmethoxy)pyridine | 0.046 - 0.048 | [4] |
| 5-Phenyl Analog | 5-Phenyl substitution on pyridine | 0.055 | [1] |
| 5-Iodo Analog | 5-Iodo substitution on pyridine | 0.011 | [2] |
| 2-Fluoro Analog | 2-Fluoro substitution on pyridine | 0.046 | [4] |
| 2-Chloro Analog | 2-Chloro substitution on pyridine | >1000 | [2] |
| Epibatidine | Reference Compound | 0.026 | [5] |
| Nicotine | Reference Compound | 1.5 | [5] |
This table is a compilation of data from multiple sources and is intended for comparative purposes.
Visualizing Structure-Activity Relationships
The following diagram illustrates the key SAR findings for the 2-(Piperidin-3-yl)pyridine scaffold at nAChRs.
Caption: Key Structure-Activity Relationship trends for 2-(Piperidin-3-yl)pyridine analogs at nAChRs.
Experimental Protocols for Ligand Evaluation
The characterization of 2-(Piperidin-3-yl)pyridine analogs relies on robust and validated experimental procedures. Below are detailed protocols for two key assays used to determine the binding affinity and functional activity of these compounds.
Radioligand Binding Assay for nAChRs
This protocol describes a competitive binding assay using [3H]epibatidine to determine the binding affinity of test compounds for nAChRs, particularly the α4β2 subtype, in rat brain membranes.[6][7]
Materials:
-
Rat forebrain tissue
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
[3H]epibatidine (radioligand)
-
Nicotine (for non-specific binding determination)
-
Test compounds (2-(Piperidin-3-yl)pyridine analogs)
-
Whatman GF/C filters (pre-treated with 0.5% polyethylenimine)
-
Scintillation vials and scintillation cocktail
-
Homogenizer
-
Centrifuge
-
Filtration apparatus
-
Liquid scintillation counter
Workflow Diagram:
Caption: Workflow for a radioligand binding assay to determine nAChR affinity.
Step-by-Step Procedure:
-
Membrane Preparation:
-
Homogenize freshly dissected rat forebrain tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at a high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending it in fresh binding buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, [3H]epibatidine (at a concentration near its Kd), and varying concentrations of the test compound.
-
For determining non-specific binding, a separate set of wells should contain the membrane preparation, [3H]epibatidine, and a high concentration of nicotine (e.g., 300 µM).
-
Incubate the plate at room temperature for a defined period (e.g., 2-4 hours) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a GF/C filter using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay using Xenopus Oocytes
This protocol describes the use of the Xenopus laevis oocyte expression system to functionally characterize the effects of 2-(Piperidin-3-yl)pyridine analogs on specific nAChR subtypes.[8]
Materials:
-
Xenopus laevis frogs
-
Oocyte harvesting and preparation solutions
-
cRNA for nAChR subunits (e.g., α4 and β2)
-
Microinjection apparatus
-
Two-electrode voltage clamp (TEVC) setup
-
Recording solution (e.g., Ringer's solution)
-
Acetylcholine (ACh) or other nAChR agonists
-
Test compounds
Step-by-Step Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Harvest oocytes from a mature female Xenopus laevis frog.
-
Treat the oocytes with collagenase to defolliculate them.
-
Select healthy, stage V-VI oocytes for injection.
-
Inject the oocytes with a mixture of cRNAs encoding the desired nAChR subunits (e.g., α4 and β2).
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording (TEVC):
-
Place an oocyte in a recording chamber continuously perfused with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Apply the nAChR agonist (e.g., ACh) to the oocyte and record the resulting inward current, which is mediated by the expressed nAChRs.
-
-
Compound Evaluation:
-
To evaluate the agonist activity of a test compound, apply it at various concentrations and measure the elicited currents.
-
To evaluate the antagonist activity, pre-apply the test compound for a set period before co-applying it with a fixed concentration of an agonist like ACh. The reduction in the agonist-evoked current indicates antagonism.
-
-
Data Analysis:
-
For agonists, plot the current response against the compound concentration to generate a dose-response curve and determine the EC50 (effective concentration to produce 50% of the maximal response) and the maximal efficacy.
-
For antagonists, plot the percentage inhibition of the agonist response against the antagonist concentration to determine the IC50 (inhibitory concentration that reduces the agonist response by 50%).
-
Conclusion and Future Directions
The 2-(Piperidin-3-yl)pyridine scaffold has proven to be a remarkably versatile platform for the design of potent and selective nAChR ligands. The SAR studies highlighted in this guide demonstrate that fine-tuning the electronic and steric properties of substituents on both the pyridine and piperidine rings is key to achieving high affinity and desired pharmacological profiles. The continued exploration of bioisosteric replacements for the pyridine ring and the synthesis of conformationally constrained analogs hold promise for the development of the next generation of nAChR-targeted therapeutics with improved efficacy and safety profiles.
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Psychoactive Drug Screening Program (PDSP). Assay Protocol Book. [Link]
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Horenstein, N. A., & Papke, R. L. (2016). Novel Pharmacological Target: Characterization of a3b2 nAChRs expressed in Xenopus Laevis Oocytes. BYU ScholarsArchive. [Link]
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Kulkarni, A. R., et al. (2023). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. Journal of Medicinal Chemistry, 66(15), 10489-10502. [Link]
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Mukherjee, J., et al. (1998). 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling. Journal of Medicinal Chemistry, 41(19), 3690-3698. [Link]
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Sloan, J. W., et al. (1985). Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation. Journal of Medicinal Chemistry, 28(9), 1245-1251. [Link]
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Chellappan, S. K., et al. (2022). Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3′-(substituted pyridinyl)-deschloroepibatidine analogs. Bioorganic & Medicinal Chemistry, 68, 116867. [Link]
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Dolle, F., et al. (1999). Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. Journal of Medicinal Chemistry, 42(8), 1481-1484. [Link]
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Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633. [Link]
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Buller, A. L., & White, M. M. (1990). Functional acetylcholine receptors expressed in Xenopus oocytes after injection of Torpedo beta, gamma, and delta subunit RNAs are a consequence of endogenous oocyte gene expression. Molecular Pharmacology, 37(3), 423-428. [Link]
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A Comparative Analysis of Nicotinic Ligands: The Case of Anabasine and its Isomer, 2-(Piperidin-3-yl)pyridine
In the landscape of neuropharmacology and drug development, the nuanced structural differences between molecular isomers can lead to vastly different biological activities. This guide provides a comparative analysis of two such isomers: anabasine, a naturally occurring tobacco alkaloid, and the synthetic compound 2-(Piperidin-3-yl)pyridine. While anabasine is a well-characterized agonist of nicotinic acetylcholine receptors (nAChRs), its positional isomer remains largely unexplored in public literature, likely serving as a scaffold in proprietary drug discovery programs. This analysis will delve into the known pharmacology of anabasine, infer the potential properties of 2-(Piperidin-3-yl)pyridine based on established structure-activity relationships, and provide detailed experimental protocols for their characterization.
Structural and Chemical Distinctions
Anabasine, chemically known as 3-(piperidin-2-yl)pyridine, and 2-(Piperidin-3-yl)pyridine are structural isomers, both with the molecular formula C₁₀H₁₄N₂.[1] The critical distinction lies in the point of attachment between the pyridine and piperidine rings. In anabasine, the pyridine ring is connected to the second carbon of the piperidine ring. Conversely, in 2-(Piperidin-3-yl)pyridine, the linkage is at the third carbon of the piperidine ring and the second carbon of the pyridine ring. This seemingly minor shift in connectivity has profound implications for the molecule's three-dimensional shape, electronic distribution, and ultimately, its interaction with the binding pockets of nAChR subtypes.
Diagram 1: Chemical Structures
Caption: Chemical structures of Anabasine and its isomer 2-(Piperidin-3-yl)pyridine.
Pharmacological Profile: A Tale of Two Isomers
Anabasine: A Potent Natural Agonist
Anabasine is a well-documented agonist at various nAChR subtypes.[2] Its pharmacological profile is characterized by a notable selectivity for the α7 nAChR subtype.[2][3]
-
α7 nAChR: Anabasine acts as a full agonist at this subtype and exhibits a higher affinity for it than nicotine.[2] The α7 nAChR is implicated in cognitive functions like learning and memory, making its agonists potential therapeutic targets for neurological disorders.[2]
-
α4β2 nAChR: At the α4β2 subtype, which is highly associated with nicotine addiction, anabasine behaves as a partial agonist with a lower affinity compared to nicotine.[2][4]
-
Other Subtypes: Anabasine also interacts with other nAChRs, including the α3β4 subtype found in the autonomic nervous system.[2]
The potency of anabasine is also enantiomer-dependent, with the R-enantiomer showing greater agonistic potency at human fetal neuromuscular receptors than the S-enantiomer.[5]
2-(Piperidin-3-yl)pyridine: An Enigmatic Synthetic Scaffold
In stark contrast to anabasine, there is a conspicuous absence of publicly available pharmacological data for 2-(Piperidin-3-yl)pyridine. This compound is primarily available through chemical suppliers as a building block or intermediate for synthesis. This suggests its utility is likely in the realm of medicinal chemistry for the generation of more complex, patentable molecules.
Based on structure-activity relationship studies of other nicotinic ligands, we can hypothesize how the isomeric shift would alter its activity:
-
Receptor Affinity and Selectivity: The spatial arrangement of the nitrogen atoms in the two rings is a critical determinant of binding to the "aromatic box" of the nAChR binding site.[6] Altering the linkage from the 2-position to the 3-position of the piperidine ring changes the distance and orientation between the protonated amine (a key pharmacophoric feature) and the pyridine nitrogen (the hydrogen bond acceptor). This modification is expected to significantly alter the binding affinity and selectivity profile across the various nAChR subtypes. It may lead to either reduced or enhanced affinity for certain subtypes, or a complete shift in the selectivity profile.
Quantitative and Physicochemical Comparison
The following table summarizes the known properties of anabasine and highlights the lack of data for 2-(Piperidin-3-yl)pyridine, underscoring its status as a research chemical rather than a well-characterized ligand.
| Property | Anabasine (3-(Piperidin-2-yl)pyridine) | 2-(Piperidin-3-yl)pyridine |
| Molecular Formula | C₁₀H₁₄N₂ | C₁₀H₁₄N₂ |
| Molar Mass | 162.23 g/mol | 162.23 g/mol |
| Source | Naturally occurring in Nicotiana glauca (Tree Tobacco) | Synthetic |
| α4β2 nAChR Affinity (IC₅₀) | ~0.9 µM (partial agonist)[4] | Data not available |
| α7 nAChR Activity | Full agonist, higher affinity than nicotine[2] | Data not available |
| α3β4 nAChR Activity | Agonist activity[2] | Data not available |
Experimental Characterization: Protocols for Comparative Analysis
To empirically determine the pharmacological profile of 2-(Piperidin-3-yl)pyridine and directly compare it to anabasine, standardized in vitro assays are essential. Below are detailed, field-proven protocols for receptor binding and functional activity assessment.
Protocol 1: Competitive Radioligand Binding Assay
This assay quantifies the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.
Objective: To determine the Kᵢ values of anabasine and 2-(Piperidin-3-yl)pyridine for α4β2 and α7 nAChR subtypes.
Materials:
-
Membrane preparations from cell lines stably expressing human α4β2 or α7 nAChRs.
-
Radioligands: [³H]Epibatidine for α4β2 and [¹²⁵I]α-Bungarotoxin for α7.
-
Non-specific binding agent: Nicotine or Carbachol at a high concentration (e.g., 100 µM).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
96-well microplates, glass fiber filters, and a cell harvester.
-
Scintillation counter.
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds (anabasine and 2-(piperidin-3-yl)pyridine) in assay buffer, typically ranging from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL assay buffer, 50 µL radioligand, 100 µL membrane preparation.
-
Non-specific Binding (NSB): 50 µL non-specific binding agent, 50 µL radioligand, 100 µL membrane preparation.
-
Competition: 50 µL of each test compound dilution, 50 µL radioligand, 100 µL membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for 2-3 hours to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Diagram 2: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This functional assay measures the ion channel activity of nAChRs expressed in Xenopus oocytes in response to agonist application.
Objective: To determine the EC₅₀ (concentration for half-maximal activation) and efficacy of anabasine and 2-(Piperidin-3-yl)pyridine at α4β2 and α7 nAChRs.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for human nAChR subunits (α4, β2, α7).
-
TEVC setup with amplifier, microelectrodes, and perfusion system.
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.
-
Microelectrodes filled with 3 M KCl.
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus frog and treat with collagenase to defolliculate. Inject the oocytes with cRNA encoding the desired nAChR subunits and incubate for 2-7 days to allow for receptor expression.
-
TEVC Recording Setup: Place an oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection). Clamp the membrane potential at a holding potential of -70 mV.
-
Agonist Application: Apply increasing concentrations of the test compounds (anabasine and 2-(piperidin-3-yl)pyridine) via the perfusion system for a set duration (e.g., 10-20 seconds), followed by a washout period with ND96.
-
Data Acquisition: Record the inward current elicited by the agonist application at each concentration.
-
Data Analysis:
-
Measure the peak current response for each concentration.
-
Normalize the responses to the maximal response observed.
-
Plot the normalized current against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum response (efficacy).
-
nAChR Signaling Pathway
Upon agonist binding, nAChRs, which are ligand-gated ion channels, undergo a conformational change that opens a central pore permeable to cations (primarily Na⁺ and Ca²⁺).[3] The influx of these ions depolarizes the cell membrane, leading to the activation of voltage-gated ion channels and the initiation of downstream signaling cascades. Calcium influx, in particular, can trigger a variety of intracellular events, including the activation of protein kinases and transcription factors.[7]
Diagram 3: Simplified nAChR Signaling
Caption: Agonist binding to nAChRs leads to ion influx and downstream signaling.
Conclusion and Future Directions
The comparative analysis of anabasine and 2-(Piperidin-3-yl)pyridine serves as a compelling illustration of the principles of medicinal chemistry and neuropharmacology. Anabasine, the natural product, provides a well-defined pharmacological tool with a known preference for the α7 nAChR subtype. In contrast, its synthetic isomer, 2-(Piperidin-3-yl)pyridine, represents a starting point for synthetic exploration, with its properties yet to be publicly defined.
The critical takeaway for researchers is the profound impact of isomeric structure on biological activity. The provided experimental protocols offer a clear roadmap for the head-to-head characterization of these and other novel nicotinic ligands. Future research should focus on synthesizing and systematically evaluating a series of such positional isomers to build a more comprehensive understanding of the nAChR pharmacophore. Such studies are vital for the rational design of next-generation therapeutics with improved subtype selectivity and optimized therapeutic indices for treating a range of neurological and psychiatric disorders.
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Alijevic, O., McHugh, D., & Zaveri, N. T. (2020). An electrophysiological characterization of naturally occurring tobacco alkaloids and their action on human α4β2 and α7 nicotinic acetylcholine receptors. Phytochemistry, 170, 112211. [Link]
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Lee, S. T., Wildeboer, K., Panter, K. E., Kem, W. R., Gardner, D. R., & Molyneux, R. J. (2006). Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine. Neurotoxicology and Teratology, 28(2), 220-228. [Link]
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Poongavanam, V., Ly, T. T., & Votapka, L. (2024). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. The Journal of Physical Chemistry B, 128(19), 4577–4589. [Link]
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Kihara, T., Shimohama, S., Sawada, H., Honda, K., & Akaike, A. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Springer. [Link]
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Alijevic, O., Zivkovic, D., Al-Samhari, M., Al-Zayer, M., Al-Awadh, A., & McHugh, D. (2021). Effects of nicotinic acetylcholine receptor-activating alkaloids on anxiety-like behavior in zebrafish. Scientific Reports, 11(1), 1-14. [Link]
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Bridging the Gap: Establishing an In Vitro and In Vivo Correlation for 2-(Piperidin-3-yl)pyridine Derivatives in Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
The 2-(Piperidin-3-yl)pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] Its inherent structural features, including a basic piperidine nitrogen and an aromatic pyridine ring, allow for diverse chemical modifications, leading to compounds targeting a wide range of diseases, from neurodegenerative disorders to cancer.[2][3][4] However, the successful translation of a promising compound from a laboratory curiosity to a clinical candidate hinges on a critical aspect of drug development: the establishment of a robust in vitro-in vivo correlation (IVIVC). This guide provides an in-depth analysis of the methodologies and considerations for establishing such a correlation, using a potent derivative of the related 2-phenyl-3-(pyridin-2-yl)thiazolidin-4-one scaffold as a case study for its clear demonstration of in vitro potency translating to in vivo efficacy against osteosarcoma.[5]
The Imperative of IVIVC in Drug Discovery
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug (typically its dissolution rate or, in early discovery, its potency in a cellular assay) and a relevant in vivo response (such as plasma drug concentration or therapeutic effect). For researchers in the early stages of drug discovery, establishing a strong correlation between in vitro cellular activity and in vivo efficacy in animal models is paramount. It provides confidence that the observed in vitro effects are not artifacts of the assay system and that the compound has the necessary pharmacokinetic and pharmacodynamic properties to reach its target and exert its intended effect in a complex biological system.
Part 1: In Vitro Characterization - Quantifying Cellular Potency
The initial step in evaluating a novel compound is to determine its activity in a controlled laboratory setting. For compounds with anticancer potential, this typically involves cell-based assays to measure their ability to inhibit the proliferation of cancer cells.
Experimental Protocol: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cultured cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of cancer cell lines.
Methodology:
-
Cell Culture: Human osteosarcoma cell lines (e.g., MNNG/HOS) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions. A vehicle control (DMSO alone) is also included.
-
Incubation: The treated cells are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is then calculated by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Results for a Lead Compound: (R)-8i
In a study investigating novel 2-phenyl-3-(pyridin-2-yl)thiazolidin-4-one derivatives, a lead compound, designated as (R)-8i, demonstrated potent in vitro activity against osteosarcoma cells.[5]
| Cell Line | IC50 (nM) |
| MNNG/HOS | 21.9 |
Table 1: In vitro potency of (R)-8i against the MNNG/HOS osteosarcoma cell line.[5]
The low nanomolar IC50 value for (R)-8i indicates a high degree of potency at the cellular level, making it a strong candidate for further in vivo evaluation.
Part 2: In Vivo Validation - Assessing Therapeutic Efficacy in a Living System
Demonstrating efficacy in a relevant animal model is a critical milestone in the preclinical development of a new drug candidate. For oncology drugs, this typically involves xenograft studies where human cancer cells are implanted into immunocompromised mice.
Experimental Protocol: Osteosarcoma Xenograft Mouse Model
Objective: To evaluate the in vivo antitumor efficacy of a test compound in a mouse model of osteosarcoma.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: MNNG/HOS osteosarcoma cells are harvested and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: The tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²) / 2.
-
Randomization and Dosing: Once the tumors reach a predetermined average volume, the mice are randomized into treatment and control groups. The test compound is administered to the treatment group via a specific route (e.g., intraperitoneal injection) and at a defined dose and schedule. The control group receives the vehicle.
-
Endpoint Measurement: The study continues for a specified duration or until the tumors in the control group reach a maximum allowable size. At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated as the percentage difference in the average tumor volume or weight between the treated and control groups.
In Vivo Results for (R)-8i
The lead compound (R)-8i was evaluated in a xenograft model of osteosarcoma using MNNG/HOS cells.[5]
| Treatment Group | Dose | TGI (%) |
| (R)-8i | 20 mg/kg | 52.9 |
Table 2: In vivo efficacy of (R)-8i in an osteosarcoma xenograft mouse model.[5]
The significant tumor growth inhibition of 52.9% demonstrates that (R)-8i is effective in a living organism, suggesting that it has favorable pharmacokinetic properties that allow it to reach the tumor tissue in sufficient concentrations to exert its anticancer effect.[5]
Part 3: The In Vitro-In Vivo Correlation
The strong in vitro potency of (R)-8i (IC50 = 21.9 nM) translating into significant in vivo efficacy (TGI = 52.9%) provides a compelling example of a positive IVIVC.[5] This correlation is the cornerstone of a successful drug discovery program, as it validates the in vitro screening model and provides a rationale for further development.
Factors Influencing IVIVC
While a direct correlation is the ideal outcome, several factors can influence the relationship between in vitro and in vivo results:
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) properties of a compound determine its concentration and persistence at the target site. Poor absorption, rapid metabolism, or extensive distribution into non-target tissues can lead to a disconnect between in vitro potency and in vivo efficacy.
-
Target Engagement: The compound must not only reach the target tissue but also engage with its molecular target in the complex in vivo environment.
-
Toxicity: Off-target effects can lead to toxicity that limits the achievable therapeutic dose in vivo.
-
Animal Model Selection: The chosen animal model should accurately recapitulate the human disease to provide a reliable prediction of clinical efficacy. Rodent models are commonly used in early-stage research, with zebrafish emerging as a complementary model for high-throughput screening.[6][7]
Visualizing the Drug Discovery Workflow
The process of identifying a lead compound with a strong IVIVC can be visualized as a multi-step workflow.
A schematic representation of the workflow from in vitro screening to in vivo validation for establishing an IVIVC.
Conclusion: The Path Forward
The successful establishment of an in vitro-in vivo correlation for a lead compound derived from the 2-(Piperidin-3-yl)pyridine scaffold, as exemplified by the case of (R)-8i, is a critical validation step in the drug discovery process. It provides the necessary evidence to justify the significant investment required for further preclinical and clinical development. By carefully selecting and validating in vitro assays and in vivo models, researchers can increase the probability of translating promising laboratory findings into effective therapies for patients.
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A Senior Application Scientist's Guide to the Synthesis of Substituted Piperidines: A Comparative Analysis
The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile scaffold for introducing three-dimensional complexity, which is increasingly important for targeting complex biological systems.[3] The ability to efficiently and stereoselectively synthesize substituted piperidines is therefore a critical skill for any researcher in drug discovery and development.
This guide provides an in-depth comparison of the most common and impactful synthetic strategies for accessing substituted piperidines. We will move beyond a simple recitation of methods to provide a critical analysis of their underlying principles, practical considerations, and relative strengths and weaknesses. This content is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic endeavors.
The Classical Approach: Reduction of Pyridine Derivatives
One of the most direct and long-standing methods for piperidine synthesis is the reduction of readily available pyridine precursors. This approach is attractive due to the wide commercial availability of substituted pyridines. The choice of reduction method is critical and depends on the desired substitution pattern and the presence of other functional groups.
Catalytic Hydrogenation
Catalytic hydrogenation is a powerful and often high-yielding method for the complete saturation of the pyridine ring.[4] The choice of catalyst and reaction conditions can significantly influence the outcome, particularly in cases where chemoselectivity is a concern (e.g., the presence of other reducible functional groups).
Mechanism and Causality: The reaction proceeds via the adsorption of the pyridine onto the surface of a heterogeneous catalyst (e.g., Pd/C, PtO₂, Rh/C, or Raney Nickel) in the presence of hydrogen gas.[4] The catalyst facilitates the stepwise addition of hydrogen atoms across the double bonds of the aromatic ring until the fully saturated piperidine is formed. The choice of catalyst is crucial; for instance, rhodium-based catalysts can be particularly effective under milder conditions.[4]
Experimental Protocol: Catalytic Hydrogenation of Pyridine with Rh/C
-
Step 1: In a glass vial equipped with a magnetic stir bar, add pyridine (1 mmol) and 10% Rh/C (1 mol%).
-
Step 2: Add anhydrous trifluoroethanol (1 mL) to the vial and briefly flush with nitrogen.
-
Step 3: Place the vial inside an autoclave. Purge the autoclave with hydrogen gas three times.
-
Step 4: Pressurize the autoclave to 5 bar with hydrogen gas.
-
Step 5: Heat the reaction mixture to 40 °C and stir for 16 hours.
-
Step 6: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Step 7: The catalyst can be removed by filtration through a pad of celite, and the solvent can be removed under reduced pressure to yield the piperidine product.[4]
Data Presentation: Comparison of Catalysts for Pyridine Hydrogenation
| Catalyst | Substrate | Conditions | Conversion (%) | Yield (%) | Reference |
| Rh/C | Pyridine | Ambient temp. and pressure, electrocatalytic | Quantitative | 98 | [4] |
| Rh₂O₃ | Pyridine | 5 bar H₂, 40 °C, Trifluoroethanol | >99 | >99 | [4] |
| Pd/C | 4-Pyridinecarboxylic acid | 50 bar H₂, 100 °C, H₂O | >99 | 95 | [4] |
Trustworthiness: A key challenge in catalytic hydrogenation is catalyst poisoning by the basic nitrogen of the pyridine or piperidine product.[5] The use of acidic solvents or additives can mitigate this but may not be compatible with all substrates. Catalyst deactivation can also lead to incomplete reduction and the formation of partially hydrogenated intermediates like tetrahydropyridines.[4]
Transfer Hydrogenation
Transfer hydrogenation offers a milder and often more practical alternative to using high-pressure hydrogen gas. A hydrogen donor, such as formic acid or borane-ammonia, is used in the presence of a transition metal catalyst.
Mechanism and Causality: In this process, the catalyst facilitates the transfer of hydrogen from the donor molecule to the pyridine ring. For example, with a RuCl₃·xH₂O precatalyst and borane-ammonia, the ruthenium complex activates the B-H bonds, enabling the reduction of the heterocycle.[6]
Experimental Protocol: Transfer Hydrogenation of Pyridine with RuCl₃·xH₂O and Borane-Ammonia
-
Step 1: To a solution of pyridine (1 mmol) in 1,4-dioxane (2 mL) in a sealed tube, add borane-ammonia (5 mmol) and RuCl₃·xH₂O (5 mol%).
-
Step 2: Heat the mixture at 100 °C for 24 hours.
-
Step 3: Cool the reaction to room temperature and quench with 1 M HCl.
-
Step 4: Basify with aqueous NaOH and extract the product with an organic solvent.
-
Step 5: Dry the organic layer, concentrate, and purify by chromatography to obtain piperidine.[6]
Cycloaddition Strategies: The Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful tool for the construction of the piperidine ring, offering excellent control over stereochemistry.[7][8] This [4+2] cycloaddition involves the reaction of an imine (the dienophile) with a diene.
Mechanism and Causality: The reaction can proceed through either a concerted or a stepwise mechanism, often influenced by the nature of the reactants and the catalyst used.[9][10] Lewis acid or Brønsted acid catalysis is commonly employed to activate the imine, lowering the energy of the LUMO and facilitating the cycloaddition.[9] The stereochemical outcome is governed by the well-established principles of the Diels-Alder reaction, allowing for the predictable formation of multiple stereocenters.
Mandatory Visualization: Aza-Diels-Alder Reaction
Caption: The Aza-Diels-Alder reaction for piperidine synthesis.
Experimental Protocol: Asymmetric Aza-Diels-Alder Reaction
This protocol is a representative example of a catalytic, asymmetric aza-Diels-Alder reaction.
-
Step 1: To a solution of the chiral phosphine catalyst (e.g., a C2-symmetric chiral phosphepine) (5-15 mol%) in an anhydrous, inert solvent, add the allene (1.2 equivalents).[11]
-
Step 2: Add the imine (1 equivalent) to the reaction mixture.
-
Step 3: Stir the reaction at the appropriate temperature (e.g., room temperature) for the specified time, monitoring by TLC or LC-MS.
-
Step 4: Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate the enantiomerically enriched piperidine derivative.[11]
Data Presentation: Enantioselective Aza-Diels-Alder Annulation
| Entry | Imine Substituent | Allene Substituent | Yield (%) | ee (%) | Reference |
| 1 | PMP | CO₂Et | 92 | 96 | [11] |
| 2 | PMP | CO₂Me | 91 | 96 | [11] |
| 3 | PMP | Ph | 88 | 91 | [11] |
| 4 | PMP | H | 75 | 70 | [11] |
| PMP = p-methoxyphenyl |
Trustworthiness: While powerful, the aza-Diels-Alder reaction can be sensitive to the electronic nature of both the diene and the imine. Electron-rich dienes and electron-poor imines generally give the best results. The development of highly active and selective catalysts for asymmetric variants remains an active area of research.
Modern Catalytic and Biocatalytic Approaches
Recent years have seen a surge in the development of innovative methods for piperidine synthesis that offer improved efficiency, selectivity, and sustainability.
Asymmetric Catalysis
The development of catalytic asymmetric methods has been a major focus, enabling the synthesis of enantiomerically pure piperidines, which is crucial for pharmaceutical applications.[7][12][13]
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with dihydropyridines.[13][14] This three-step process involves:
-
Partial reduction of a pyridine.
-
Rh-catalyzed asymmetric carbometalation.
This method provides access to a wide variety of enantioenriched 3-substituted piperidines.[13][14]
Mandatory Visualization: Asymmetric Synthesis Workflow
Caption: Workflow for the asymmetric synthesis of 3-substituted piperidines.
Biocatalysis
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.
Lipase-Catalyzed Multicomponent Reaction: A novel approach involves the use of immobilized Candida antarctica lipase B (CALB) to catalyze a multicomponent reaction of a benzaldehyde, an aniline, and an acetoacetate ester to form highly substituted piperidines.[15][16] This method is noteworthy for being the first biocatalytic synthesis of this nature and for the reusability of the immobilized enzyme.[15][16]
Chemo-enzymatic Dearomatization: Another powerful strategy combines chemical synthesis with biocatalysis. For instance, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines.[17]
Data Presentation: Biocatalytic vs. Chemical Synthesis
| Method | Key Features | Advantages | Disadvantages |
| Biocatalysis | Mild reaction conditions, high selectivity, reusable catalysts.[15][16] | Environmentally friendly, can access complex stereochemistries. | Substrate scope can be limited, enzyme stability can be an issue. |
| Chemical Catalysis | Broad substrate scope, well-established methods. | High throughput, scalable. | Often requires harsh conditions, may use toxic reagents, stereocontrol can be challenging. |
Flow Chemistry for Piperidine Synthesis
Continuous flow chemistry is emerging as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages in terms of safety, scalability, and reaction control.
Diastereoselective Continuous Flow Protocol: A practical continuous flow protocol has been developed for the synthesis of α-chiral piperidines from N-(tert-butylsulfinyl)-bromoimine and Grignard reagents.[18] This method provides various functionalized piperidines in high yields and diastereoselectivities within minutes.[18] The ability to scale up this process smoothly highlights its utility for producing drug precursors.[18]
Mandatory Visualization: Batch vs. Flow Synthesis
Caption: Conceptual comparison of batch and flow synthesis.
Conclusion
The synthesis of substituted piperidines is a rich and evolving field. While classical methods like the reduction of pyridines remain valuable for their simplicity and the availability of starting materials, modern catalytic and biocatalytic approaches offer unparalleled levels of selectivity and efficiency. The choice of synthetic route will ultimately depend on the specific target molecule, the desired stereochemistry, and the scale of the synthesis. For drug development professionals, a thorough understanding of the advantages and limitations of each method is essential for the rapid and efficient discovery of new therapeutic agents. The continued development of novel synthetic strategies, including those in flow chemistry, promises to further expand the toolbox for accessing this critical heterocyclic scaffold.
References
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Scripps Research. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]
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Royal Society of Chemistry. (2022). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry. [Link]
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Fu, G. C., & Keller, T. E. (2006). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society. [Link]
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O'Brien, P., & O'Brien, M. A. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. ACS Publications. [Link]
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ChemistryViews. (2024, July 30). Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. [Link]
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Rovis, T. (2008). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC - NIH. [Link]
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Li, X. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
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Royal Society of Chemistry. (2022, February 4). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry. [Link]
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American Chemical Society. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
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Grogan, G., & Turner, N. J. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC - NIH. [Link]
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O'Hagan, D. (2002). Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. [Link]
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MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
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Mokhtary, M., & Mahooti, K. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]
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Inanaga, J. (1993). The Novel Reduction of Pyridine Derivatives with Samarium Diiodide. [Link]
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Dong, G. (2024, June 13). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Publications. [Link]
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A Comparative Guide to the Analytical Validation of 2-(Piperidin-3-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 2-(Piperidin-3-yl)pyridine
2-(Piperidin-3-yl)pyridine, an isomer of the tobacco alkaloid anabasine, is a significant heterocyclic compound with potential applications in pharmaceutical development. Its structural similarity to nicotinic acetylcholine receptor agonists necessitates precise and accurate analytical methods to ensure its identity, purity, and stability. The validation of these analytical techniques is not merely a regulatory formality but a scientific necessity to guarantee the quality and safety of any potential therapeutic agent. This guide will explore and compare the primary analytical methodologies applicable to this compound, with a focus on their validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2]
Chromatographic Techniques: The Workhorses of Pharmaceutical Analysis
Chromatographic methods are fundamental to the quantitative analysis of pharmaceutical compounds, offering high-resolution separation of the analyte from impurities and degradation products. For a polar compound like 2-(Piperidin-3-yl)pyridine, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent techniques. Capillary Electrophoresis (CE) also presents a viable, albeit less common, alternative.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used analytical technique in the pharmaceutical industry due to its versatility, robustness, and applicability to a wide range of compounds.[3][4][5] For 2-(Piperidin-3-yl)pyridine, a reversed-phase HPLC (RP-HPLC) method is the logical first choice.
Causality of Experimental Choices:
-
Stationary Phase: A C18 column is the standard choice for retaining moderately polar to non-polar compounds. The long alkyl chains provide a hydrophobic environment that interacts with the analyte.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is used to elute the analyte. The buffer controls the pH, which is critical for the ionization state of the basic piperidine and pyridine nitrogens, thereby influencing retention time and peak shape. An acidic pH (e.g., pH 3-4) will ensure the analyte is in its protonated, more polar form, which can lead to better peak symmetry on a C18 column.
-
Detector: A UV detector is suitable as the pyridine ring of the molecule contains a chromophore that absorbs in the UV region (typically around 260 nm). A Diode Array Detector (DAD) or Photodiode Array (PDA) detector offers the advantage of acquiring the full UV spectrum of the peak, which is invaluable for peak purity assessment.[6]
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is adapted from validated methods for the isomeric compound anabasine and related pyridine alkaloids and would require validation for 2-(Piperidin-3-yl)pyridine.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD/PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient elution can be employed for optimal separation from potential impurities. For a starting point, an isocratic mobile phase of Acetonitrile: 0.1% Trifluoroacetic Acid in Water (20:80 v/v) can be used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 262 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of 2-(Piperidin-3-yl)pyridine reference standard in the mobile phase.
-
Prepare working standards by diluting the stock solution to a range of concentrations (e.g., 1-100 µg/mL) to establish linearity.
-
Prepare sample solutions at a target concentration within the linear range.
-
Caption: General workflow for GC-MS analysis.
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. It offers advantages such as high resolution, short analysis times, and low sample and reagent consumption. F[7]or a basic compound like 2-(Piperidin-3-yl)pyridine, CE is a suitable technique.
Causality of Experimental Choices:
-
Buffer: An acidic buffer (e.g., phosphate or citrate buffer at pH 2.5-3.5) is used to ensure the analyte is fully protonated and carries a positive charge, allowing it to migrate towards the cathode.
-
Capillary: An uncoated fused-silica capillary is commonly used.
-
Detection: UV detection is the most common method, monitoring the absorbance at a wavelength where the pyridine ring absorbs.
Experimental Protocol: Capillary Zone Electrophoresis (CZE)
This protocol is based on methods developed for the analysis of tobacco alkaloids.
[7]* Instrumentation: Capillary electrophoresis system with a UV detector.
-
Electrophoretic Conditions:
-
Capillary: Fused-silica, 50 µm ID, effective length 40 cm.
-
Background Electrolyte: 50 mM sodium phosphate buffer, pH 2.5.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Detection: UV at 262 nm.
-
-
Sample Introduction: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
Spectroscopic Techniques: Unveiling the Molecular Identity
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 2-(Piperidin-3-yl)pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR are essential for characterizing 2-(Piperidin-3-yl)pyridine.
Key Features in the NMR Spectrum:
-
¹H NMR: Will show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons on the piperidine ring. The chemical shifts and coupling constants provide detailed information about the connectivity of the atoms.
-
¹³C NMR: Will display characteristic signals for the sp²-hybridized carbons of the pyridine ring and the sp³-hybridized carbons of the piperidine ring.
-
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign all proton and carbon signals.
Quantitative NMR (qNMR): Beyond structural elucidation, NMR can be used for quantitative analysis. q[1][2][8]NMR is a primary ratio method of measurement, meaning it can determine the purity of a substance without the need for a specific reference standard of the analyte. T[6][7]his is achieved by comparing the integral of a specific analyte signal to the integral of a certified internal standard of known concentration. T[2]his makes qNMR a highly accurate and valuable tool for the certification of reference materials.
[1]***
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a known amount of the 2-(Piperidin-3-yl)pyridine sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
-
NMR Acquisition Parameters:
-
A long relaxation delay (at least 5 times the longest T₁ of the signals of interest) is crucial for accurate integration.
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Careful phasing and baseline correction are critical.
-
The purity is calculated based on the ratio of the integrals of the analyte and the internal standard, their respective molecular weights, and the number of protons contributing to each signal.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also provide structural information.
[9][10]Expected Mass Spectral Data:
-
Molecular Ion Peak (M⁺): For 2-(Piperidin-3-yl)pyridine (C₁₀H₁₄N₂), the exact mass of the molecular ion would be a key identifier.
-
Fragmentation Pattern: The fragmentation pattern in EI-MS would likely involve the cleavage of the piperidine ring and the loss of small neutral molecules, providing a characteristic fingerprint for the compound.
[9][10]### 4. Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or high-throughput screening.
Table 1: Comparison of Key Performance Characteristics
| Feature | HPLC-UV/DAD | GC-MS | Capillary Electrophoresis (CE) | qNMR |
| Principle | Partitioning between mobile and stationary phases | Partitioning between gas and stationary phases | Differential migration in an electric field | Nuclear spin resonance in a magnetic field |
| Primary Use | Quantification, Purity | Identification, Quantification | Separation of charged species | Structural Elucidation, Absolute Quantification |
| Selectivity | Good to Excellent | Excellent | Excellent | Excellent |
| Sensitivity | Good (µg/mL to ng/mL) | Excellent (ng/mL to pg/mL) | Good (µg/mL) | Moderate (mg/mL) |
| Sample Throughput | Moderate | High | High | Low to Moderate |
| Instrumentation Cost | Moderate | High | Moderate | Very High |
| Solvent Consumption | High | Low | Very Low | Low |
| Strengths | Versatile, robust, widely applicable | High sensitivity and specificity | High efficiency, low sample volume | Absolute quantification without analyte standard, structural information |
| Limitations | Requires reference standards for quantification | Limited to volatile and thermally stable compounds | Sensitive to matrix effects, lower concentration sensitivity | Lower sensitivity, requires expensive equipment and expertise |
Validation Parameters: A Comparative Overview
According to ICH guidelines, the validation of an analytical procedure should demonstrate that it is suitable for its intended purpose. T[1][2]he key validation parameters are summarized below.
Table 2: Applicability of Validation Parameters to Different Analytical Techniques
| Validation Parameter | HPLC | GC | CE | qNMR |
| Specificity | Yes | Yes | Yes | Yes |
| Linearity | Yes | Yes | Yes | Yes |
| Range | Yes | Yes | Yes | Yes |
| Accuracy | Yes | Yes | Yes | Yes |
| Precision | Yes | Yes | Yes | Yes |
| Detection Limit (LOD) | Yes | Yes | Yes | Yes |
| Quantitation Limit (LOQ) | Yes | Yes | Yes | Yes |
| Robustness | Yes | Yes | Yes | Yes |
Forced Degradation Studies: Ensuring Stability-Indicating Power
Forced degradation studies are essential to develop a stability-indicating analytical method. T[5][11][12]hese studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. The analytical method must be able to separate the intact drug from any degradation products that are formed.
[12]dot
Caption: Workflow for forced degradation studies.
Conclusion: A Multi-faceted Approach to Validation
The comprehensive analytical validation of 2-(Piperidin-3-yl)pyridine requires a multi-faceted approach. While RP-HPLC stands out as the primary technique for routine quality control, offering a balance of performance, cost, and versatility, GC-MS provides superior sensitivity and specificity for identification and trace analysis. Capillary electrophoresis offers a high-efficiency alternative with low solvent consumption.
For absolute purity determination and unequivocal structural confirmation, qNMR is the gold standard, providing a direct measure of the analyte without the need for a specific reference standard. The choice of the most appropriate technique will be dictated by the specific analytical challenge at hand. A thorough validation, encompassing specificity, linearity, accuracy, precision, and robustness, is paramount for any chosen method to ensure the generation of reliable and defensible data, ultimately safeguarding the quality and integrity of the final product.
References
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Schmid, G., et al. (n.d.). Determination of tobacco alkaloids in single plant cells by capillary electrophoresis. PubMed. Retrieved from [Link]
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Bansal, M., Sharma, M., Bullen, C., & Svirskis, D. (2018). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine Within Electronic Cigarette Liquids. International Journal of Environmental Research and Public Health, 15(8), 1737. [Link]
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Bansal, M., Sharma, M., Bullen, C., & Svirskis, D. (2018). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. MDPI. [Link]
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Bansal, M., Sharma, M., Bullen, C., & Svirskis, D. (2018). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. ResearchGate. [Link]
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ZBANCIOC, G., et al. (n.d.). NICOTINE AND TOBACCO ALKALOIDS: A GC-MS APPROACH. Manupatra. [Link]
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A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography. (n.d.). NIH. [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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Forced Degradation Studies Research Articles. (n.d.). R Discovery. [Link]
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GC-MS investigation and toxicological evaluation of alkaloids from Leptadenia pyrotechnica. (2009). ResearchGate. [Link]
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Results of forced degradation studies. (n.d.). ResearchGate. [Link]
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¹H NMR spectra of ANA (50 μM) (A) without and with (B) 0.6, (C) 1.2,... (n.d.). ResearchGate. [Link]
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Anabasine mass spectrum. (n.d.). ResearchGate. [Link]
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Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimatio. (2023). IJPPR. [Link]
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Anabasine. (n.d.). PubChem. [Link]
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Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. (n.d.). SciELO México. [Link]
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Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). (2020). ResearchGate. [Link]
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Analysis of alkaloids from different chemical groups by different liquid chromatography methods. (n.d.). ResearchGate. [Link]
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HPLC vs GC - A Beginner's Guide. (n.d.). Chromatography Today. [Link]
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HPLC vs GC: Choosing the Right Chromatography Technique. (2023). Lab Manager. [Link]
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Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. (n.d.). MDPI. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(Piperidin-3-yl)pyridine Dihydrochloride
This guide provides a detailed protocol for the safe and compliant disposal of 2-(Piperidin-3-yl)pyridine dihydrochloride. As a nitrogen-containing heterocyclic compound, this substance requires careful handling to protect laboratory personnel and the environment.[1] Adherence to these procedures is not merely a matter of best practice but a legal and ethical obligation for all research professionals.
Hazard Identification and Risk Assessment
Understanding the inherent risks of 2-(Piperidin-3-yl)pyridine dihydrochloride is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for the 3-yl isomer is not available in the search results, data from structurally similar compounds, such as pyridine and its derivatives, provide a strong basis for hazard assessment. The primary hazards are associated with toxicity, skin irritation, and eye irritation.[2][3]
The pyridine moiety is classified as a hazardous waste constituent by the U.S. Environmental Protection Agency (EPA).[4][5] Therefore, any waste containing this chemical must be managed according to stringent state and federal regulations.[4]
Table 1: Hazard Profile of Structurally Related Pyridine Compounds
| Hazard Classification | Description | Rationale and Implication for Handling | Source |
| Acute Toxicity (Oral) | Fatal or harmful if swallowed. | This high level of toxicity necessitates stringent containment to prevent any possibility of ingestion. All waste must be securely sealed, and work surfaces must be decontaminated after handling. | [2][3] |
| Skin Irritation | Causes skin irritation. | Prolonged or repeated contact can cause inflammation. The use of appropriate chemical-resistant gloves is mandatory to prevent dermal exposure. | [2][3][6] |
| Serious Eye Irritation | Causes serious eye irritation. | Accidental contact with the eyes can result in significant damage. Chemical safety goggles or a face shield must be worn at all times when handling the compound or its waste. | [2][3] |
| Hazardous to the Environment | Pyridine-based compounds can be toxic to aquatic life. | Under no circumstances should this chemical or its containers be disposed of via the sanitary sewer system. This practice is illegal and environmentally damaging. | [7][8][9] |
Required Personal Protective Equipment (PPE)
Based on the risk assessment, the following minimum PPE must be worn when handling waste 2-(Piperidin-3-yl)pyridine dihydrochloride. The causality is clear: the PPE serves as the primary barrier between the researcher and the chemical's harmful effects.
-
Eye Protection: Chemical safety goggles or a full-face shield.
-
Hand Protection: Chemical-resistant gloves, such as butyl rubber. It is crucial to consult the glove manufacturer's compatibility chart.[10]
-
Body Protection: A fully-buttoned laboratory coat.
Waste Segregation and Containment Protocol
Proper containment is a self-validating system; a correctly executed protocol ensures the waste is secure from the point of generation to its final disposal. Mixing of incompatible waste streams is strictly prohibited as it can lead to dangerous chemical reactions.[11]
Step-by-Step Containment Procedure:
-
Designate a Waste Container:
-
Select a container made of a chemically compatible material (e.g., a high-density polyethylene or glass bottle with a screw cap). The container must be free from damage and have a secure, leak-proof closure.[12][13]
-
Do not use containers that previously held incompatible chemicals, particularly strong oxidizing agents or acids.[14]
-
-
Label the Container:
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label.
-
The label must clearly state the full chemical name: "2-(Piperidin-3-yl)pyridine dihydrochloride".
-
Include relevant hazard pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for irritant).[11]
-
Record the accumulation start date.
-
-
Collect the Waste:
-
Collect all waste, including pure (unused) compound, reaction residues, and contaminated materials like pipette tips or weigh boats.
-
Solid waste must be kept separate from liquid waste.[11][13] Chemically contaminated sharps must be placed in a designated, puncture-resistant sharps container.[15]
-
Keep the waste container securely closed at all times, except when adding waste.
-
-
Store the Waste Container:
-
Store the sealed container in a designated satellite accumulation area (SAA), such as a chemical fume hood or a secondary containment bin.[15]
-
The storage area must be well-ventilated and away from heat or ignition sources.[14]
-
Ensure segregation from incompatible materials like strong acids, bases, and oxidizers.[14]
-
Disposal Workflow and Logistics
The disposal of hazardous chemical waste is a regulated process that must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed contractor.[10] Evaporation in a fume hood is not a permissible disposal method.[16]
Caption: Disposal workflow for 2-(Piperidin-3-yl)pyridine dihydrochloride.
Spill and Decontamination Procedures
Accidental spills must be treated as hazardous waste incidents.
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Contain the Spill: If safe to do so, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).
-
Collect and Package: Carefully sweep or scoop the absorbent material into your designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.[16]
-
Report: Report the incident to your supervisor and EHS office, as per institutional policy.
Regulatory Framework
The disposal of 2-(Piperidin-3-yl)pyridine dihydrochloride is governed by the Resource Conservation and Recovery Act (RCRA), which is administered by the EPA.[12] As a toxic chemical waste, it cannot be disposed of in regular trash or poured down the drain.[12] For pharmaceutical waste specifically, the EPA's Subpart P regulations establish mandatory management standards, including a strict prohibition on sewering.[8][9] Your institution's EHS department is responsible for ensuring that all disposal practices comply with these federal, state, and local regulations.
By adhering to this guide, you contribute to a culture of safety, responsibility, and scientific integrity, ensuring that your research advances knowledge without compromising the well-being of your colleagues or the environment.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- Hazardous Waste Disposal Guide. Northwestern University Research Safety.
- Properly Managing Chemical Waste in Labor
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- 2-Piperidin-2-ylpyridine dihydrochloride AldrichCPR. Sigma-Aldrich.
- Production, Import, Use, and Disposal of Pyridine.
- Regulations and Guidelines Applicable to Pyridine.
- SAFETY D
- Standard Operating Procedures for Pyridine.
- SAFETY DATA SHEET - Pyridine hydrochloride. Thermo Fisher Scientific.
- Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Labor
- SAFETY DATA SHEET - Pyridine hydrochloride. Fisher Scientific.
- SAFETY DATA SHEET - (R,S)-3-(2-Piperidinyl)pyridine. Biosynth.
- Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA).
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP).
- An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023). Journal of Medicinal Chemistry via PubMed.
- 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR :: 40 CFR Part 266 Subpart P.
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- 16. vumc.org [vumc.org]
Navigating the Safe Handling of 2-(Piperidin-3-yl)pyridine Dihydrochloride: A Comprehensive Guide
For Immediate Implementation: Essential Safety and Logistical Protocols
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our unwavering dedication to safety. The handling of novel chemical entities demands a meticulous and informed approach. This guide provides a detailed operational and safety framework for working with 2-(Piperidin-3-yl)pyridine dihydrochloride, ensuring the protection of personnel and the integrity of our research.
Hazard Assessment and Core Safety Principles
Based on available data for closely related compounds, 2-(Piperidin-3-yl)pyridine dihydrochloride should be handled as a substance with the following potential hazards:
-
Acute Oral Toxicity : The parent compound, anabasine, is classified as fatal if swallowed[1]. The dihydrochloride salt of the 2-yl isomer is also rated as acutely toxic via the oral route.
-
Skin and Eye Irritation : Both the 2-yl isomer and the parent compound are known to cause skin and eye irritation[1]. Pyridine hydrochloride salts are also categorized as skin and eye irritants[2][3].
-
Respiratory Irritation : The parent compound may cause respiratory irritation[1].
Therefore, all handling procedures must be designed to mitigate exposure through ingestion, skin and eye contact, and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 2-(Piperidin-3-yl)pyridine dihydrochloride. The following table outlines the minimum required PPE, with the rationale grounded in the anticipated hazards.
| Protection Type | Specific Recommendations | Rationale and Standards |
| Eye and Face Protection | Chemical safety goggles and a face shield are mandatory, especially when handling the solid or creating solutions. | Protects against splashes and airborne particles that can cause serious eye irritation. Must meet NIOSH (US) or EN 166 (EU) standards. |
| Hand Protection | Chemically resistant gloves are required. Nitrile or neoprene gloves are recommended. Always inspect gloves for any damage before use and dispose of them properly after handling the compound. | Provides a crucial barrier against skin contact. Given the potential for skin irritation, glove integrity is paramount. |
| Body Protection | A fully buttoned lab coat is necessary to prevent skin contact. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is advised. | Standard laboratory attire to protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | All work with 2-(Piperidin-3-yl)pyridine dihydrochloride must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. | Given that the parent compound can cause respiratory irritation, minimizing inhalation exposure is critical. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound. The following step-by-step guide outlines the key operational procedures.
Receipt and Storage
-
Verification : Upon receipt, verify the container's integrity.
-
Labeling : Ensure the container is clearly labeled with the chemical name and associated hazard pictograms.
-
Storage : Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[4]. The container should be kept tightly closed.
Handling and Use
-
Controlled Environment : All handling of 2-(Piperidin-3-yl)pyridine dihydrochloride, including weighing and solution preparation, must occur within a certified chemical fume hood[5].
-
Personal Protective Equipment : Don the appropriate PPE as detailed in the table above before handling the compound.
-
Spill Preparedness : Have a spill kit readily available. For small spills, use an inert absorbent material like sand or vermiculite, and collect it in a sealed container for disposal[6].
-
Hygiene : After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory[1].
Emergency Procedures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[7].
-
Skin Contact : Wash the affected area immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists[1][7].
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[7].
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[8].
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Waste containing 2-(Piperidin-3-yl)pyridine dihydrochloride is considered hazardous and must be disposed of in accordance with all local, state, and federal regulations[9].
-
Waste Segregation :
-
Solid Waste : Collect any solid residue, contaminated weighing paper, and disposable labware in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : Collect solutions containing the compound in a labeled, leak-proof hazardous waste container. Do not pour down the drain[6].
-
Contaminated PPE : Dispose of used gloves and other contaminated disposable PPE in a designated hazardous waste bag.
-
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the date of accumulation.
-
Storage of Waste : Store sealed hazardous waste containers in a designated and secure waste accumulation area.
-
Final Disposal : Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal contractor.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the logical progression of steps for the safe handling of 2-(Piperidin-3-yl)pyridine dihydrochloride, from initial preparation to final disposal.
Caption: Workflow for the safe handling of 2-(Piperidin-3-yl)pyridine dihydrochloride.
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Agency for Toxic Substances and Disease Registry. Toxicological Profile for Pyridine.
- Echemi. 3-(piperidin-2-yl)pyridine.
- Biosynth. (2022, March 31). Safety Data Sheet.
- Washington State University. Pyridine Standard Operating Procedure.
- ChemSupply Australia. (2024, June 26). Safety Data Sheet PYRIDINE.
- ChemicalBook. Pyridine hydrochloride(628-13-7)MSDS.
- Haz-Map. Anabasine - Hazardous Agents.
- Pharmaffiliates. (S)-3-(Piperidin-2-yl)pyridine.
- Sigma-Aldrich. 2-Piperidin-2-ylpyridine dihydrochloride AldrichCPR.
- TCI AMERICA. Pyridine Hydrochloride.
- GOV.UK. Pyridine: incident management.
- Sigma-Aldrich. 2-(Piperidin-3-yl)pyridine hydrochloride.
- Fisher Scientific. (2018, January 18). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2010, October 29). SAFETY DATA SHEET.
- Santa Cruz Biotechnology. (2021, June 19). Pyridine hydrochloride - Safety Data Sheet.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
Sources
- 1. biosynth.com [biosynth.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. uprm.edu [uprm.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. Pyridine hydrochloride(628-13-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






